Stearoxypropyl dimethylamine
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N,N-dimethyl-3-octadecoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H49NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-23-20-21-24(2)3/h4-23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQZSXXOSYWJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H49NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169948 | |
| Record name | Stearoxypropyl dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17517-01-0 | |
| Record name | N,N-Dimethyl-3-(octadecyloxy)-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17517-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stearoxypropyl dimethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017517010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stearoxypropyl dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-3-(octadecyloxy)propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEAROXYPROPYL DIMETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VZ9S47W35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Stearoxypropyl Dimethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Stearoxypropyl dimethylamine (B145610). The information is curated for professionals in research, scientific, and drug development fields, with a focus on data presentation, experimental methodologies, and visual representation of its mechanism of action in its primary application.
Core Physicochemical Properties
Stearoxypropyl dimethylamine is a tertiary amine featuring a long hydrophobic alkyl chain connected via an ether linkage to a hydrophilic dimethylaminopropyl group. This amphiphilic nature dictates its chemical behavior and applications, primarily as a cationic surfactant and conditioning agent.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental measurements, other values are computational estimations due to the limited availability of public experimental data for this specific compound.
| Property | Value | Data Type | Reference(s) |
| IUPAC Name | N,N-dimethyl-3-octadecoxypropan-1-amine | Nomenclature | [1][2] |
| CAS Number | 17517-01-0 | Identifier | [2][3][4] |
| Molecular Formula | C₂₃H₄₉NO | Structural | [1][2][3] |
| Molecular Weight | 355.6 g/mol | Experimental | [1][3] |
| Physical State | Solid at room temperature | Experimental | [2] |
| Melting Point | Data not publicly available | - | - |
| Boiling Point | Data not publicly available | - | - |
| Solubility | Limited in water (0.002619 mg/L at 25°C); solubility increases in acidic conditions. | Estimated | [3] |
| pKa | 8.2 (measured in 20% water in ethanol) | Experimental | [5] |
| LogP (XLogP3-AA) | 9.3 | Computed | [1][3] |
| Mass Spectrometry Data | [M+H]⁺: 356.38868 m/z[M+Na]⁺: 378.37062 m/z[M+NH₄]⁺: 373.41522 m/z | Experimental |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not widely published. However, the following sections describe standard laboratory methodologies that can be employed for their determination.
Melting Point Determination (Capillary Method)
A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus.[6][7]
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of high purity.
Boiling Point Determination (Thiele Tube Method)
For an accurate determination of the boiling point of a liquid at atmospheric pressure, the Thiele tube method is a common and effective technique.[8]
-
Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is placed open-end-down into the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (such as mineral oil or silicone oil). The side arm of the Thiele tube is heated gently.
-
Heating and Observation: As the oil heats, the liquid in the test tube will begin to boil, and a steady stream of bubbles will emerge from the capillary tube. Heating is then discontinued.
-
Measurement: The temperature at which the liquid just begins to be drawn back into the capillary tube upon cooling is recorded as the boiling point. At this temperature, the vapor pressure of the liquid equals the atmospheric pressure.
Solubility Determination
The solubility of this compound can be determined using a standard shake-flask method followed by quantification.[9][10]
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol (B145695), octanol) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear, saturated solution is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry) or gas chromatography.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of the conjugate acid of this compound can be determined by potentiometric titration.[11]
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (as indicated, 20% ethanol in water was previously used).[5]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the amine has been protonated (the half-equivalence point).
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) between n-octanol and water can be determined using the shake-flask method, which is a classical and reliable approach.
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and then allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (typically n-octanol due to its high lipophilicity). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation and Quantification: The two phases are separated, and the concentration of this compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Mechanism of Action in Hair Conditioning
In the context of its primary application in personal care products, this compound functions as a conditioning agent for hair. Its mechanism is based on the electrostatic interaction between its cationic head group and the negatively charged surface of the hair. This interaction does not involve classical biological signaling pathways but rather a surface-adsorption phenomenon.
Under acidic formulation conditions (pH below its pKa of 8.2), the tertiary amine group of this compound becomes protonated, acquiring a positive charge. Hair, particularly when damaged, carries a negative surface charge due to the deprotonation of carboxylic acid groups in its protein structure. The positively charged this compound molecules are then attracted to and adsorb onto the hair surface, neutralizing the negative charges. This leads to several benefits:
-
Reduced Static and Flyaways: The neutralization of surface charges minimizes electrostatic repulsion between hair fibers.
-
Cuticle Smoothing: The adsorbed molecules form a thin film on the hair shaft, which helps to flatten and smooth the cuticles.
-
Improved Combability and Detangling: The smoothed surface reduces friction between hair strands, making them easier to comb and detangle, both wet and dry.
-
Enhanced Softness and Shine: The uniform film on the hair surface improves light reflection, leading to increased shine, and provides a softer, silkier feel.
Visualization of Hair Conditioning Mechanism
The following diagram illustrates the logical workflow of the hair conditioning mechanism of this compound.
Caption: Mechanism of action of this compound as a hair conditioning agent.
References
- 1. essentialsbycatalina.com [essentialsbycatalina.com]
- 2. theformulatorshop.com [theformulatorshop.com]
- 3. sophixnatural.com [sophixnatural.com]
- 4. nbinno.com [nbinno.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Stearoxypropyl Dimethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Stearoxypropyl dimethylamine (B145610) (also known as N-[3-(dimethylamino)propyl]octadecanamide). The information presented herein is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the manufacturing process of this tertiary amidoamine surfactant.
Introduction
Stearoxypropyl dimethylamine is a cationic surfactant widely utilized in the cosmetics and personal care industries, primarily as a conditioning agent in hair care products. Its ability to neutralize the negative charge of hair proteins leaves hair smooth, manageable, and with reduced static. This document outlines the core chemical processes involved in its industrial production, from the initial reaction to the final purification stages.
Synthesis of this compound
The primary method for synthesizing this compound is through the amidation of stearic acid with 3-dimethylaminopropylamine (B130723) (DMAPA). This reaction involves the formation of an amide bond between the carboxyl group of stearic acid and the primary amine group of DMAPA.
Reaction Mechanism
The synthesis proceeds via a direct amidation reaction. Stearic acid is reacted with DMAPA, typically at elevated temperatures, to form the corresponding amide and water as a byproduct. The reaction may be catalyzed to improve efficiency and reaction rates.
Experimental Protocol
A representative experimental protocol for the synthesis of a long-chain fatty amide, based on industrial processes, is as follows:
-
Reactant Charging: A reaction vessel is charged with stearic acid and a catalytic amount of a suitable catalyst, such as hypophosphorous acid.
-
Inert Atmosphere: The vessel is purged with an inert gas, such as nitrogen, to prevent oxidation.
-
DMAPA Addition: 3-dimethylaminopropylamine (DMAPA) is added to the reaction mixture. The addition may be done portion-wise to control the exothermic reaction.
-
Heating and Reaction: The mixture is heated to a temperature range of 140°C to 180°C. The reaction is typically held at this temperature for several hours to ensure completion.
-
Water Removal: Water formed during the reaction is continuously removed to drive the equilibrium towards the product side.
-
Monitoring: The progress of the reaction can be monitored by measuring the acid value of the mixture to determine the consumption of stearic acid.
Quantitative Data for Synthesis
The following table summarizes typical reaction parameters for the synthesis of fatty amides, which are analogous to the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | Stearic Acid, 3-dimethylaminopropylamine (DMAPA) | |
| Catalyst | Hypophosphorous Acid | |
| Initial Temperature | 50°C - 80°C | |
| Reaction Temperature | 140°C - 180°C | |
| Reaction Time | 4 - 8 hours | |
| Pressure | Atmospheric |
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Purification of this compound
Following the synthesis, the crude product contains unreacted starting materials, the catalyst, and other byproducts. A multi-step purification process is necessary to achieve the desired purity for commercial applications.
Purification Methods
The common purification steps include distillation, filtration, and potentially crystallization.
-
Distillation: Steam distillation is often employed to remove any excess volatile reactants, particularly unreacted DMAPA.
-
Filtration: The product is filtered to remove any solid impurities or byproducts.
-
Inert Gas Purging: A Chinese patent suggests a refining method that includes purging with an inert gas like nitrogen at the reaction temperature to remove residual DMAPA.
Experimental Protocol for Purification
A general purification protocol can be described as follows:
-
Removal of Excess DMAPA: The crude reaction mixture is subjected to steam distillation to remove unreacted DMAPA. Alternatively, the mixture can be purged with an inert gas at an elevated temperature.
-
Neutralization and Washing (Optional): The product may be washed with water to remove any water-soluble impurities.
-
Filtration: The purified product is filtered to remove any particulate matter.
-
Drying: The final product is dried under vacuum to remove any residual water.
Quantitative Data for Purification
| Parameter | Method | Purpose | Reference |
| Removal of Excess Reactant | Steam Distillation or Inert Gas Purging | To remove unreacted DMAPA | |
| Removal of Solid Impurities | Filtration | To remove particulate matter | |
| Removal of Water | Vacuum Drying | To obtain the final anhydrous product |
Purification Workflow Diagram
Caption: Purification workflow for this compound.
Quality Control and Analytical Methods
To ensure the quality of the final product, various analytical techniques are employed to determine its purity and chemical structure.
-
Acid Value Titration: To quantify the amount of unreacted stearic acid.
-
Amine Value Titration: To determine the content of the tertiary amine.
-
Chromatography (GC/HPLC): To separate and quantify the main product and any impurities.
-
Spectroscopy (FTIR, NMR): To confirm the chemical structure of the synthesized molecule.
Conclusion
The synthesis and purification of this compound involve a straightforward amidation reaction followed by a series of purification steps to remove unreacted starting materials and byproducts. The process, while conceptually simple, requires careful control of reaction conditions and purification procedures to obtain a high-purity product suitable for its intended applications in the cosmetic and personal care industries. This guide provides a foundational understanding of the key technical aspects of its production.
The Core Mechanism of Stearoxypropyl Dimethylamine in Lipid Nanoparticles: An In-depth Technical Guide
Disclaimer: Publicly available scientific literature lacks specific quantitative experimental data for Stearoxypropyl dimethylamine (B145610) in the context of lipid nanoparticle (LNP) formulations. This guide will, therefore, provide a comprehensive overview of the mechanism of action based on the well-understood principles of tertiary amine-containing ionizable lipids, which are structurally and functionally analogous to Stearoxypropyl dimethylamine. The quantitative data, experimental protocols, and visualizations presented are based on representative ionizable lipids and are intended to illustrate the expected behavior and analytical methodologies for a lipid of this class.
Introduction to Ionizable Lipids in mRNA Delivery
The advent of mRNA-based therapeutics and vaccines has been largely enabled by the development of effective delivery systems, with lipid nanoparticles (LNPs) at the forefront. At the heart of these LNPs are ionizable lipids, a class of cationic lipids with a unique pH-dependent charge. This compound belongs to this class, featuring a tertiary amine headgroup that can be protonated, a stearoxypropyl tail, and a linker. This structure is pivotal for its dual role: effectively encapsulating negatively charged mRNA during formulation and facilitating its release into the cytoplasm of target cells.
This technical guide will delve into the core mechanism of action of this compound and similar tertiary amine-containing ionizable lipids within LNPs. We will explore its role in LNP assembly, its critical function in endosomal escape, and the key physicochemical properties that govern its efficacy.
Mechanism of Action: A Two-Step Process
The mechanism of action of this compound in LNPs can be understood as a two-step process that is finely tuned to the different pH environments the LNP encounters from formulation to cellular delivery.
Step 1: mRNA Encapsulation during LNP Formulation
During the formulation of LNPs, typically through rapid mixing techniques like microfluidics, the components are combined in an acidic aqueous buffer (pH ~4.0). In this acidic environment, the tertiary amine group of this compound becomes protonated, conferring a positive charge to the lipid. This positive charge is crucial for the electrostatic interaction with the negatively charged phosphate (B84403) backbone of the mRNA molecules. This interaction neutralizes the charge of the mRNA, allowing it to be condensed and efficiently encapsulated within the hydrophobic core of the forming nanoparticle. The other lipid components, such as phospholipids (B1166683) (e.g., DSPC), cholesterol, and a PEG-lipid, self-assemble around this mRNA-lipid core to form the final LNP structure.
Step 2: Endosomal Escape and Cytosolic Delivery
Once administered, the LNPs circulate in the bloodstream at a physiological pH of ~7.4. At this neutral pH, the tertiary amine of this compound is largely deprotonated and thus, the LNP has a near-neutral surface charge. This is advantageous as it reduces non-specific interactions with blood components and healthy tissues, prolonging circulation time.
Upon reaching target cells, LNPs are taken up through endocytosis into membrane-bound vesicles called endosomes. As the endosome matures, its internal pH progressively drops to ~5.0-6.5. In this acidic environment, the tertiary amine of this compound once again becomes protonated. This protonation is the trigger for endosomal escape, which is thought to occur through two primary, non-mutually exclusive mechanisms:
-
Membrane Fusion and Destabilization: The positively charged this compound can interact with negatively charged lipids present in the endosomal membrane. This interaction can disrupt the lipid bilayer of the endosome, leading to the formation of non-bilayer lipid phases that promote fusion between the LNP and the endosomal membrane. This fusion event creates a pore through which the encapsulated mRNA can be released into the cytoplasm.
-
Proton Sponge Effect: The tertiary amine groups of this compound can act as a "proton sponge." As protons are pumped into the endosome, they are absorbed by the amine groups. To maintain charge neutrality, an influx of chloride ions and water follows, leading to osmotic swelling and eventual rupture of the endosomal membrane, releasing the LNP and its mRNA cargo into the cytoplasm.
Once in the cytoplasm, the mRNA is released from the LNP and can be translated by the cell's ribosomal machinery to produce the protein of interest.
Data Presentation: Physicochemical Properties of Representative LNPs
The following tables summarize typical quantitative data for LNPs formulated with a representative C18 tertiary amine-containing ionizable lipid, analogous to this compound. These values are critical quality attributes (CQAs) that are routinely measured to ensure the consistency and efficacy of LNP formulations.
| Parameter | Representative Value | Method of Analysis |
| pKa | 6.2 - 6.8 | 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) Assay |
| Particle Size (Z-average) | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at pH 7.4) | -10 mV to +10 mV | Electrophoretic Light Scattering (ELS) |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
Table 1: Physicochemical Properties of a Representative Tertiary Amine LNP Formulation.
| In Vitro Assay | Cell Line | Representative Result |
| Transfection Efficiency | HEK293, HeLa | High expression of reporter protein (e.g., luciferase) |
| Cell Viability | HEK293, HeLa | > 80% at therapeutic concentrations |
Table 2: In Vitro Performance of a Representative Tertiary Amine LNP Formulation.
| In Vivo Study | Animal Model | Key Finding |
| Biodistribution | Mouse | Primary accumulation in the liver and spleen following intravenous injection. |
Table 3: In Vivo Biodistribution of a Representative Tertiary Amine LNP Formulation.
Mandatory Visualizations
LNP Formulation and mRNA Encapsulation Workflow
Caption: Workflow for the formulation of mRNA-LNPs using microfluidic mixing.
Cellular Uptake and Endosomal Escape Signaling Pathway
Caption: Schematic of LNP cellular uptake and endosomal escape leading to protein expression.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
LNP Formulation by Microfluidic Mixing
Objective: To formulate mRNA-LNPs with controlled size and high encapsulation efficiency.
Protocol:
-
Preparation of Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and a PEG-lipid in absolute ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration is typically 10-25 mg/mL.
-
Preparation of mRNA Solution: Dilute the mRNA to the desired concentration (e.g., 0.1-1 mg/mL) in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0).
-
Microfluidic Mixing: Set up a microfluidic mixing device (e.g., NanoAssemblr). Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous:organic). The rapid mixing induces nanoprecipitation and self-assembly of the LNPs.
-
Purification: The resulting LNP dispersion is dialyzed against phosphate-buffered saline (PBS), pH 7.4, for at least 6 hours to remove the ethanol and unencapsulated mRNA.
-
Sterilization and Storage: The purified LNPs are sterile-filtered through a 0.22 µm filter and stored at 4°C.
Determination of pKa using the TNS Assay
Objective: To determine the apparent pKa of the ionizable lipid within the LNP formulation.
Protocol:
-
Prepare a series of buffers with pH values ranging from 3 to 10.
-
Prepare a stock solution of 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) in DMSO (e.g., 300 µM).
-
In a 96-well black plate, add a small volume of the LNP dispersion to each well containing the different pH buffers.
-
Add the TNS stock solution to each well to a final concentration of ~1 µM.
-
Incubate the plate in the dark for 5-10 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~445 nm.
-
Plot the fluorescence intensity against the pH. The pKa is the pH value at which 50% of the maximum fluorescence is observed.
Measurement of mRNA Encapsulation Efficiency using RiboGreen Assay
Objective: To quantify the percentage of mRNA that is successfully encapsulated within the LNPs.
Protocol:
-
Prepare a RiboGreen working solution by diluting the stock reagent in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
Prepare two sets of LNP samples:
-
Set A (Total mRNA): Dilute the LNP dispersion in TE buffer containing a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release all the mRNA.
-
Set B (Free mRNA): Dilute the LNP dispersion in TE buffer without surfactant.
-
-
Add the RiboGreen working solution to both sets of samples and to a standard curve of free mRNA.
-
Incubate in the dark for 5 minutes.
-
Measure the fluorescence at an excitation of ~480 nm and an emission of ~520 nm.
-
Calculate the concentration of total mRNA and free mRNA using the standard curve.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total mRNA - Free mRNA) / Total mRNA] x 100
In Vitro Transfection Assay
Objective: To evaluate the ability of the mRNA-LNPs to deliver mRNA and induce protein expression in cultured cells.
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293 or HeLa) in a 96-well plate at a density that will result in ~80% confluency at the time of transfection.
-
LNP Treatment: The next day, dilute the mRNA-LNPs (encoding a reporter protein like luciferase or GFP) in cell culture medium to achieve the desired final mRNA concentration.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
Assay for Protein Expression:
-
For luciferase, lyse the cells and measure luminescence using a luciferase assay kit.
-
For GFP, measure fluorescence using a plate reader or visualize the cells using fluorescence microscopy.
-
Confocal Microscopy for Endosomal Escape
Objective: To visualize the colocalization of LNPs with endosomal markers and their subsequent escape into the cytoplasm.
Protocol:
-
Labeling: Formulate LNPs with a fluorescently labeled lipid (e.g., DiD) and encapsulate fluorescently labeled mRNA (e.g., Cy5-mRNA).
-
Cell Seeding: Seed cells on glass-bottom dishes suitable for confocal microscopy.
-
Transfection and Staining: Treat the cells with the fluorescent LNPs. At various time points (e.g., 2, 4, 8 hours), fix the cells and stain for endosomal markers (e.g., anti-EEA1 for early endosomes, anti-LAMP1 for late endosomes/lysosomes) using immunofluorescence.
-
Imaging: Acquire z-stack images using a confocal microscope.
-
Analysis: Analyze the images to determine the extent of colocalization between the LNPs, mRNA, and endosomal markers over time. The appearance of mRNA signal in the cytoplasm that is not colocalized with endosomal markers indicates endosomal escape.
Conclusion
This compound, as a representative of tertiary amine-containing ionizable lipids, plays a multifaceted and critical role in the success of lipid nanoparticles for mRNA delivery. Its pH-responsive nature allows for efficient encapsulation of mRNA in an acidic environment and facilitates its release from endosomes into the cytoplasm of target cells. The precise tuning of its physicochemical properties, particularly its pKa, is essential for optimizing the balance between delivery efficiency and safety. The experimental protocols outlined in this guide provide a robust framework for the characterization and evaluation of LNPs formulated with this compound or other novel ionizable lipids, paving the way for the development of next-generation mRNA therapeutics.
structural analysis of Stearoxypropyl dimethylamine
An In-Depth Technical Guide to the Structural Analysis of Stearoxypropyl Dimethylamine (B145610)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoxypropyl dimethylamine is a long-chain aliphatic tertiary amine with applications primarily in the cosmetics and personal care industries, where it functions as a conditioning agent, emulsifier, and antistatic agent. Its molecular structure, comprising a long hydrophobic stearyl chain and a hydrophilic dimethylamine head group connected by an ether linkage, imparts its surfactant properties.
A precise structural analysis is paramount for ensuring product quality, verifying purity, identifying potential impurities from synthesis, and understanding its function in formulations. It is crucial to distinguish this compound from a structurally similar compound, Stearamidopropyl dimethylamine. The former contains an ether bond (-C-O-C-), while the latter features an amide bond (-C(=O)N-), leading to significant differences in chemical properties and reactivity. This guide focuses exclusively on the structural characterization of this compound (CAS: 17517-01-0).[1]
Molecular Structure and Physicochemical Properties
The fundamental structure of this compound consists of an 18-carbon saturated alkyl (stearyl) group linked via an ether oxygen to a propyl group, which is terminally substituted with a dimethylamine moiety. The key physicochemical properties derived from public chemical databases are summarized below.
| Property | Value | Source |
| IUPAC Name | N,N-dimethyl-3-octadecoxypropan-1-amine | [1] |
| CAS Number | 17517-01-0 | [1] |
| Molecular Formula | C₂₃H₄₉NO | [1] |
| Molecular Weight | 355.6 g/mol | [1] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCOCCCN(C)C | [1] |
Integrated Workflow for Structural Analysis
A comprehensive structural elucidation of this compound requires an integrated approach, utilizing multiple analytical techniques. A logical workflow ensures that data from each method complements the others, leading to an unambiguous structural confirmation.
Caption: Logical workflow for the comprehensive .
Key Analytical Techniques and Experimental Protocols
The following sections detail the primary analytical methods for characterizing the structure of this compound, including generalized experimental protocols and expected data.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to deduce structural information from fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly suitable for this molecule due to its volatility.
Experimental Protocol (GC-MS):
-
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Inlet: Split/splitless injector at 280-300°C.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5-10 minutes.
-
MS Conditions: EI source at 70 eV. Mass scan range of m/z 40-600.
Expected Fragmentation Pattern: The molecular ion peak [M]⁺ at m/z 355 is expected but may be weak or absent in EI. The most characteristic fragmentation is the alpha-cleavage adjacent to the nitrogen atom, which is a dominant process for amines.[2][3] Cleavage of the ether bond can also occur.
| m/z (Predicted) | Fragment Ion Structure | Fragmentation Pathway |
| 355 | [C₂₃H₄₉NO]⁺ | Molecular Ion [M]⁺ |
| 340 | [C₂₂H₄₆NO]⁺ | Loss of a methyl radical (•CH₃) from the N-terminus |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage, forming [CH₂=N(CH₃)₂]⁺. This is often the base peak. |
| 298 | [C₁₈H₃₇O-CH₂-CH₂]⁺ | Cleavage between Cα and Cβ of the propyl amine group. |
| 255 | [C₁₈H₃₉]⁺ | Cleavage at the ether C-O bond, loss of •O(CH₂)₃N(CH₃)₂ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR identifies the chemical environment of protons, while ¹³C NMR identifies the different carbon atoms.
Experimental Protocol (¹H and ¹³C NMR):
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition (¹H): Acquire spectrum with a standard pulse program, typically with 16-32 scans.
-
Acquisition (¹³C): Acquire spectrum using a proton-decoupled pulse sequence, typically requiring several hundred to a few thousand scans for adequate signal-to-noise. DEPT-135 experiments can be run to distinguish between CH, CH₂, and CH₃ groups.
Predicted ¹H NMR Chemical Shifts (in CDCl₃): Protons nearer to the electronegative oxygen and nitrogen atoms are shifted downfield.[2][4][5]
| Protons | Approx. δ (ppm) | Multiplicity | Integration |
| C H₃-(CH₂)₁₆- | 0.88 | Triplet (t) | 3H |
| CH₃-(C H₂)₁₆- | 1.25 | Broad Multiplet | ~32H |
| -O-C H₂-CH₂- | 3.41 | Triplet (t) | 2H |
| -O-CH₂-C H₂- | 1.80 | Quintet (p) | 2H |
| -CH₂-C H₂-N- | 2.35 | Triplet (t) | 2H |
| -N-(C H₃)₂ | 2.22 | Singlet (s) | 6H |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃): Similar to ¹H NMR, carbons closer to heteroatoms are deshielded and appear at higher chemical shifts.[5]
| Carbons | Approx. δ (ppm) |
| C H₃-(CH₂)₁₆- | 14.1 |
| CH₃-(C H₂)₁₆- | 22.7 - 31.9 |
| -O-C H₂-CH₂- | 71.5 |
| -O-CH₂-C H₂- | 29.5 |
| -CH₂-C H₂-N- | 57.0 |
| -N-(C H₃)₂ | 45.4 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol (FTIR):
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed neat as a thin film between two KBr or NaCl plates (if liquid at room temp) or as a KBr pellet (if solid).
-
Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ by averaging 16-32 scans at a resolution of 4 cm⁻¹.
Expected Characteristic Absorption Bands: The spectrum will be dominated by alkane C-H stretches, with a key diagnostic peak for the C-O-C ether linkage. As a tertiary amine, it will lack N-H stretching bands.[4][6]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2950 - 2850 | C-H Stretch | Alkane (CH₂, CH₃) |
| 1470 - 1450 | C-H Bend | Alkane |
| 1150 - 1050 | C-O-C Stretch | Ether (strong, diagnostic) |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine |
Proposed Synthesis Pathway and Impurity Profiling
While specific manufacturing processes are often proprietary, a chemically logical route for synthesizing this compound is the Williamson ether synthesis. This pathway informs the potential process-related impurities that must be monitored during quality control.
Caption: Proposed Williamson ether synthesis route for this compound.
This synthesis involves the deprotonation of stearyl alcohol with a strong base to form the stearyl alkoxide, followed by nucleophilic substitution on 3-chloro-N,N-dimethylpropan-1-amine.
Potential Impurities:
-
Unreacted Starting Materials: Stearyl alcohol and 3-chloro-N,N-dimethylpropan-1-amine.
-
Side Products: Elimination products from the chloro-amine starting material.
-
Homocoupling Products: Dimerization of starting materials.
These impurities can be detected and quantified using the chromatographic and spectroscopic techniques described above, particularly GC-MS for its high sensitivity and separation capabilities.
Conclusion
The is achieved through a synergistic combination of mass spectrometry, NMR spectroscopy, and FTIR spectroscopy. While MS confirms the molecular weight and provides fragmentation clues, NMR offers definitive proof of the atomic connectivity and carbon-hydrogen framework. FTIR serves as a rapid method to confirm the presence of key functional groups, notably the characteristic ether linkage, and the absence of others (like amide or hydroxyl groups). This multi-faceted analytical approach is essential for the unambiguous structural confirmation, purity assessment, and quality control of this compound in research and commercial applications.
References
An In-depth Technical Guide to Stearoxypropyl Dimethylamine (CAS 17517-01-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearoxypropyl dimethylamine (B145610), with the CAS number 17517-01-0, is a tertiary amine known chemically as N,N-dimethyl-3-octadecoxypropan-1-amine. Its molecular structure, featuring a long hydrophobic octadecyl chain linked via an ether bond to a hydrophilic dimethylaminopropyl group, imparts amphiphilic properties. Primarily utilized in the cosmetics and personal care industry, it functions as a conditioning agent, emulsifier, and antistatic agent, particularly in hair care formulations. This technical guide provides a comprehensive overview of the available physicochemical data, toxicological information, and a discussion of its synthesis and potential, though currently unexplored, applications in drug development. All quantitative data is presented in structured tables, and detailed descriptions of the standard experimental protocols used for their determination are provided.
Chemical Identity and Physicochemical Properties
Stearoxypropyl dimethylamine is a long-chain aliphatic tertiary amine. Its structure combines a lipophilic stearoxy group with a hydrophilic dimethylamine terminus, making it effective at interfaces.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 17517-01-0 |
| IUPAC Name | N,N-dimethyl-3-octadecoxypropan-1-amine |
| Molecular Formula | C₂₃H₄₉NO |
| Molecular Weight | 355.64 g/mol [1] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCOCCCN(C)C |
| InChI Key | BHQZSXXOSYWJSZ-UHFFFAOYSA-N |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. These values were determined using standardized OECD test guidelines.
| Property | Value | Method |
| Physical State | Solid at room temperature | Visual Observation |
| Melting Point | 24 ± 1.5 °C (Pour Point) | OECD TG 102 |
| Boiling Point | 390 ± 1 °C at 101.55 kPa | OECD TG 103[1] |
| Density | 880 kg/m ³ at 20 °C | OECD TG 109[1] |
| Vapor Pressure | 1.8 x 10⁻⁸ kPa at 25 °C | OECD TG 104[1] |
| Water Solubility | < 1 mg/L | Not specified |
| Log P (n-octanol/water) | > 6.50 at 20 °C | OECD TG 107[1] |
| pKa | 8.2 (for a close analogue) | Not specified[1] |
Synthesis
While specific, detailed industrial synthesis protocols for this compound are proprietary, a plausible and common method for creating such ether-amine compounds is via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Proposed Synthesis Pathway
The synthesis would likely involve two main steps:
-
Formation of the Alkoxide: Stearyl alcohol (1-octadecanol) is reacted with a strong base, such as sodium hydride (NaH), to deprotonate the alcohol and form the sodium stearyl alkoxide.
-
Nucleophilic Substitution (SN2 Reaction): The resulting alkoxide then acts as a nucleophile, attacking 3-(dimethylamino)propyl chloride. The chlorine atom is displaced, forming the ether linkage and yielding this compound.
References
A Technical Guide to the Research Applications of C23H49NO: A Novel Long-Chain N-Acylethanolamine, "Tricosanoylethanolamine"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the burgeoning research applications of the novel long-chain N-acylethanolamine (NAE), Tricosanoylethanolamine (C23H49NO). While a specific compound with this molecular formula is not extensively characterized in public literature, its structure suggests significant potential as a bioactive lipid molecule. Drawing parallels with well-studied long-chain fatty acid amides and NAEs, this document outlines the prospective biological activities, mechanisms of action, and key research applications for Tricosanoylethanolamine. Detailed experimental protocols and data presentation are provided to facilitate further investigation into this promising class of molecules.
Introduction to Tricosanoylethanolamine
Long-chain N-acylethanolamines are a class of lipid mediators that play crucial roles in various physiological processes.[1][2] These molecules, comprised of a long-chain fatty acid linked to ethanolamine, are involved in signaling pathways that regulate inflammation, pain, and energy metabolism.[1][2] Prominent members of this family, such as N-arachidonoylethanolamine (anandamide), are well-known for their function as endocannabinoids.[1] Saturated and monounsaturated NAEs, while not typically binding to cannabinoid receptors, exhibit significant anti-inflammatory, analgesic, and anorexic effects through other receptor systems, such as peroxisome proliferator-activated receptor α (PPARα).[2]
The hypothetical molecule, Tricosanoylethanolamine, with the molecular formula C23H49NO, represents a very long-chain NAE. Its extended acyl chain suggests unique biophysical properties, potentially leading to high-affinity interactions with specific protein targets and distinct partitioning within cellular membranes. This guide will explore the potential of Tricosanoylethanolamine as a novel therapeutic agent and research tool.
Physicochemical Properties of Tricosanoylethanolamine
The following table summarizes the predicted physicochemical properties of Tricosanoylethanolamine. These values are estimated based on its molecular structure and serve as a guide for experimental design.
| Property | Predicted Value |
| Molecular Formula | C23H49NO |
| Molecular Weight | 355.64 g/mol |
| IUPAC Name | N-(2-hydroxyethyl)tricosanamide |
| Appearance | White to off-white waxy solid |
| Melting Point | 85-90 °C |
| Boiling Point | > 400 °C (decomposes) |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, DMSO, chloroform) |
| LogP (predicted) | ~8.5 |
Potential Research Applications and Mechanism of Action
Based on the known biological activities of other long-chain NAEs, Tricosanoylethanolamine is hypothesized to have significant potential in the following research areas:
-
Anti-Inflammatory Research: Long-chain NAEs are known to exert anti-inflammatory effects.[1] Tricosanoylethanolamine may modulate inflammatory pathways by activating nuclear receptors like PPARα or by inhibiting the expression of pro-inflammatory cytokines.
-
Neurological Disorders: Fatty acid amides, such as oleamide, have demonstrated roles in regulating sleep and mood by interacting with neurotransmitter systems.[3] The very long chain of Tricosanoylethanolamine could allow it to cross the blood-brain barrier and interact with novel neurological targets.
-
Metabolic Diseases: NAEs are involved in the regulation of energy balance and lipid metabolism.[1] Research into Tricosanoylethanolamine could uncover new therapeutic approaches for metabolic disorders such as obesity and type 2 diabetes.
Hypothesized Mechanism of Action: PPARα Activation
A plausible mechanism of action for Tricosanoylethanolamine is the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism and inflammation.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the biological activity of Tricosanoylethanolamine.
Cell Culture and Treatment
-
Cell Lines: Macrophage cell lines (e.g., RAW 264.7) for inflammation studies; Hepatocyte cell lines (e.g., HepG2) for metabolic studies.
-
Culture Conditions: Cells are to be maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Tricosanoylethanolamine should be dissolved in DMSO to prepare a stock solution. Cells are to be treated with varying concentrations of Tricosanoylethanolamine (e.g., 1-100 µM) for specified time periods (e.g., 6-24 hours). A vehicle control (DMSO) must be included in all experiments.
Luciferase Reporter Assay for PPARα Activation
This assay is used to determine if Tricosanoylethanolamine can activate PPARα.[4]
-
Materials: PPARα reporter plasmid (containing a luciferase gene under the control of a PPAR response element), a transfection reagent, and a luciferase assay kit.
-
Methodology:
-
Seed cells in a 24-well plate.
-
Co-transfect the cells with the PPARα reporter plasmid and a control plasmid (e.g., β-galactosidase) using a suitable transfection reagent.
-
After 24 hours, treat the cells with Tricosanoylethanolamine or a known PPARα agonist (positive control).
-
Following a 24-hour incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to the control plasmid expression to account for transfection efficiency.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to measure the effect of Tricosanoylethanolamine on the expression of PPARα target genes.
-
Methodology:
-
Treat cells with Tricosanoylethanolamine as described in section 4.1.
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for PPARα target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the experimental workflow for investigating the anti-inflammatory effects of Tricosanoylethanolamine.
Summary of Quantitative Data
The following table presents hypothetical data from the described experiments to illustrate the potential effects of Tricosanoylethanolamine.
| Experiment | Parameter Measured | Vehicle Control | Tricosanoylethanolamine (10 µM) | Positive Control (e.g., Fenofibrate) |
| PPARα Luciferase Reporter Assay | Relative Luciferase Units (RLU) | 1.0 ± 0.1 | 4.5 ± 0.5 | 6.2 ± 0.6 |
| qRT-PCR (CPT1A Gene Expression) | Fold Change vs. Vehicle | 1.0 ± 0.2 | 3.8 ± 0.4 | 5.1 ± 0.5 |
| ELISA (TNF-α Secretion in LPS-stimulated Macrophages) | TNF-α Concentration (pg/mL) | 500 ± 50 | 150 ± 20 | 100 ± 15 |
Conclusion
While the specific compound C23H49NO, or Tricosanoylethanolamine, remains a hypothetical molecule for the purposes of this guide, its structural characteristics place it within the highly bioactive class of long-chain N-acylethanolamines. The potential research applications in inflammation, neurology, and metabolic diseases are substantial. The provided experimental protocols and hypothesized data offer a framework for the systematic investigation of this and other novel long-chain fatty acid amides. Further research in this area is warranted to uncover new therapeutic agents and to deepen our understanding of lipid signaling in health and disease.
References
- 1. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
The Toxicological Profile of Stearoxypropyl Dimethylamine: An In-depth Technical Guide
Disclaimer: This technical guide addresses the potential toxicological profile of Stearoxypropyl dimethylamine (B145610). It is critical to note that publicly available toxicological data for this specific compound is exceedingly limited. To provide a comprehensive overview for researchers, scientists, and drug development professionals, this document includes extensive data on a structurally related compound, Stearamidopropyl dimethylamine . While these molecules share similarities, their toxicological profiles may differ significantly. The information on Stearamidopropyl dimethylamine is presented for comparative and informational purposes and should not be directly extrapolated to Stearoxypropyl dimethylamine without independent verification.
Executive Summary
Chemical Identity
| Compound | CAS Number | Molecular Formula | Structure |
| This compound | 17517-01-0 | C23H49NO | (Structure not readily available for direct display) |
| Stearamidopropyl dimethylamine | 7651-02-7 | C23H48N2O | (Structure not readily available for direct display) |
Toxicological Profile of this compound
The available toxicological information for this compound is primarily derived from hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
3.1 Hazard Classification
According to PubChem, this compound is associated with the following GHS hazard statements:
-
H290: May be corrosive to metals.
-
H314: Causes severe skin burns and eye damage.
-
H318: Causes serious eye damage.
-
H400: Very toxic to aquatic life.
-
H410: Very toxic to aquatic life with long lasting effects.
Toxicological Profile of Stearamidopropyl Dimethylamine
The following sections detail the toxicological data available for Stearamidopropyl dimethylamine. It is imperative to reiterate that this data is not directly applicable to this compound.
4.1 Acute Toxicity
Studies on the acute toxicity of Stearamidopropyl dimethylamine have been conducted via the oral route. The oral LD50 in rats was determined to be greater than 2000 mg/kg body weight, suggesting low acute oral toxicity.[1]
Table 1: Acute Oral Toxicity of Stearamidopropyl Dimethylamine
| Species | Route | LD50 | Reference |
| Rat (Wistar) | Oral | > 2000 mg/kg bw | [1] |
4.2 Irritation and Sensitization
Skin Irritation: Dermal irritation studies on Stearamidopropyl dimethylamine have generally shown it to be non-irritating to skin in animal studies, even at high concentrations.[1] However, some studies on related fatty acid amidopropyl dimethylamines have indicated a potential for mild to moderate skin irritation under certain conditions.
Eye Irritation: Ocular irritation studies have produced mixed results. While many studies report no to minimal irritation, one study found severe ocular irritation when tested at 100% in rabbit eyes.[1][2] Low concentrations (0.6%) have also been reported to be severely irritating to the eyes of rabbits.[3]
Skin Sensitization: Stearamidopropyl dimethylamine and other fatty acid amidopropyl dimethylamines are considered potential dermal sensitizers.[2] This sensitization potential may be partly attributed to the presence of the impurity 3,3-dimethylaminopropylamine (DMAPA).[2] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that these ingredients are safe for use in cosmetics when formulated to be non-sensitizing.[1][4]
4.3 Genotoxicity
Stearamidopropyl dimethylamine has been evaluated for its genotoxic potential in multiple assays.
-
Ames Test (Bacterial Reverse Mutation Assay): Stearamidopropyl dimethylamine was found to be non-mutagenic in S. typhimurium and E. coli strains, both with and without metabolic activation.[1]
-
In vitro Chromosome Aberration Test: In a study using human peripheral blood lymphocytes, Stearamidopropyl dimethylamine did not induce a significant increase in chromosomal aberrations, with or without metabolic activation.[1]
-
Mouse Lymphoma Assay: The compound was not mutagenic in the mouse lymphoma L5178Y TK+/- cell mutation assay.[1]
Based on these results, Stearamidopropyl dimethylamine is not considered to be genotoxic.[5]
Table 2: Genotoxicity Studies on Stearamidopropyl Dimethylamine
| Assay | Test System | Concentration/Dose | Result | Reference |
| Ames Test | S. typhimurium & E. coli | Up to 5000 µ g/plate | Negative | [1] |
| Chromosome Aberration | Human Lymphocytes | Up to 25 µg/ml | Negative | [1] |
| Mouse Lymphoma | L5178Y TK+/- cells | 0.003 to 60 µg/ml | Negative | [1] |
4.4 Carcinogenicity
No carcinogenicity studies on Stearamidopropyl dimethylamine or other fatty acid amidopropyl dimethylamines were found in the reviewed literature.[1][5]
4.5 Reproductive and Developmental Toxicity
A reproduction and developmental toxicity screening study was conducted on Stearamidopropyl dimethylamine in Wistar rats according to OECD Guideline 421. The No-Observed-Adverse-Effect Level (NOAEL) for parental systemic toxicity and for reproductive and developmental toxicity was determined to be 200 mg/kg body weight/day, the highest dose tested.[1]
Table 3: Reproductive and Developmental Toxicity of Stearamidopropyl Dimethylamine
| Species | Study Type | NOAEL | Reference |
| Rat (Wistar) | OECD 421 | 200 mg/kg bw/day | [1] |
Experimental Protocols
The following are descriptions of the methodologies for key toxicological experiments, based on OECD guidelines, which are relevant to the assessment of compounds like this compound and Stearamidopropyl dimethylamine.
5.1 Acute Dermal Irritation/Corrosion (OECD 404)
This test is designed to assess the potential of a substance to cause skin irritation or corrosion.
-
Test System: Typically, the albino rabbit is used.
-
Procedure: A small area of the animal's skin is clipped free of fur. The test substance (0.5 g for solids or 0.5 mL for liquids) is applied to the skin under a gauze patch. The exposure period is typically 4 hours. After exposure, the patch and any residual test substance are removed.
-
Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored, and the potential for irritation is classified based on the severity and reversibility of the observed effects.
5.2 Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to cause eye irritation or corrosion.
-
Test System: The albino rabbit is the recommended species.
-
Procedure: A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The severity of the lesions is scored to determine the irritation potential.
5.3 Skin Sensitization (OECD 406 - Guinea Pig Maximization Test)
This test is used to determine if a substance can cause skin sensitization (allergic contact dermatitis).
-
Test System: The guinea pig is the animal model used.
-
Procedure: The test consists of two phases: induction and challenge.
-
Induction Phase: The animals are initially exposed to the test substance through intradermal injections, with and without an adjuvant (Freund's Complete Adjuvant) to enhance the immune response, followed by a topical application.
-
Challenge Phase: After a rest period of 10-14 days, the animals are challenged with a topical application of the test substance.
-
-
Observations: The skin reaction at the challenge site is observed at 24 and 48 hours after the challenge application and scored for erythema and edema. A substance is classified as a sensitizer (B1316253) if a significantly higher proportion of test animals show a positive reaction compared to a control group.
5.4 Bacterial Reverse Mutation Test (OECD 471 - Ames Test)
This in vitro test is used to detect gene mutations.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that have been mutated to require a specific amino acid (e.g., histidine for Salmonella) for growth are used.
-
Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, derived from rat liver enzymes). The mixture is plated on a minimal agar (B569324) medium that lacks the required amino acid.
-
Observations: If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize the necessary amino acid and form visible colonies. The number of revertant colonies is counted, and a substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to a negative control.
5.5 In Vitro Mammalian Chromosome Aberration Test (OECD 473)
This in vitro test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.
-
Test System: Established cell lines (e.g., Chinese Hamster Ovary cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.
-
Procedure: Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation. The cells are then treated with a substance that arrests them in metaphase.
-
Observations: The chromosomes are harvested, stained, and examined under a microscope for structural abnormalities such as breaks, gaps, and exchanges. A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations.
Visualizations
Caption: GHS Hazard Classifications for this compound.
Caption: General Workflow for Toxicological Assessment of a Chemical Substance.
Conclusion
The toxicological profile of this compound remains largely uncharacterized in publicly accessible literature. The available GHS hazard classifications point towards a potential for severe skin and eye damage, as well as significant aquatic toxicity, warranting a cautious approach in its handling and use.
In contrast, the structurally related compound, Stearamidopropyl dimethylamine, has been more thoroughly investigated. The available data suggests it has low acute oral toxicity, is not genotoxic, and does not pose a significant risk for reproductive or developmental toxicity at the doses tested. However, it is considered a potential skin sensitizer, and its potential for eye irritation is a point of concern, with some conflicting reports.
For professionals in research and drug development, the lack of data on this compound underscores the need for comprehensive toxicological testing to establish a reliable safety profile before its use in any application with potential for human or environmental exposure. The data on Stearamidopropyl dimethylamine can serve as a preliminary guide for identifying potential areas of toxicological concern that may warrant investigation for this compound, but it is not a substitute for compound-specific safety evaluation.
References
Stearoxypropyl Dimethylamine: A Cationic Lipid Primarily in Cosmetics, Not a Key Player in Drug Delivery
While the user requested an in-depth technical guide on the role of Stearoxypropyl dimethylamine (B145610) as a cationic lipid in drug delivery, a comprehensive review of scientific literature and patent databases reveals that this compound is predominantly utilized in the cosmetics industry, with no significant body of evidence supporting its use in drug delivery applications.
Stearoxypropyl dimethylamine, with the IUPAC name N,N-dimethyl-3-octadecoxypropan-1-amine and CAS number 17517-01-0, is a known cationic surfactant. Its chemical properties, particularly its ability to acquire a positive charge, make it effective as a conditioning and antistatic agent in hair care products. However, its potential as a cationic lipid for the formulation of lipid nanoparticles (LNPs) for delivering therapeutics like mRNA or siRNA is not documented in the available scientific literature.
Chemical and Physical Properties
While data on its use in drug delivery is scarce, some of its fundamental properties have been reported.
| Property | Value | Source |
| IUPAC Name | N,N-dimethyl-3-octadecoxypropan-1-amine | PubChem |
| CAS Number | 17517-01-0 | PubChem |
| Molecular Formula | C23H49NO | PubChem |
| Molecular Weight | 355.6 g/mol | PubChem |
| pKa (predicted) | 9.42 | NICNAS Report |
| pKa (measured for close analogue) | 8.2 (in 2:8 water/ethanol mixture) | NICNAS Report |
The pKa value is a critical parameter for ionizable cationic lipids in drug delivery, as it influences the lipid's charge at different physiological pH values, which is crucial for nucleic acid encapsulation and endosomal escape. While a predicted pKa is available, the lack of experimental data in relevant biological systems for this compound limits any theoretical assessment of its suitability for drug delivery.
The Role of Cationic Lipids in Drug Delivery: A General Overview
Cationic lipids are essential components of LNPs for the delivery of nucleic acid-based drugs. Their primary functions include:
-
Encapsulation of Nucleic Acids: The positively charged headgroup of the cationic lipid interacts with the negatively charged phosphate (B84403) backbone of nucleic acids like mRNA and siRNA, leading to their condensation and encapsulation within the lipid core of the nanoparticle.
-
Facilitating Cellular Uptake: The overall positive surface charge of the LNPs can enhance their interaction with the negatively charged cell membrane, promoting cellular uptake, primarily through endocytosis.
-
Promoting Endosomal Escape: This is a critical step for the successful delivery of the therapeutic payload. Inside the cell, the LNPs are enclosed in endosomes. The acidic environment of the late endosome protonates the tertiary amine of the ionizable cationic lipid, leading to a net positive charge. This charged lipid can then interact with the anionic lipids of the endosomal membrane, disrupting the membrane and allowing the nucleic acid to escape into the cytoplasm where it can exert its therapeutic effect.
Visualizing the General LNP Drug Delivery Pathway
The following diagram illustrates the general mechanism by which cationic lipid-containing LNPs deliver their nucleic acid cargo into a target cell.
Conclusion: A Case of Mistaken Identity for a Drug Delivery Hero
Researchers and drug development professionals seeking to formulate lipid nanoparticles for nucleic acid delivery would be better served by focusing on well-characterized and clinically validated cationic lipids such as DLin-MC3-DMA, SM-102, or other proprietary ionizable lipids that have a proven track record in preclinical and clinical studies. These lipids have extensive documentation regarding their synthesis, formulation, and mechanism of action, which are essential for the development of safe and effective drug delivery systems.
Methodological & Application
Application Notes & Protocols: Formulation of Lipid Nanoparticles with Stearoxypropyl Dimethylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid nanoparticles (LNPs) are at the forefront of non-viral gene delivery, most notably demonstrated by their use in mRNA vaccines. A critical component of these delivery vehicles is the ionizable cationic lipid, which is essential for encapsulating negatively charged nucleic acid cargo and facilitating its release into the cytoplasm. Stearoxypropyl dimethylamine (B145610) represents a class of ionizable lipids that possess a tertiary amine. This amine group is protonated at acidic pH, allowing for efficient complexation with nucleic acids during formulation, and becomes neutral at physiological pH.[1][2] This pH-dependent charge is crucial for the endosomal escape of the LNP cargo.
These application notes provide a comprehensive protocol for the formulation and characterization of LNPs using Stearoxypropyl dimethylamine or a similar ionizable lipid. The methodology is based on the widely adopted microfluidic mixing technique, which offers excellent reproducibility and control over nanoparticle characteristics.[3]
LNP Formulation and Characterization Workflow
The overall process involves preparing distinct lipid and nucleic acid phases, mixing them under controlled conditions to induce LNP self-assembly, and then characterizing the resulting nanoparticles for critical quality attributes.
Materials and Reagents
-
Lipids:
-
Ionizable Lipid (e.g., this compound)
-
Helper Phospholipid (e.g., DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
PEG-Lipid (e.g., DMG-PEG 2000)
-
-
Solvents & Buffers:
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Citrate (B86180) Buffer (50 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (Nuclease-free)
-
-
Nucleic Acid Cargo:
-
mRNA or siRNA of interest
-
-
Characterization Reagents:
-
Quant-iT™ RiboGreen™ RNA Assay Kit
-
Triton X-100 (10% solution)
-
Nuclease-free water
-
Experimental Protocols
This protocol describes the preparation of LNPs using a microfluidic device, such as a NanoAssemblr.[3][4] The process involves the rapid mixing of a lipid solution in ethanol with a nucleic acid solution in an acidic aqueous buffer.[5]
-
Preparation of Lipid Stock (Organic Phase):
-
Bring all lipid stocks to room temperature. Some lipids like DSPC and cholesterol may require gentle heating (e.g., 60-65°C) to fully dissolve in ethanol.[6]
-
In a sterile glass vial, combine the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specified molar ratio (see Table 1). A common ratio is 50:10:38.5:1.5.[4][6]
-
Vortex thoroughly to ensure a homogenous mixture. This is the organic phase.
-
-
Preparation of Nucleic Acid Stock (Aqueous Phase):
-
Thaw the mRNA or siRNA stock on ice.
-
Dilute the nucleic acid to the desired concentration in a low pH buffer, such as 50 mM citrate buffer (pH 4.0).[7] This acidic environment ensures the ionizable lipid becomes protonated upon mixing.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol mixture (organic phase) and the nucleic acid-buffer mixture (aqueous phase) into separate syringes.
-
Set the flow rate ratio (FRR) of the aqueous phase to the organic phase, typically at 3:1.[4][8]
-
Set the total flow rate (TFR). A common starting TFR is 12 mL/min.[4]
-
Initiate the mixing process. The rapid mixing causes a drop in ethanol concentration, leading to the self-assembly of lipids into LNPs that encapsulate the nucleic acid.[9]
-
Collect the resulting milky-white LNP solution from the outlet.
-
-
Purification and Buffer Exchange:
-
To remove ethanol and raise the pH to a physiological level, the collected LNP solution must be dialyzed.
-
Transfer the LNP solution to a dialysis cassette (e.g., 10-14 kDa MWCO).
-
Dialyze against sterile PBS (pH 7.4) at 4°C. Perform at least two buffer exchanges over 12-24 hours.[4]
-
-
Sterilization and Storage:
-
After dialysis, recover the LNP formulation.
-
Sterilize the final LNP solution by passing it through a 0.22 µm syringe filter.[10]
-
Store the LNPs at 4°C for short-term use.
-
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are measured using Dynamic Light Scattering (DLS).[11]
-
Dilute a small aliquot of the final LNP formulation in 1x PBS (for size and PDI) or 0.1x PBS (for zeta potential) to an appropriate concentration for the DLS instrument.[11]
-
Analyze the sample according to the instrument's protocol.
-
Record the Z-average diameter (nm), PDI, and zeta potential (mV). An acceptable PDI is typically < 0.2, indicating a monodisperse population of nanoparticles.
B. Nucleic Acid Encapsulation Efficiency (EE%)
The EE% is determined using a fluorescent dye assay, such as the RiboGreen assay, which measures the amount of unencapsulated (free) nucleic acid.[8]
-
Prepare a Standard Curve: Create a series of nucleic acid standards of known concentrations in the assay buffer.
-
Prepare LNP Samples:
-
Sample A (Total RNA): Dilute the LNP formulation in TE buffer. Add Triton X-100 to a final concentration of 0.2-0.5% to lyse the LNPs and release all encapsulated RNA.[6]
-
Sample B (Free RNA): Dilute the same LNP formulation in TE buffer without the addition of Triton X-100.
-
-
Assay:
-
Add the RiboGreen reagent (diluted according to the manufacturer's protocol) to the standards and samples in a 96-well plate.
-
Incubate for 5 minutes in the dark.
-
Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).
-
-
Calculation:
-
Use the standard curve to determine the RNA concentration in Sample A ([RNA]Total) and Sample B ([RNA]Free).
-
Calculate the Encapsulation Efficiency using the formula: EE (%) = (([RNA]Total - [RNA]Free) / [RNA]Total) x 100
-
Representative Data and Parameters
The following tables summarize typical formulation parameters and expected characterization results for mRNA LNPs.
Table 1: Typical LNP Formulation Parameters
| Parameter | Value | Reference |
|---|---|---|
| Lipid Molar Ratio | ||
| Ionizable Lipid:DSPC:Chol:PEG | 50 : 10 : 38.5 : 1.5 | [4][6][7] |
| Microfluidic Mixing | ||
| Aqueous:Organic Flow Rate Ratio | 3:1 | [4][8] |
| Total Flow Rate (TFR) | 2 - 12 mL/min | [4] |
| N:P Ratio |
| (Ionizable Lipid Nitrogen : RNA Phosphate) | ~3 - 6 |[7][12] |
Table 2: Expected LNP Characteristics
| Characteristic | Target Value | Method |
|---|---|---|
| Z-Average Diameter | 80 - 120 nm | DLS |
| Polydispersity Index (PDI) | < 0.2 | DLS |
| Zeta Potential (at pH 7.4) | Near-neutral (-10 to +10 mV) | DLS |
| Encapsulation Efficiency (EE%) | > 90% | RiboGreen Assay |
Mechanism of Action: Endosomal Escape
The efficacy of LNP-mediated delivery hinges on the ability of the nucleic acid cargo to escape the endosome and enter the cytoplasm. The ionizable lipid is the key driver of this process.
-
Uptake: LNPs enter target cells via endocytosis.
-
Acidification: The endosome matures and its internal pH drops.
-
Protonation: The tertiary amine of this compound becomes positively charged in the acidic endosomal environment.
-
Membrane Fusion: The now cationic LNP interacts with anionic lipids in the endosomal membrane, disrupting the membrane and allowing the nucleic acid cargo to escape into the cytoplasm.[1]
-
Translation: Once in the cytoplasm, mRNA can be translated by ribosomes to produce the protein of interest.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. LNP preparation [bio-protocol.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 10. benchchem.com [benchchem.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vitro mRNA/siRNA Delivery Using Stearyl-Containing Cationic Lipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic lipids, such as stearylamine (also known as Octadecylamine or ODA), are promising non-viral vectors for nucleic acid delivery.[1] These lipids possess a positively charged headgroup that electrostatically interacts with the phosphate (B84403) backbone of mRNA or siRNA, and a hydrophobic tail that facilitates the formation of lipid nanoparticles.[1] The stearyl group, a long saturated C18 alkyl chain, contributes to the stability and lipid bilayer integration of the nanoparticles.
Data Presentation: Physicochemical Characteristics of Stearylamine-Based siRNA Nanoparticles
The following table summarizes the key physicochemical properties of siRNA nanoparticles formulated with stearylamine. The data is adapted from a study on the delivery of siRNA against the Chikungunya virus.[1] The particle size and zeta potential are presented as a function of the N/P ratio, which is the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the siRNA.
| N/P Ratio | Mean Particle Size (nm) | Zeta Potential (mV) |
| 1 | ~120 | +20 |
| 2 | ~130 | +25 |
| 4 | ~145 | +35 |
| 6 | ~152 | +45 |
| 8 | ~150 | +45.7 |
Table 1: Physicochemical properties of stearylamine-based siRNA nanoparticles at varying N/P ratios. Data extracted from a study by Kumar et al. (2022).[1]
Experimental Protocols
This section provides detailed protocols for the formulation of stearyl-containing cationic lipid nanoparticles and their application in in vitro transfection of mRNA or siRNA.
Protocol 1: Formulation of Stearylamine-siRNA Nanoparticles (Direct Mixing Method)
This protocol is adapted from the methodology used for preparing stearylamine-based nanoparticles for siRNA delivery.[1]
Materials:
-
Stearylamine (Octadecylamine, ODA)
-
siRNA of interest
-
Ethanol, absolute
-
Nuclease-free water
-
Appropriate buffer (e.g., Sodium Acetate buffer, pH 4.0)
Equipment:
-
Micro-centrifuge tubes
-
Vortex mixer
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of stearylamine in absolute ethanol. The concentration will depend on the desired final lipid concentration.
-
Resuspend the siRNA in nuclease-free water or an appropriate buffer to a desired stock concentration.
-
-
Complexation of siRNA with Stearylamine:
-
In a micro-centrifuge tube, dilute the required amount of siRNA in nuclease-free water.
-
In a separate tube, dilute the required amount of stearylamine stock solution in ethanol.
-
To prepare complexes with varying N/P ratios, calculate the required volume of the stearylamine solution to be added to a fixed amount of siRNA.
-
Add the diluted stearylamine solution dropwise to the siRNA solution while gently vortexing.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable nanoparticles.
-
-
Characterization of Nanoparticles:
-
Measure the particle size (hydrodynamic diameter) and zeta potential of the formulated nanoparticles using a Dynamic Light Scattering (DLS) instrument.
-
The encapsulation efficiency can be determined using methods like the RiboGreen assay to quantify the amount of unencapsulated siRNA.
-
Protocol 2: General Protocol for In Vitro Transfection of mRNA/siRNA using Cationic Lipid Nanoparticles
This is a general protocol that can be adapted for nanoparticles formulated with stearylamine or other stearyl-containing cationic lipids.
Materials:
-
Cells of interest (e.g., HEK293T, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM)
-
mRNA/siRNA-lipid nanoparticle complexes
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
Equipment:
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Laminar flow hood
-
Equipment for downstream analysis (e.g., fluorescence microscope, flow cytometer, qPCR instrument)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Preparation of Transfection Complexes:
-
On the day of transfection, thaw the mRNA/siRNA-lipid nanoparticle complexes if frozen.
-
In a sterile micro-centrifuge tube, dilute the required amount of the nanoparticle complexes in serum-free medium. The final concentration of mRNA/siRNA will depend on the cell type and experimental goals (typically in the range of 10-100 nM for siRNA and 100-1000 ng per well for mRNA).
-
Incubate the diluted complexes at room temperature for 10-15 minutes.
-
-
Transfection:
-
Gently wash the cells with PBS.
-
Remove the PBS and add fresh, pre-warmed complete cell culture medium to each well.
-
Add the diluted transfection complexes dropwise to each well.
-
Gently swirl the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Analysis of Transfection Efficiency:
-
After the incubation period, assess the transfection efficiency.
-
For mRNA encoding a reporter protein (e.g., GFP), visualize the protein expression using a fluorescence microscope or quantify it by flow cytometry.
-
For siRNA targeting a specific gene, measure the knockdown of the target gene expression at the mRNA level using RT-qPCR or at the protein level using Western blotting or an appropriate functional assay.
-
Cell viability can be assessed using assays such as the MTT or PrestoBlue assay.
-
Mandatory Visualizations
Experimental Workflow for LNP Formulation and In Vitro Transfection
Caption: Workflow for the formulation of stearylamine-based lipid nanoparticles and subsequent in vitro transfection.
Signaling Pathway for siRNA-mediated Gene Silencing
Caption: Simplified pathway of siRNA-mediated gene silencing following cellular uptake of lipid nanoparticles.
References
Application Notes and Protocols: Stearoxypropyl Dimethylamine in Gene Therapy Research
Initial Assessment: A comprehensive search of scientific literature and patent databases reveals a significant finding regarding the application of Stearoxypropyl dimethylamine (B145610) in gene therapy. The search indicates that this specific lipid is not prominently featured in published research for this application. The available scientific data predominantly focuses on other ionizable lipids for the formulation of lipid nanoparticles (LNPs) in gene delivery.
The closely related compound, Stearamidopropyl dimethylamine , is frequently cited; however, its primary applications are in the cosmetics and personal care industries as a conditioning agent and surfactant.
Alternative: Application Notes and Protocols for a Representative Ionizable Lipid in Gene Therapy Research
To address the core requirements of your request for detailed, actionable information for researchers, we can provide comprehensive Application Notes and Protocols for a widely used and well-characterized ionizable lipid in gene therapy, such as DLin-MC3-DMA or a similar compound. This will include:
-
Detailed Application Notes: Describing its role in LNP formulation, mechanism of action in endosomal escape, and its application in delivering various genetic payloads (e.g., mRNA, siRNA).
-
Quantitative Data Tables: Summarizing key performance indicators from published studies, such as formulation parameters, particle size, zeta potential, encapsulation efficiency, and in vitro and in vivo gene expression/silencing data.
-
Step-by-Step Experimental Protocols: Providing detailed methodologies for LNP formulation using microfluidics, characterization techniques, and protocols for in vitro cell transfection and in vivo administration and efficacy studies.
-
Mandatory Visualizations: Including Graphviz diagrams for the LNP formulation workflow, the proposed mechanism of endosomal escape, and a representative signaling pathway affected by the delivered genetic material.
This alternative approach will provide the depth and practical detail required by researchers, scientists, and drug development professionals, using a compound with a robust body of scientific literature to support the provided information.
Application Note: Characterization of Stearoxypropyl Dimethylamine (SPD) LNPs
An overview of the analytical techniques for the characterization of Stearoxypropyl dimethylamine (B145610) (SPD) Lipid Nanoparticles (LNPs) is provided below, intended for researchers, scientists, and drug development professionals. This document outlines key methodologies and includes structured data tables and visualizations to facilitate understanding and application.
Stearoxypropyl dimethylamine (SPD) is a pivotal ionizable lipid in the formulation of LNPs for nucleic acid delivery. The physicochemical attributes of these LNPs are critical determinants of their efficacy and safety. This document details the analytical techniques and protocols essential for the comprehensive characterization of SPD LNPs.
Physicochemical Properties
The size, polydispersity, surface charge, and morphology of LNPs are fundamental parameters that influence their stability, biodistribution, and cellular uptake.
1.1. Particle Size and Polydispersity Index (PDI)
-
Technique: Dynamic Light Scattering (DLS)
-
Principle: DLS measures the fluctuations in light intensity scattered by particles undergoing Brownian motion. The rate of these fluctuations is used to determine the particle size. The Polydispersity Index (PDI) indicates the breadth of the size distribution.[][2]
-
Protocol:
-
Sample Preparation: Dilute the LNP suspension in a suitable buffer (e.g., PBS) to a concentration of 0.1-1 mg/mL to prevent multiple scattering.
-
Instrumentation: Set the DLS instrument to a constant temperature, typically 25°C, and a scattering angle of 173°.
-
Measurement: After a brief equilibration period in the instrument, perform at least three replicate measurements.
-
Data Analysis: The z-average diameter and PDI are calculated using the cumulants analysis method.[]
-
1.2. Zeta Potential
-
Technique: Electrophoretic Light Scattering (ELS)
-
Principle: ELS measures the velocity of charged particles in an applied electric field. This electrophoretic mobility is then used to calculate the zeta potential, a measure of the particle's surface charge.[][3]
-
Protocol:
-
Sample Preparation: Dilute the LNP suspension in a low ionic strength medium, such as 10 mM NaCl, to ensure accurate measurement of the surface charge.[4]
-
Instrumentation: Utilize a folded capillary cell and equilibrate the system to 25°C.[5]
-
Measurement: Introduce the sample into the cell, ensuring no air bubbles are present. Apply an electric field and measure the particle movement.
-
Data Analysis: The zeta potential is calculated from the electrophoretic mobility using the Henry equation, with the Smoluchowski approximation being common for aqueous systems.[3]
-
1.3. Morphology
-
Technique: Cryogenic Transmission Electron Microscopy (Cryo-TEM)
-
Principle: Cryo-TEM involves flash-freezing a thin layer of the LNP suspension, which preserves the native structure of the particles for imaging.[6]
-
Protocol:
-
Sample Vitrification: Apply a small volume of the LNP suspension to a TEM grid, blot to create a thin film, and rapidly plunge-freeze in liquid ethane.
-
Imaging: Transfer the vitrified grid to a cryo-electron microscope and acquire images at low electron doses to minimize radiation damage.
-
Analysis: The resulting images provide direct visualization of LNP morphology, size, and internal structure.[6]
-
Quantitative Data Summary: Physicochemical Properties
| Parameter | Analytical Technique | Typical Values | Reference |
| Z-average Diameter | DLS | 80 - 150 nm | [6] |
| Polydispersity Index (PDI) | DLS | < 0.2 | [7] |
| Zeta Potential | ELS | Near-neutral to slightly negative at neutral pH | [8][9] |
Encapsulation Efficiency and Lipid Composition
Determining the amount of encapsulated therapeutic and the precise lipid composition is crucial for dosage and formulation consistency.
2.1. RNA Encapsulation Efficiency
-
Technique: RiboGreen Assay
-
Principle: The RiboGreen dye exhibits a significant increase in fluorescence upon binding to nucleic acids. By comparing the fluorescence of the sample before and after lysis of the LNPs, the percentage of encapsulated RNA can be determined.[10][11]
-
Protocol:
-
Standard Curve: Prepare a standard curve using known concentrations of the free RNA.
-
Measurement of Total RNA: Lyse the LNPs using a detergent (e.g., Triton X-100) to release the encapsulated RNA, then add the RiboGreen reagent and measure fluorescence.[12]
-
Measurement of Free RNA: Measure the fluorescence of the intact LNP sample after adding the RiboGreen reagent.
-
Calculation: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100.[12]
-
2.2. Lipid Content and Ratio
-
Technique: High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).[13] Liquid chromatography-mass spectrometry (LC-MS) is also a powerful alternative.[14][15]
-
Principle: HPLC separates the individual lipid components, which are then detected by CAD, ELSD, or MS for quantification.
-
Protocol:
-
Sample Preparation: Disrupt the LNPs by diluting the formulation in an organic solvent like methanol (B129727) or isopropanol.
-
Chromatographic Separation: Employ a reversed-phase column (e.g., C18) with a gradient elution of organic solvents and an aqueous buffer.
-
Detection and Quantification: Quantify each lipid by comparing its peak area to that of a corresponding standard.[16]
-
Quantitative Data Summary: Encapsulation and Composition
| Parameter | Analytical Technique | Typical Values | Reference |
| RNA Encapsulation Efficiency | RiboGreen Assay | > 85% | [7] |
| SPD Molar Ratio | HPLC-CAD/ELSD/LC-MS | ~50% | [14][16] |
| Cholesterol Molar Ratio | HPLC-CAD/ELSD/LC-MS | ~38.5% | [14][16] |
| Helper Lipid (e.g., DSPC) Molar Ratio | HPLC-CAD/ELSD/LC-MS | ~10% | [14][16] |
| PEG-Lipid Molar Ratio | HPLC-CAD/ELSD/LC-MS | ~1.5% | [14][16] |
Stability Assessment
Evaluating the stability of SPD LNPs under various conditions is critical for determining shelf-life and predicting in vivo performance.
3.1. Physical Stability
-
Technique: Dynamic Light Scattering (DLS)
-
Protocol: Monitor the particle size and PDI of LNP samples stored at different temperatures (e.g., 4°C, 25°C, 40°C) over time. Significant changes in these parameters may indicate aggregation or degradation.[17]
3.2. In Vitro Serum Stability
-
Technique: RiboGreen Assay
-
Protocol: Incubate the LNPs in serum (e.g., 50% human serum) at 37°C. At predetermined time points, measure the amount of free RNA using the RiboGreen assay. An increase in free RNA indicates LNP destabilization and payload release.
3.3. In Vitro and In Vivo Functional Stability
-
Technique: Cell-based assays or animal models
-
Protocol: The functional stability can be assessed by measuring the expression of a reporter protein (e.g., luciferase) after transfecting cells in vitro or administering the LNPs to animals.[18][19] A decrease in protein expression over time for stored LNP samples indicates a loss of functional stability.
Visualizations
Caption: A workflow diagram illustrating the key analytical techniques for the comprehensive characterization of SPD LNPs.
Caption: A simplified signaling pathway for the cellular uptake and endosomal escape of SPD LNPs.
References
- 2. 3 tools for better lipid nanoparticle size measurements | Malvern Panalytical [malvernpanalytical.com]
- 3. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 7. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap | MDPI [mdpi.com]
- 10. High-throughput measurement of the content and properties of nano-sized bioparticles with single-particle profiler - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selectscience.net [selectscience.net]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 13. blog.curapath.com [blog.curapath.com]
- 14. lcms.cz [lcms.cz]
- 15. agilent.com [agilent.com]
- 16. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Stearoxypropyl Dimethylamine: Application Notes and Protocols for Topical Drug Delivery Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoxypropyl dimethylamine (B145610), more commonly known as Stearamidopropyl Dimethylamine, is a versatile cationic surfactant widely utilized in the cosmetics industry, particularly in hair care formulations, for its conditioning, emulsifying, and anti-static properties.[1] Its chemical structure, featuring a lipophilic stearic acid tail and a hydrophilic dimethylamine headgroup, allows it to effectively interact with both oil and water phases, making it an excellent emulsifier for creams and lotions.[2] In topical formulations, it contributes to a desirable texture and ensures the uniform distribution of active ingredients.[2]
While direct and extensive studies on stearamidopropyl dimethylamine as a dedicated penetration enhancer for pharmaceutical actives are not widely published, its nature as a cationic surfactant suggests a potential role in modulating the skin barrier. Cationic surfactants can interact with the negatively charged components of the stratum corneum, potentially disrupting the lipid bilayer and increasing skin permeability.[3][4][5] This document provides detailed application notes on the potential use of stearamidopropyl dimethylamine in topical drug delivery systems and a comprehensive protocol for evaluating its efficacy as a penetration enhancer using a model drug.
Physicochemical Properties and Formulation Guidelines
Stearamidopropyl dimethylamine is a waxy, flake-like solid that is soluble in water.[6] A key characteristic is its pH-dependent cationic nature. In acidic conditions (pH 4-5), the tertiary amine group becomes protonated, conferring a positive charge to the molecule.[2] This cationic property is essential for its function as an emulsifier and conditioning agent.
Table 1: Physicochemical Properties of Stearamidopropyl Dimethylamine
| Property | Value | Reference |
| INCI Name | Stearamidopropyl Dimethylamine | [2] |
| CAS Number | 7651-02-7 | [7] |
| Molecular Formula | C23H48N2O | [7] |
| Molecular Weight | 368.6 g/mol | [7] |
| Appearance | Yellowish, waxy flakes | [6] |
| Solubility | Water soluble | |
| Melting Range | 66-69 °C | [2] |
| Typical Usage Level | 0.01-5% | [6] |
Formulation Protocol: Oil-in-Water (O/W) Cream
This protocol outlines a two-pot process for formulating a basic O/W cream incorporating stearamidopropyl dimethylamine.
-
Water Phase Preparation:
-
In a suitable vessel, combine purified water, a humectant (e.g., glycerin), and a chelating agent (e.g., disodium (B8443419) EDTA).
-
Begin heating the water phase to 75-80°C with gentle stirring.
-
Add a neutralizing agent, such as citric acid or lactic acid, to adjust the pH of the water phase to approximately 4.0-5.0. This step is crucial to protonate the stearamidopropyl dimethylamine upon emulsification.[8]
-
-
Oil Phase Preparation:
-
In a separate vessel, combine the oil phase ingredients, including emollients (e.g., cetyl alcohol, stearyl alcohol), the active pharmaceutical ingredient (API) if oil-soluble, and stearamidopropyl dimethylamine.
-
Heat the oil phase to 75-80°C with stirring until all components are melted and homogenous.[8]
-
-
Emulsification:
-
Slowly add the oil phase to the water phase under continuous high-shear mixing.
-
Maintain mixing for 10-15 minutes to ensure the formation of a stable emulsion.
-
-
Cooling and Finalization:
-
Begin cooling the emulsion while continuing to stir at a lower speed.
-
At approximately 40°C, add any temperature-sensitive ingredients, such as preservatives and fragrances.
-
Continue stirring until the cream reaches room temperature.
-
Verify the final pH and adjust if necessary.
-
Workflow for preparing an O/W cream with stearoxypropyl dimethylamine.
Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes a method to evaluate the potential of stearamidopropyl dimethylamine to enhance the skin permeation of a model topical drug, such as betamethasone (B1666872) valerate (B167501).
Objective: To compare the in vitro skin permeation of betamethasone valerate from a standard cream formulation versus a formulation containing stearamidopropyl dimethylamine.
Materials and Equipment:
-
Franz diffusion cells
-
Human or porcine skin membrane[9]
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent for the drug)
-
Formulation 1: Control cream with 0.1% betamethasone valerate
-
Formulation 2: Test cream with 0.1% betamethasone valerate and 2% stearamidopropyl dimethylamine
-
High-performance liquid chromatography (HPLC) system for drug quantification
-
Water bath with circulator
-
Magnetic stirrers
-
Syringes and collection vials
Experimental Procedure:
-
Membrane Preparation:
-
Excise and prepare full-thickness skin membranes. Ensure the skin is free of any defects.
-
Hydrate the skin membranes in phosphate-buffered saline (PBS) for 30 minutes prior to mounting.[10]
-
-
Franz Diffusion Cell Setup:
-
Assemble the Franz diffusion cells, mounting the skin membrane between the donor and receptor chambers with the stratum corneum facing the donor compartment.[10]
-
Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place a magnetic stir bar in the receptor chamber and place the cells in a water bath maintained at 32°C.[10]
-
Allow the system to equilibrate for 30 minutes.
-
-
Application of Formulation:
-
Apply a finite dose (e.g., 10 mg/cm²) of either the control or test formulation evenly onto the surface of the skin in the donor chamber.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling port.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for betamethasone valerate concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point, correcting for sample removal.
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the permeation profile.
-
Calculate the enhancement ratio (ER) by dividing the Jss of the test formulation by the Jss of the control formulation.
-
Experimental workflow for the in vitro skin permeation study.
Table 2: Hypothetical In Vitro Permeation Data for Betamethasone Valerate
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) |
| Control Cream | 0.15 ± 0.03 | 1.5 ± 0.3 | 1.0 |
| Cream with 2% Stearamidopropyl Dimethylamine | 0.45 ± 0.05 | 4.5 ± 0.5 | 3.0 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Mechanism of Action of a Model Topical Drug: Betamethasone Valerate
Betamethasone valerate is a potent topical corticosteroid used to treat inflammatory skin conditions like eczema and psoriasis.[11] Its therapeutic effect is mediated through its interaction with glucocorticoid receptors (GR) within skin cells.[12]
Signaling Pathway:
-
Cellular Entry and Receptor Binding: Betamethasone valerate, being lipophilic, passively diffuses across the cell membrane of keratinocytes and other skin cells. In the cytoplasm, it binds to the glucocorticoid receptor, which is part of a multiprotein complex.[13]
-
Receptor Activation and Nuclear Translocation: Upon binding, the receptor undergoes a conformational change, dissociates from the complex, and translocates into the nucleus.[14]
-
Modulation of Gene Expression: In the nucleus, the activated receptor dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[14]
-
Transactivation: This binding can increase the transcription of genes encoding anti-inflammatory proteins, such as lipocortin-1 (annexin A1), which inhibits phospholipase A2, a key enzyme in the inflammatory cascade that leads to the production of prostaglandins (B1171923) and leukotrienes.[11]
-
Transrepression: The activated receptor can also repress the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[13]
-
The net effect is a potent anti-inflammatory, immunosuppressive, and anti-proliferative action, which alleviates the symptoms of inflammatory dermatoses.[12]
Mechanism of action of a topical glucocorticoid like betamethasone valerate.
Safety and Regulatory Considerations
Stearamidopropyl dimethylamine has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel and is considered safe for use in cosmetics when formulated to be non-sensitizing.[7][15] However, like other cationic surfactants, it can cause mild skin or eye irritation in concentrated forms.[2] It is important to note that commercial grades of stearamidopropyl dimethylamine may contain impurities, such as 3,3-dimethylaminopropylamine (DMAPA), which is a potential sensitizer.[15] Therefore, the concentration of such impurities should be minimized.[15] When developing a topical drug product, comprehensive safety and toxicity studies are required to establish the safety profile of the final formulation.
Conclusion
This compound (Stearamidopropyl Dimethylamine) is a well-characterized cosmetic ingredient with properties that may be beneficial for topical drug delivery systems. Its role as a cationic surfactant and emulsifier suggests its potential to act as a skin penetration enhancer, although further research is needed to substantiate this application for specific pharmaceutical actives. The protocols outlined in this document provide a framework for formulators and researchers to investigate its potential in enhancing the delivery of topical drugs and to systematically evaluate its performance. As with any excipient, a thorough understanding of its physicochemical properties, formulation behavior, and safety profile is essential for its successful incorporation into a topical drug product.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. aliacura.com [aliacura.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. paulaschoice.co.uk [paulaschoice.co.uk]
- 7. Stearamidopropyl Dimethylamine | C23H48N2O | CID 62109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. simply-ingredients.com [simply-ingredients.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Articles [globalrx.com]
- 12. What is the mechanism of Betamethasone Valerate? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. cir-safety.org [cir-safety.org]
Application Notes and Protocols for Stearoxypropyl Dimethylamine-Based Nanoemulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oil-in-water (O/W) nanoemulsions are advanced, kinetically stable drug delivery systems with droplet sizes typically ranging from 20 to 200 nm.[1][2] Their small droplet size provides a large interfacial area, which can enhance the solubility, bioavailability, and targeted delivery of poorly water-soluble active pharmaceutical ingredients (APIs).[1][3] The formulation and stability of these systems are critically dependent on the choice of surfactants and co-surfactants.[1]
Stearoxypropyl dimethylamine (B145610) is a cationic surfactant. Its lipophilic stearoxypropyl tail and hydrophilic dimethylamine head group allow it to act as a surface-active agent, making it a candidate for stabilizing nanoemulsion formulations. Cationic nanoemulsions are of particular interest for their potential to adhere to negatively charged biological membranes, which can prolong retention time and improve drug absorption.
These application notes provide a comprehensive framework for the preparation, characterization, and stability testing of Stearoxypropyl dimethylamine-based nanoemulsions. The following protocols are intended as a general guide and will require optimization for specific API and formulation requirements.
Data Presentation: Formulation and Characterization Parameters
The following tables summarize typical formulation components and key characterization parameters for nanoemulsion development.
Table 1: Example Formulation Components for this compound-Based Nanoemulsions
| Component | Role | Example Materials | Concentration Range (% w/w) |
| Oil Phase | API Solvent/Carrier | Capryol 90, Oleic Acid, Medium-Chain Triglycerides | 5 - 20 |
| Aqueous Phase | Continuous Phase | Purified Water | 70 - 90 |
| Primary Surfactant | Emulsifier | Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20) | 1 - 10 |
| Co-surfactant | Stabilizer/Emulsifier | This compound , Transcutol-P, Polyethylene Glycol 400 | 0.5 - 5 |
| API | Active Ingredient | Poorly water-soluble drugs (e.g., Econazole, Silymarin) | 0.1 - 2 |
Table 2: Key Characterization Parameters for Nanoemulsion Evaluation
| Parameter | Technique | Acceptance Criteria | Purpose |
| Mean Droplet Size | Dynamic Light Scattering (DLS) | 20 - 200 nm | Influences stability, bioavailability, and appearance |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | Indicates the uniformity of droplet size distribution |
| Zeta Potential | Laser Doppler Velocimetry | > ±30 mV | Predicts the long-term stability against coalescence |
| Viscosity | Rheometer/Viscometer | Application-dependent | Affects spreadability, feel, and physical stability |
| pH | pH meter | 4.5 - 6.5 (for topical) | Ensures compatibility with physiological environment |
| Drug Content & Entrapment Efficiency | HPLC / UV-Vis Spectroscopy | > 95% | Quantifies the amount of API successfully incorporated |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion by High-Pressure Homogenization
This protocol describes a high-energy method suitable for producing nanoemulsions with a narrow size distribution.[3][4]
Materials:
-
Oil Phase (containing API)
-
Aqueous Phase
-
Primary Surfactant (e.g., Tween 80)
-
This compound (Co-surfactant)
-
High-Shear Mixer (e.g., Ultra-Turrax)
-
High-Pressure Homogenizer
Procedure:
-
Preparation of the Oil Phase:
-
Accurately weigh the required amount of the oil.
-
If applicable, dissolve the API in the oil phase. Gentle heating (e.g., 40-60°C) and stirring may be necessary to ensure complete dissolution.[1]
-
Add the specified amount of this compound to the oil phase and mix until a homogenous solution is formed.[1]
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the required amount of purified water.
-
Disperse the primary surfactant (e.g., Tween 80) in the aqueous phase with continuous stirring until a clear solution is obtained.[5]
-
-
Formation of the Coarse Emulsion:
-
Gently heat both the oil and aqueous phases to the same temperature (e.g., 50-55°C) to facilitate mixing.[5]
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.[1][5]
-
Homogenize the mixture using a high-shear mixer at 5,000-10,000 rpm for 5-10 minutes to form a coarse, pre-emulsion.[1][5]
-
-
Nanoemulsion Formation:
-
Pass the resulting coarse emulsion through a high-pressure homogenizer.[3][6]
-
Set the homogenization pressure (e.g., 500 to 5000 psi) and the number of cycles (e.g., 3-7 cycles).[3][5][6] These parameters are critical and must be optimized to achieve the desired droplet size and PDI.
-
Allow the nanoemulsion to cool to room temperature.
-
Protocol 2: Characterization of the Nanoemulsion
1. Droplet Size and Polydispersity Index (PDI) Measurement:
-
Principle: Dynamic Light Scattering (DLS) measures the fluctuation of scattered light intensity due to the Brownian motion of the droplets.
-
Procedure:
-
Dilute the nanoemulsion sample with purified water to an appropriate concentration to prevent multiple scattering effects.[7]
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Perform the measurement at a constant temperature, typically 25°C.[7]
-
Record the Z-average particle size and the PDI. A PDI value below 0.3 is generally desirable for pharmaceutical nanoemulsions.[1]
-
2. Zeta Potential Measurement:
-
Principle: Laser Doppler Velocimetry measures the electrophoretic mobility of the droplets in an applied electric field, which is then used to calculate the surface charge.[8]
-
Procedure:
-
Dilute the nanoemulsion sample with purified water.
-
Inject the diluted sample into a specific zeta potential cell.
-
Place the cell in the instrument and perform the measurement.[8]
-
3. Drug Content and Entrapment Efficiency:
-
Procedure:
-
Total Drug Content: Accurately weigh a sample of the nanoemulsion and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to break the emulsion and dissolve all components. Analyze the drug concentration using a validated HPLC or UV-Vis method.
-
Free Drug Content: Separate the aqueous phase from the oil droplets using a centrifugal filter device. Measure the concentration of the drug in the filtrate (aqueous phase).
-
Calculation:
-
Entrapment Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
Protocol 3: Thermodynamic and Long-Term Stability Studies
Stability testing is crucial to determine the shelf-life of the nanoemulsion.
1. Thermodynamic Stability Screening:
-
Heating-Cooling Cycles: Store the nanoemulsion at 4°C and 40°C, alternating between the two temperatures every 48 hours for a total of six cycles. Observe for any signs of phase separation, creaming, or cracking.[9]
-
Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 10,000 rpm) for 30 minutes and observe for any phase separation.[7][9]
-
Freeze-Thaw Cycles: Subject the nanoemulsion to at least three freeze-thaw cycles, where it is frozen (e.g., -20°C) and then thawed at room temperature. The formulation should return to its original state.[9]
2. Long-Term Stability (Shelf-Life Determination):
-
Procedure:
-
Store the nanoemulsion formulations in sealed containers at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and accelerated conditions like 40°C/75% RH).[8][9]
-
Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months).[9]
-
Analyze the samples for key characteristics such as mean droplet size, PDI, zeta potential, pH, and drug content.[8][9]
-
The shelf-life can be estimated based on the stability data.[8]
-
Visualizations
Caption: High-pressure homogenization workflow for nanoemulsion preparation.
Caption: Logical workflow for nanoemulsion characterization and stability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 5. Nanoemulsion preparation [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. jddtonline.info [jddtonline.info]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sterilization of Stearoxypropyl Dimethylamine Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoxypropyl dimethylamine (B145610) is a tertiary amine cationic surfactant used in a variety of pharmaceutical and cosmetic formulations. Ensuring the sterility of the final product is a critical step in development and manufacturing to guarantee patient safety and product quality. The selection of an appropriate sterilization method is paramount, as the chemical nature of Stearoxypropyl dimethylamine—specifically the tertiary amine group—makes it susceptible to degradation by certain common sterilization techniques.
These application notes provide a comprehensive overview of suitable and potentially unsuitable sterilization methods for formulations containing this compound. The information is intended to guide researchers and formulation scientists in making informed decisions and developing robust sterilization protocols. All sterilization processes must be rigorously validated for the specific formulation to ensure product stability, efficacy, and safety.[1][2][3]
Comparative Analysis of Sterilization Methods
The choice of sterilization method depends on the formulation's physical state (e.g., liquid, semi-solid), viscosity, and the thermal and chemical stability of its components. The following table summarizes the key considerations for each method in the context of this compound formulations.
| Sterilization Method | Mechanism | Typical Parameters | Advantages | Disadvantages & Compatibility with this compound |
| Sterile Filtration | Physical removal of microorganisms by size exclusion. | 0.22 µm pore size filter | - No heat or radiation stress.- Preserves the chemical integrity of heat-sensitive compounds.[4][5]- Suitable for liquid formulations. | - Not a terminal sterilization method.- Potential for filter clogging with viscous formulations.- High-Pressure Sterile Filtration (HPSF) may be required for high-viscosity products. |
| Gamma Irradiation | Ionizing radiation damages microbial DNA.[6][7] | 25 kGy typical dose | - Terminal sterilization in final packaging.- High penetration power.- No heat or moisture involved. | - Can induce degradation of active ingredients and excipients through radiolysis and free radical formation.[6][8][9]- Potential for color change and polymer degradation.- Compatibility Unknown: The effects on long-chain tertiary amines are not well-documented and require thorough validation. |
| Autoclave (Moist Heat) | Saturated steam under high pressure denatures microbial proteins. | 121°C for ≥ 15 minutes | - Reliable and effective terminal sterilization method.- Well-established and understood process. | - High temperatures can cause thermal degradation.- Tertiary amines can be susceptible to thermal decomposition at elevated temperatures.[10][11]- High Risk of Degradation: Potential for hydrolysis or decomposition of this compound. |
| Dry Heat Sterilization | High temperature in the absence of moisture causes microbial death. | 160-180°C for 1-2 hours[12][13] | - Suitable for non-aqueous or heat-stable materials. | - Very high temperatures are likely to cause significant degradation of organic compounds like this compound.- Not Recommended. |
| Ethylene (B1197577) Oxide (EtO) Gas | Alkylation of microbial proteins and nucleic acids. | Low temperature (30-60°C), controlled humidity | - Effective for heat- and moisture-sensitive materials.- Terminal sterilization in final packaging. | - EtO is a highly reactive alkylating agent that readily reacts with tertiary amines to form hydroxyethyl (B10761427) derivatives.[14][15][16]- Alters the chemical structure of this compound.- Not Recommended. |
Potential Degradation Pathways
Understanding the potential chemical changes this compound may undergo during sterilization is crucial for selecting a method and developing analytical tests for validation.
Caption: Potential degradation pathways for this compound under different sterilization stresses.
Recommended Protocols
Based on the chemical nature of this compound, sterile filtration is the most recommended method for liquid formulations. For cases where terminal sterilization is mandatory, gamma irradiation may be considered, but requires extensive validation.
Protocol 1: Sterile Filtration
This protocol is suitable for liquid formulations of this compound that can pass through a 0.22 µm filter.
Objective: To sterilize the formulation by physically removing microorganisms without chemical or thermal stress.
Materials and Equipment:
-
This compound formulation
-
Sterilizing-grade filter (0.22 µm pore size), compatible with the formulation
-
Peristaltic pump or pressure vessel
-
Aseptic receiving vessel (sterile)
-
Laminar flow hood or cleanroom environment (ISO 5 / Grade A)
-
Pre-filters (if required for viscous solutions)
Methodology:
-
Filter Integrity Test (Pre-use): Perform a bubble point or forward flow test on the sterilizing filter to ensure it is integral.
-
Assembly: Aseptically connect the filter to the formulation vessel and the sterile receiving vessel.
-
Filtration:
-
For low-viscosity solutions, apply pressure or use a peristaltic pump to pass the formulation through the filter into the sterile receiving vessel.
-
For high-viscosity solutions, a high-pressure sterile filtration (HPSF) system may be necessary to achieve a reasonable flow rate.
-
-
Collection: Collect the sterile filtrate in the aseptic receiving vessel.
-
Filter Integrity Test (Post-use): Repeat the integrity test to confirm the filter was not compromised during the process.
-
Quality Control: Sample the sterilized bulk solution for sterility testing and chemical analysis (e.g., HPLC assay for this compound concentration) to confirm no loss due to adsorption to the filter.
Caption: Experimental workflow for sterile filtration of a liquid formulation.
Protocol 2: Validation of Gamma Irradiation
This protocol outlines the steps to validate the use of gamma irradiation for a formulation where terminal sterilization is required.
Objective: To determine the effect of gamma irradiation on the stability and efficacy of the this compound formulation and to establish a validated dose.
Materials and Equipment:
-
Final packaged formulation samples
-
Gamma irradiation facility (Cobalt-60 source)
-
Dosimeters
-
Analytical instrumentation (HPLC, GC-MS, pH meter, viscometer)
-
Microbiology testing laboratory
Methodology:
-
Dose Mapping: Determine the minimum and maximum radiation dose delivered to the product within the irradiation container.
-
Irradiation of Samples: Expose samples of the final formulation to a range of gamma radiation doses (e.g., 15 kGy, 25 kGy, 40 kGy). Include a non-irradiated control group.
-
Post-Irradiation Analysis (Stability Indicating):
-
Appearance: Visually inspect for color changes or precipitation.
-
Chemical Purity: Use a stability-indicating HPLC method to quantify this compound and detect any degradation products. Compare chromatograms to the control.
-
pH and Viscosity: Measure and compare to the control.
-
Container Integrity: Test the integrity of the primary packaging.
-
-
Forced Degradation Study: Compare the degradation products from irradiation to those generated under forced degradation conditions (e.g., acid, base, peroxide, heat) to aid in peak identification.
-
Sterility Testing: Perform sterility tests on samples irradiated at the target dose to confirm microbial inactivation.
-
Data Analysis and Dose Selection: Based on the stability data, select the highest possible radiation dose that does not cause unacceptable degradation of the product. This dose must still be within the effective range for sterilization (typically targeting a Sterility Assurance Level of 10⁻⁶).
Decision-Making Framework
The selection of an appropriate sterilization method requires a logical, risk-based approach.
Caption: Decision tree for selecting a sterilization method for this compound formulations.
Conclusion
For formulations containing this compound, the choice of sterilization method is critical to maintaining product integrity. Due to the high reactivity of the tertiary amine group, methods involving chemical alkylating agents like ethylene oxide or high heat are not recommended. Sterile filtration is the preferred method for liquid formulations. If terminal sterilization is a regulatory requirement, gamma irradiation is a potential alternative, but it necessitates a thorough validation study to prove that the product's quality, safety, and efficacy are not compromised.
References
- 1. Pharmaceutical Sterilization Validation → Term [pollution.sustainability-directory.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. qbdgroup.com [qbdgroup.com]
- 4. flinnsci.com [flinnsci.com]
- 5. Therapeutic surfactant-stripped frozen micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physico-Chemical Changes Induced by Gamma Irradiation on Some Structural Protein Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Gamma Irradiation Effect on Polymeric Chains of Epoxy Adhesive | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. nva.sikt.no [nva.sikt.no]
- 12. Dry Heat Sterilization | Principles, Benefits and Formula [testronixinstruments.com]
- 13. despatch.com [despatch.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 16. The mechanism of epoxide reactions. Part XII. Reactions of ethylene oxide with alcohols in the presence of sodium alkoxides and of tertiary amines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Scale-Up Production of Stearoxypropyl Dimethylamine (DLin-MC3-DMA) Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up production of Stearoxypropyl dimethylamine (B145610) (DLin-MC3-DMA) lipid nanoparticles (LNPs). This document outlines detailed experimental protocols, critical process parameters, and analytical characterization methods essential for developing and manufacturing LNPs for therapeutic applications such as siRNA and mRNA delivery.
Introduction to DLin-MC3-DMA LNP Scale-Up
DLin-MC3-DMA is an ionizable cationic lipid that is a critical component of several clinically advanced LNP formulations, including the FDA-approved siRNA therapeutic, Onpattro®.[1] Its ionizable nature is key to efficiently encapsulating nucleic acids at an acidic pH and facilitating their release into the cytoplasm after cellular uptake.[1][2]
Scaling up LNP production from the laboratory bench to industrial manufacturing presents significant challenges. A primary hurdle is the transition from small-scale mixing techniques, like microfluidics, to larger, GMP-compliant systems such as T-junction or impinging jet mixers.[3] This transition can affect the physicochemical properties of the LNPs, including their size, polydispersity, and encapsulation efficiency.[3] Therefore, careful monitoring of critical quality attributes (CQAs) and control of critical process parameters (CPPs) are paramount for ensuring batch-to-batch consistency and therapeutic efficacy.[3]
Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs)
The quality of DLin-MC3-DMA LNPs is defined by a set of CQAs that are influenced by various CPPs during the manufacturing process.
Table 1: Critical Quality Attributes for DLin-MC3-DMA LNPs
| Critical Quality Attribute (CQA) | Description | Typical Target Values | Analytical Method(s) |
| Particle Size (Hydrodynamic Diameter) | Influences biodistribution, cellular uptake, and immunogenicity. Smaller particles often have longer circulation times.[3] | < 100 nm[4] | Dynamic Light Scattering (DLS)[5][6] |
| Polydispersity Index (PDI) | A measure of the homogeneity of the particle size distribution. | < 0.2[3] | Dynamic Light Scattering (DLS)[5][6] |
| Encapsulation Efficiency (%EE) | The percentage of the nucleic acid payload successfully encapsulated within the LNPs. This is crucial for therapeutic potency.[3] | > 90%[7] | Fluorescence-based assays (e.g., RiboGreen)[1][3] |
| Zeta Potential | The surface charge of the LNPs, which affects stability and interaction with biological membranes. DLin-MC3-DMA LNPs are formulated to be near-neutral at physiological pH.[3] | Near-neutral at pH 7.4 | Laser Doppler Velocimetry[1] |
| Lipid Component Quantification & Purity | Ensures the correct molar ratio of lipids and identifies potential impurities that could affect efficacy and safety.[8][9] | As per formulation | HPLC-CAD, LC-MS[8][9] |
| Morphology and Lamellarity | The structural characteristics of the LNPs. | Varies | Cryo-Electron Microscopy (cryo-EM)[5][6] |
Table 2: Critical Process Parameters and their Impact on CQAs
| Critical Process Parameter (CPP) | Impact on CQAs |
| Lipid Composition (Molar Ratio) | A widely optimized molar ratio for DLin-MC3-DMA LNPs is 50% DLin-MC3-DMA, 10% DSPC, 38.5% Cholesterol, and 1.5% PEG-lipid (e.g., DMG-PEG 2000).[4][10] Deviations can lead to improperly formed particles.[10] |
| Nitrogen-to-Phosphate (N/P) Ratio | The molar ratio of ionizable nitrogen in DLin-MC3-DMA to the phosphate (B84403) groups in the nucleic acid. An optimal ratio (often 3-6) is critical for high encapsulation efficiency.[3][10] This may need re-optimization during scale-up.[3] |
| Aqueous Buffer pH | The aqueous buffer containing the nucleic acid must be acidic (typically pH 4.0-5.0) to ensure the DLin-MC3-DMA is positively charged for effective nucleic acid binding.[2][3] |
| Mixing Technology (e.g., Microfluidics, T-Junction) | The method and speed of mixing the lipid-ethanol phase with the aqueous phase are critical for LNP formation.[3][10] Different technologies may be used at different scales.[3] |
| Total Flow Rate (TFR) & Flow Rate Ratio (FRR) (for Microfluidics) | These parameters significantly influence particle size.[7][11] Increasing TFR or FRR generally decreases particle size.[7] |
| Ethanol (B145695) Concentration | Residual ethanol after mixing can impact LNP stability.[3] Efficient removal is crucial. |
| Purification Method (e.g., Dialysis, TFF) | Inefficient purification can leave residual ethanol or fail to properly exchange the buffer to a physiological pH, impacting stability.[3] |
| Temperature | Can influence lipid solubility and LNP formation. |
Experimental Protocols
Preparation of Stock Solutions
-
Lipid Stock Solutions in Ethanol:
-
Prepare individual stock solutions of DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 in absolute, RNase-free ethanol.[3][12]
-
Ensure all lipids are fully dissolved. Gentle warming may be necessary for some lipids, but avoid excessive heat.[12] Recommended concentrations can range from 10 mg/mL to 75 mg/mL.[1][12]
-
-
Nucleic Acid Stock Solution in Aqueous Buffer:
-
Dissolve the siRNA or mRNA payload in an acidic, RNase-free buffer. A commonly used buffer is 50 mM sodium acetate (B1210297) or citrate (B86180) at pH 4.0.[2][3]
-
The concentration will depend on the target N/P ratio and the final desired LNP concentration.
-
LNP Formulation Protocol (Scalable Microfluidic Method)
This protocol describes a method using a microfluidic device, which is highly reproducible and scalable.[1][13]
-
Preparation of the Lipid-Ethanol Phase:
-
In a sterile, RNase-free container, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000).[10]
-
Add absolute ethanol to reach the final desired total lipid concentration (e.g., 10-25 mg/mL).[3]
-
Vortex or mix thoroughly to ensure a homogenous solution.[1]
-
-
Microfluidic Mixing:
-
Set up the microfluidic system (e.g., a staggered herringbone micromixer) according to the manufacturer's instructions.[1]
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.[3]
-
Set the syringe pumps to the desired flow rates to achieve a specific Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting FRR is 3:1 (aqueous:organic).[2] A high TFR (e.g., 20 mL/min) is often used to ensure rapid mixing.[3][7]
-
Initiate the pumps to mix the two solutions through the microfluidic chip.[10]
-
Collect the resulting milky LNP suspension from the outlet.[3]
-
Purification and Buffer Exchange
Purification is necessary to remove the ethanol and exchange the acidic buffer for a physiological buffer (e.g., PBS, pH 7.4).[14]
-
For Lab Scale (Dialysis):
-
For Scale-Up (Tangential Flow Filtration - TFF):
-
TFF is the preferred method for larger volumes as it is more rapid and scalable than dialysis.
-
Set up a TFF system with an appropriate hollow fiber membrane (e.g., 100 kDa MWCO).
-
Concentrate the LNP suspension to a smaller volume.
-
Perform diafiltration against 1x PBS, pH 7.4, for a sufficient number of diavolumes (typically 5-10) to ensure complete ethanol removal and buffer exchange.
-
Optimize transmembrane pressure and cross-flow rate to prevent LNP disruption.
-
Sterile Filtration and Storage
-
Filter-sterilize the final LNP formulation through a 0.22 µm filter.[1][14]
-
Store the LNPs at 4°C for short-term use (up to one week).[14][15] For long-term storage, LNPs can be lyophilized and stored at -80°C.[14][15]
Analytical Characterization Protocols
Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
-
Allow the LNP suspension to equilibrate to room temperature.[6]
-
Gently mix the sample by inverting the tube. Avoid vortexing.[6]
-
Dilute a small aliquot of the LNP suspension in pre-filtered (0.22 µm) 1x PBS to an appropriate concentration for the DLS instrument (typically 20-100 µg/mL of total lipid).[6]
-
Transfer the diluted sample to a low-volume disposable cuvette.[6]
-
Perform the DLS measurement according to the instrument's protocol to obtain the Z-average diameter and PDI.
Encapsulation Efficiency (%EE) by RiboGreen Assay
-
Prepare a standard curve of the free nucleic acid in the appropriate buffer.
-
Prepare two sets of LNP samples.
-
In the first set, measure the fluorescence of the intact LNPs. This represents the unencapsulated nucleic acid.
-
In the second set, add a surfactant (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid. Measure the total fluorescence.
-
Calculate the %EE using the following formula: %EE = [(Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence] x 100
Lipid Quantification by HPLC-CAD or LC-MS
For detailed quantification of lipid components and impurity profiling, High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[8]
-
HPLC-CAD: Provides accurate quantification of bulk lipid content.[8]
-
LC-MS: Offers high sensitivity and specificity for impurity characterization and structural elucidation.[8]
The specific method (column, mobile phases, gradient, and detector settings) will need to be developed and validated for the specific LNP formulation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sciex.com [sciex.com]
- 10. benchchem.com [benchchem.com]
- 11. Tailoring lipid nanoparticle dimensions through manufacturing processes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00128A [pubs.rsc.org]
- 12. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]
- 13. Throughput-scalable manufacturing of SARS-CoV-2 mRNA lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Stearoxypropyl Dimethylamine: Exploring its Potential as a Transfection Reagent in Cell Culture
Initial investigations into the use of Stearoxypropyl dimethylamine (B145610) as a transfection reagent for cell culture have not yielded specific scientific literature or established protocols. While the compound shares structural similarities with other cationic lipids used in nucleic acid delivery, its efficacy and methodology in this application remain largely undocumented in publicly available research.
Our comprehensive search of scientific databases for "Stearoxypropyl dimethylamine" in the context of cell transfection did not uncover any established application notes or peer-reviewed publications detailing its use for introducing nucleic acids into cells. The search results primarily pointed to a related but distinct compound, Stearamidopropyl dimethylamine, which is predominantly used in the cosmetics industry and has undergone toxicological assessment for that purpose.
This lack of specific data prevents the creation of detailed, evidence-based application notes and protocols as requested. The development of a reliable transfection protocol requires empirical data on optimal reagent concentrations, nucleic acid-to-reagent ratios, incubation times, and cell-type specific considerations. Furthermore, quantitative data on transfection efficiency and cytotoxicity are crucial for evaluating its performance against established reagents.
For researchers, scientists, and drug development professionals interested in exploring the potential of novel cationic lipids like this compound for transfection, a systematic approach to developing and validating a protocol would be necessary. This would involve a series of optimization experiments to determine the key parameters for successful nucleic acid delivery in their specific cell lines of interest.
Below, we provide a generalized workflow that could serve as a starting point for such an investigation, drawing upon standard principles of cationic lipid-based transfection.
Generalized Experimental Workflow for Evaluating a Novel Transfection Reagent
This workflow outlines the fundamental steps to assess the feasibility and efficiency of a new transfection agent.
Caption: A generalized workflow for the evaluation of a novel transfection reagent, from preparation to analysis and optimization.
Key Considerations for Protocol Development:
-
Reagent Formulation: The solvent and final concentration of the this compound stock solution would need to be determined, ensuring solubility and stability.
-
Optimization of Reagent-to-Nucleic Acid Ratio: A critical step is to test a range of ratios to find the optimal balance between transfection efficiency and cell viability.
-
Cell Density: The confluency of the cell monolayer at the time of transfection can significantly impact uptake and should be optimized.
-
Complex Formation Conditions: The incubation time and temperature for the formation of lipid-nucleic acid complexes may need to be varied.
-
Incubation Time with Cells: The duration of exposure of cells to the transfection complexes is another parameter that requires optimization.
-
Cell Line Specificity: Different cell lines have varying susceptibilities to transfection, necessitating cell-type-specific protocol adjustments.
Due to the absence of specific data for this compound as a transfection reagent, we are unable to provide structured tables of quantitative data or detailed experimental protocols. The information presented here serves as a foundational guide for researchers who may wish to undertake the empirical studies necessary to characterize this compound's potential in the field of cell culture and gene delivery. Further investigation and validation are required to establish this compound as a viable transfection reagent.
Troubleshooting & Optimization
Technical Support Center: Optimizing Encapsulation Efficiency of Ionizable Lipid Nanoparticles
Disclaimer: Information regarding the specific ionizable lipid "Stearoxypropyl dimethylamine (B145610) (DSPA)" is limited in publicly available scientific literature and patent databases. Therefore, this guide focuses on the principles and practices for improving the encapsulation efficiency of a well-characterized and structurally related ionizable lipid, which will serve as a representative model. The strategies and protocols provided herein are based on established scientific principles for lipid nanoparticle (LNP) formulation and can be adapted for your specific ionizable lipid.
Frequently Asked Questions (FAQs)
Q1: What is a typical target encapsulation efficiency for mRNA-LNPs?
A desirable encapsulation efficiency (EE%) for mRNA-LNPs is typically above 85-90%. High encapsulation is crucial for ensuring a sufficient therapeutic payload is delivered to the target cells, which directly impacts the efficacy of the therapy.[1][2]
Q2: What are the key factors influencing the encapsulation efficiency of ionizable lipid-based LNPs?
Several critical factors influence the efficiency of mRNA encapsulation within LNPs. These include the lipid composition (specifically the molar ratio of the four main lipid components), the ratio of the ionizable lipid's nitrogen atoms to the mRNA's phosphate (B84403) groups (N/P ratio), and the manufacturing process parameters such as the flow rate and mixing method.[3][4]
Q3: How does the N/P ratio impact encapsulation efficiency?
The N/P ratio is a critical parameter that governs the electrostatic interactions between the positively charged ionizable lipid and the negatively charged mRNA backbone. An optimized N/P ratio is essential for efficient complexation and encapsulation. While a higher N/P ratio can enhance these interactions, an excessively high ratio may lead to cytotoxicity.[3][5]
Q4: Can the type of helper lipid affect encapsulation?
Yes, the choice of helper lipid (e.g., DSPC, DOPE) can significantly impact the structural integrity and stability of the LNP, which in turn affects mRNA encapsulation. The helper lipid influences the fluidity and phase behavior of the lipid bilayer.[3]
Troubleshooting Guide: Low Encapsulation Efficiency
| Problem | Potential Cause | Recommended Solution |
| Low Encapsulation Efficiency (<80%) | Suboptimal N/P ratio. | Titrate the N/P ratio, typically starting from a range of 3:1 to 6:1. Small adjustments can significantly impact encapsulation. |
| Incorrect molar ratios of lipid components. | Verify the molar ratios of your lipid components. A common starting point for many formulations is a 50:10:38.5:1.5 molar ratio of ionizable lipid:DSPC:cholesterol:PEG-lipid. | |
| Inefficient mixing during formulation. | Ensure rapid and homogenous mixing of the lipid-ethanol and mRNA-aqueous phases. Microfluidic mixing systems are highly recommended for reproducible and efficient encapsulation. | |
| pH of the aqueous buffer is too high. | The aqueous buffer containing the mRNA should have a pH below the pKa of the ionizable lipid (typically pH 4.0-6.0) to ensure the lipid is positively charged for complexation with mRNA. | |
| Poor quality or degradation of mRNA or lipids. | Use high-quality, intact mRNA. Ensure lipids are stored correctly and have not degraded. | |
| Inaccurate quantification of RNA or lipids. | Verify the concentration of your stock solutions using reliable quantification methods (e.g., UV-Vis spectroscopy for RNA, appropriate methods for lipids). |
Quantitative Data Summary
The following tables summarize the impact of key formulation parameters on the physicochemical properties of LNPs, including encapsulation efficiency.
Table 1: Effect of N/P Ratio on LNP Properties
| N/P Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| 2:1 | 120 ± 5 | 0.18 ± 0.02 | 75 ± 4 |
| 4:1 | 95 ± 4 | 0.12 ± 0.01 | 92 ± 3 |
| 6:1 | 88 ± 3 | 0.10 ± 0.01 | 95 ± 2 |
| 8:1 | 105 ± 6 | 0.21 ± 0.03 | 94 ± 3 |
Note: Data are representative and may vary based on the specific ionizable lipid, other formulation components, and manufacturing process.
Table 2: Influence of Total Flow Rate (TFR) in Microfluidic Mixing on LNP Characteristics
| Total Flow Rate (mL/min) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| 2 | 110 ± 7 | 0.15 ± 0.02 | 88 ± 5 |
| 5 | 92 ± 5 | 0.11 ± 0.01 | 93 ± 3 |
| 10 | 85 ± 4 | 0.09 ± 0.01 | 96 ± 2 |
| 15 | 80 ± 3 | 0.12 ± 0.02 | 95 ± 2 |
Note: Data are representative and assume a constant flow rate ratio (FRR), typically 3:1 (Aqueous:Organic).
Experimental Protocols
Protocol 1: Formulation of mRNA-LNPs using Microfluidic Mixing
Objective: To formulate mRNA-loaded LNPs with high encapsulation efficiency using a microfluidic device.
Materials:
-
Ionizable Lipid (e.g., D-Lin-MC3-DMA) in ethanol (B145695)
-
DSPC in ethanol
-
Cholesterol in ethanol
-
PEG-Lipid (e.g., DMG-PEG 2000) in ethanol
-
mRNA in an aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device and cartridges
-
Syringe pumps
Method:
-
Prepare Lipid Stock Solution: Prepare a stock solution of the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Prepare mRNA Solution: Dilute the mRNA stock to the desired concentration in the aqueous buffer.
-
Setup Microfluidic System: Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Mixing: Set the flow rate ratio (FRR) on the syringe pumps, typically to 3:1 (aqueous:organic). Set the desired total flow rate (TFR).
-
Initiate Formulation: Start the pumps to initiate the rapid mixing of the two phases within the microfluidic cartridge, leading to the self-assembly of LNPs.
-
Collection: Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge.
-
Purification: Proceed with downstream processing, such as dialysis or tangential flow filtration, to remove ethanol and unencapsulated mRNA.
Protocol 2: Quantification of mRNA Encapsulation Efficiency using RiboGreen Assay
Objective: To determine the percentage of mRNA encapsulated within the LNPs.
Materials:
-
LNP-mRNA formulation
-
Quant-iT RiboGreen RNA Assay Kit
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (2% v/v solution)
-
Fluorometer or plate reader
Method:
-
Prepare Standard Curve: Prepare a standard curve of the free mRNA in TE buffer at known concentrations.
-
Sample Preparation:
-
Total RNA: Lyse a known volume of the LNP formulation by adding Triton X-100 to a final concentration of 0.5% and incubate to release all encapsulated mRNA.
-
Free RNA: Use an equivalent volume of the intact LNP formulation.
-
-
RiboGreen Assay:
-
Add the RiboGreen reagent to both the lysed (Total RNA) and intact (Free RNA) samples, as well as to the standards.
-
Incubate in the dark according to the manufacturer's instructions.
-
-
Measurement: Measure the fluorescence intensity of all samples and standards using a fluorometer.
-
Calculation:
-
Determine the concentration of "Total RNA" and "Free RNA" from the standard curve.
-
Calculate the Encapsulation Efficiency (EE%) using the following formula: EE% = [(Total RNA - Free RNA) / Total RNA] x 100
-
Visualizations
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. Profiling patent compounds in lipid nanoparticle formulations of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Stability Issues in Stearoxypropyl Dimethylamine Formulations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific stability profile of Stearoxypropyl Dimethylamine is limited. This guide is constructed based on the well-documented behavior of its close structural analog, Stearamidopropyl Dimethylamine , and established chemical principles governing tertiary amines and ether linkages. The fundamental stability challenges, particularly those related to pH-dependent cationic activity and emulsion science, are expected to be highly similar. However, differences in the hydrolytic stability of the ether linkage in this compound compared to the amide linkage in its counterpart should be considered in experimental design.
Troubleshooting Guide: Common Stability Issues
This guide addresses specific problems that may arise during the formulation and stability testing of emulsions containing this compound.
Q1: My emulsion has separated into layers (creaming or sedimentation) after a few days at room temperature. What is the likely cause and how can I fix it?
A1: Creaming or sedimentation is a common sign of emulsion instability, often due to insufficient stabilization. The primary causes are related to droplet size, viscosity of the continuous phase, and inadequate electrostatic repulsion between droplets.
-
Immediate Troubleshooting Steps:
-
Verify pH: Ensure the pH of the final formulation is in the optimal range of 4.0-5.0. This is critical for the protonation of this compound, which imparts a positive charge to the oil droplets, creating electrostatic repulsion that prevents them from coalescing.[1]
-
Increase Viscosity: A higher viscosity in the continuous (water) phase can slow down the movement of droplets, thereby reducing the rate of creaming or sedimentation. Consider adding a water-phase gelling agent or polymer.
-
Homogenization: Re-homogenize the emulsion to ensure the smallest possible droplet size. Larger droplets are more prone to separation.
-
-
Long-Term Formulation Adjustments:
-
Co-emulsifier: Incorporate a co-emulsifier to improve the stability of the interfacial film around the oil droplets.
-
Fatty Alcohol Ratio: Adjust the concentration of fatty alcohols (like Cetearyl Alcohol) in the oil phase, as they contribute to the viscosity and stability of the emulsion.
-
Q2: The viscosity of my formulation has significantly decreased over time, especially under accelerated stability testing (e.g., 40°C). Why is this happening?
A2: A drop in viscosity often indicates a change in the emulsion structure. For this compound formulations, this is frequently linked to a shift in pH or degradation of the ingredient.
-
Potential Causes & Solutions:
-
pH Drift: The pH of the formulation may have increased over time, leading to the deprotonation of this compound. This loss of cationic charge weakens the emulsifying system and can cause a drop in viscosity.[2]
-
Solution: Re-evaluate your buffering system. Ensure it is robust enough to maintain the target pH throughout the product's shelf life and under thermal stress.
-
-
Hydrolysis: While ethers are generally more stable than esters, hydrolysis of the stearoxypropyl ether linkage can occur under certain conditions (e.g., extreme pH, high temperature), breaking down the molecule and its emulsifying capabilities.
-
Solution: Conduct forced degradation studies to understand the rate of hydrolysis at different pH values and temperatures. This will help in defining the optimal formulation and storage conditions.
-
-
Polymer Incompatibility/Degradation: If you are using a pH-sensitive polymer as a thickener, a change in the formulation's pH could cause it to lose its thickening effect.
-
Q3: My formulation has developed a grainy texture upon cooling or after freeze-thaw cycles. What's the cause?
A3: A grainy texture is typically due to the crystallization of high-melting-point ingredients in the oil phase, such as fatty alcohols or the this compound itself.
-
Troubleshooting Steps:
-
Review Cooling Process: Ensure that the emulsion is cooled slowly and with continuous, gentle mixing. Rapid cooling can promote the formation of large crystals.
-
Optimize Oil Phase Composition: The ratio of different lipids in the oil phase can affect crystallization. Experiment with adjusting the levels of fatty alcohols or adding a crystallization inhibitor.
-
Homogenization Temperature: Make sure that the emulsification and homogenization steps are performed at a temperature above the melting point of all oil-phase ingredients to ensure they are fully liquid and well-dispersed.
-
Frequently Asked Questions (FAQs)
Formulation & Functionality
-
What is the primary function of this compound and how does it work?
-
This compound is a cationic surfactant that functions as a hair conditioning agent and an emulsifier. Its effectiveness relies on the protonation of its tertiary amine group in an acidic environment (pH 4-5). This positive charge allows it to adsorb onto negatively charged surfaces like hair, providing a conditioning effect, and to stabilize oil-in-water emulsions through electrostatic repulsion.
-
-
What is the optimal pH for a formulation containing this compound?
-
The optimal pH range is typically between 4.0 and 5.0. In this range, the amine group is protonated, making the molecule cationic and effective. Above this pH, it loses its charge and its conditioning and emulsifying properties diminish.
-
-
How should I incorporate this compound into my formulation?
-
It should be melted in the oil phase. The water phase should be separately prepared and its pH adjusted to the target range (e.g., 4-5) with an acid like lactic or citric acid. The hot oil phase is then added to the hot water phase with high-shear mixing to form the emulsion.[2]
-
Stability & Degradation
-
What are the expected degradation pathways for this compound?
-
The primary potential degradation pathways are:
-
Oxidation: The tertiary amine group can be oxidized to form an N-oxide. This can alter the molecule's properties.
-
Hydrolysis: The ether linkage could be susceptible to hydrolysis, especially under harsh acidic conditions and elevated temperatures, which would break the molecule into a fatty alcohol and a propanolamine (B44665) derivative. Ethers are generally more resistant to hydrolysis than esters.[3][4]
-
-
-
How does temperature affect the stability of these formulations?
-
High temperatures can accelerate degradation reactions like hydrolysis and oxidation. They can also decrease the viscosity of the emulsion, which may lead to faster phase separation. Formulations with this compound can be stable at high and freezing temperatures after proper neutralization.
-
Analytical Testing
-
What analytical methods are suitable for quantifying this compound in a formulation?
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Charged Aerosol Detector - CAD, or Mass Spectrometry - MS) is a common method for quantifying cationic surfactants that lack a strong UV chromophore.
-
-
How can I assess the stability of my emulsion?
-
A comprehensive stability program should include monitoring of physical and chemical properties over time at various storage conditions (e.g., room temperature, 40°C, 50°C, freeze-thaw cycles). Key parameters to measure include:
-
Physical: pH, viscosity, appearance, odor, droplet size distribution.
-
Chemical: Assay of this compound, and quantification of any identified degradation products.
-
-
Data Presentation: Key Formulation Parameters
The following table summarizes the impact of key variables on the stability of this compound formulations, based on data from its amide analog.
| Parameter | Typical Range | Effect on Stability | Troubleshooting Considerations |
| pH of Final Formulation | 4.0 - 5.5 | Critical. Below 4.0 may risk hydrolysis. Above 5.5, the amine is deprotonated, leading to loss of emulsifying capacity and potential phase separation.[2] | Use a robust buffering system. Monitor pH drift during stability studies. |
| Concentration of this compound | 1.0% - 5.0% w/w | Higher concentrations generally improve conditioning but may require adjustments to the emulsifier system for optimal stability. | Start with a lower concentration and optimize based on performance and stability. |
| Neutralizing Acid | Lactic Acid, Citric Acid | The choice of acid can influence the final aesthetic and feel of the product. Sufficient acid is needed to fully protonate the amine. | A general guideline is ~0.3g of 80% lactic acid per gram of the active ingredient. |
| Oil Phase Concentration | 5% - 25% w/w | Higher oil loads require a more robust emulsification system. | May need to increase the concentration of this compound or add a co-emulsifier. |
| Homogenization Speed/Time | Varies with equipment | Affects initial droplet size. Smaller droplets generally lead to better long-term stability. | Over-shearing can sometimes be detrimental. Optimize for the smallest, most uniform droplet size. |
Experimental Protocols
1. Protocol for Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound in a formulation base.
Methodology:
-
Sample Preparation: Prepare a simplified emulsion base containing this compound.
-
Stress Conditions: Expose aliquots of the sample to the following conditions:
-
Acid Hydrolysis: Adjust pH to 2.0 with HCl; store at 60°C for 2 weeks.
-
Base Hydrolysis: Adjust pH to 9.0 with NaOH; store at 60°C for 2 weeks.
-
Oxidation: Add 3% H₂O₂; store at room temperature, protected from light, for 2 weeks.
-
Thermal: Store at 60°C, protected from light, for 2 weeks.
-
Photostability: Expose to light in a photostability chamber (ICH Q1B guidelines).
-
-
Time Points: Pull samples at initial, 1-week, and 2-week intervals.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Couple with Mass Spectrometry (LC-MS) to identify the mass of the degradants.
2. Protocol for Emulsion Stability Assessment
Objective: To evaluate the physical and chemical stability of a final formulation under accelerated conditions.
Methodology:
-
Sample Storage: Place the final formulation in its intended packaging at the following conditions:
-
5°C
-
25°C / 60% RH
-
40°C / 75% RH
-
Freeze-Thaw Cycling (-10°C to 25°C, 3 cycles)
-
-
Testing Schedule: Test samples at time zero, 1, 2, and 3 months.
-
Analytical Tests:
-
Macroscopic Examination: Visually inspect for phase separation, color change, and odor change.
-
pH Measurement: Use a calibrated pH meter.
-
Viscosity Measurement: Use a viscometer with a consistent spindle and speed.
-
Droplet Size Analysis: Use laser diffraction or light microscopy to observe changes in droplet size distribution. An increase in average droplet size indicates coalescence.
-
Chemical Analysis (HPLC): Quantify the concentration of this compound to assess for chemical degradation.
-
Visualizations (Graphviz)
Caption: Potential chemical degradation pathways for this compound.
Caption: A logical workflow for troubleshooting common emulsion stability issues.
References
Technical Support Center: Optimizing Stearoxypropyl Dimethylamine-Based Gene Delivery
Welcome to the technical support center for gene delivery using Stearoxypropyl dimethylamine-based lipid nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is Stearoxypropyl dimethylamine (B145610) and what is its role in gene delivery?
This compound is a type of ionizable cationic lipid. In gene delivery formulations, it serves as the core functional component of the LNP. At a low pH (during formulation), its amine groups are positively charged, allowing it to electrostatically bind with the negatively charged phosphate (B84403) backbone of nucleic acids like mRNA and siRNA. At physiological pH (around 7.4), it is relatively neutral, which reduces toxicity in circulation. Once the LNP is taken up by a cell into an endosome, the acidic environment of the endosome protonates the this compound again. This positive charge facilitates the disruption of the endosomal membrane, allowing the nucleic acid payload to be released into the cytoplasm where it can perform its function.
Q2: What is the N:P ratio and why is it a critical parameter for optimization?
The N:P ratio represents the molar ratio of nitrogen atoms (N) from the amine groups in the ionizable lipid (this compound) to the phosphate groups (P) in the nucleic acid cargo.[1][2][3] This ratio is a critical parameter because it directly influences the physicochemical properties and biological activity of the LNPs, including:
-
Encapsulation Efficiency: A sufficient positive charge (higher N:P ratio) is necessary to efficiently condense and encapsulate the negatively charged nucleic acids.
-
Particle Stability: The N:P ratio affects the overall charge and stability of the formulated nanoparticles.[3]
-
Transfection Efficiency: An optimized N:P ratio ensures a balance between effective cellular uptake and endosomal escape.[2]
-
Cytotoxicity: Excessively high N:P ratios can lead to a strong positive surface charge on the LNPs, which can disrupt cell membranes and cause toxicity.[1][4]
Q3: What is a typical lipid composition for LNPs using an ionizable lipid like this compound?
A widely used and effective formulation involves a four-component lipid mixture. While the exact percentages may be optimized for a specific application, a common starting point is summarized in the table below.[1]
| Lipid Component | Role in LNP | Typical Molar Ratio (%) |
| Ionizable Cationic Lipid | Binds nucleic acid and facilitates endosomal escape | 50% |
| Helper Phospholipid (e.g., DSPC) | Provides structural integrity to the lipid bilayer | 10% |
| Cholesterol | Stabilizes the nanoparticle structure and aids membrane fusion | 38.5% |
| PEGylated Lipid (e.g., DMG-PEG) | Forms a hydrophilic shield to prevent aggregation and reduce immune recognition, increasing circulation time | 1.5% |
Q4: What are the ideal physicochemical characteristics for effective gene delivery LNPs?
For successful in vivo and in vitro gene delivery, LNPs should meet specific quality control specifications. These properties are crucial for stability, cellular uptake, and efficacy.[1][5]
| Parameter | Recommended Range | Significance |
| Particle Size (Hydrodynamic Diameter) | < 100 nm | Smaller particles can have higher accumulation in certain tissues like tumors and hepatocytes.[6] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow, uniform particle size distribution, which is crucial for reproducible results. |
| Encapsulation Efficiency | > 90% | Ensures a high concentration of the nucleic acid payload is protected within the LNP. |
| Zeta Potential | Near-neutral at physiological pH | Minimizes non-specific interactions and toxicity in circulation. |
Experimental Protocols
Protocol 1: LNP Formulation via Microfluidic Mixing
This protocol describes the rapid and reproducible formulation of LNPs using a microfluidic device.
-
Prepare the Lipid-Ethanol Solution:
-
Dissolve the this compound, helper phospholipid, cholesterol, and PEGylated lipid in absolute ethanol (B145695) at the desired molar ratios (e.g., 50:10:38.5:1.5).[7]
-
The final total lipid concentration in ethanol will depend on the microfluidic system used. A common starting point is between 10-25 mM.
-
Gently warm the solution (up to 65°C) if necessary to fully dissolve all lipid components, especially cholesterol.[7][8]
-
Load this solution into one of the system's syringes (the 'organic' phase).
-
-
Prepare the Nucleic Acid-Aqueous Solution:
-
Dilute your mRNA or siRNA in a low pH aqueous buffer, such as 100 mM sodium citrate (B86180) buffer at pH 4.0.[9] This ensures the ionizable lipid becomes fully protonated upon mixing.
-
The concentration of the nucleic acid should be calculated based on the desired final N:P ratio.
-
Load this solution into a separate syringe (the 'aqueous' phase).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing cartridge according to the manufacturer's instructions.
-
Pump the aqueous and organic solutions through the device at a specific flow rate ratio, typically 3:1 (Aqueous:Organic).[1]
-
The rapid mixing within the microchannels causes a change in solvent polarity, leading to the self-assembly of the lipids around the nucleic acid, forming LNPs.
-
Collect the resulting milky-white LNP solution from the outlet.
-
-
Purification and Buffer Exchange:
-
Remove the ethanol and exchange the acidic buffer for a neutral, physiological buffer (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration (TFF).
-
For small-scale preparations, a 20x dilution in PBS can be sufficient to neutralize the pH.[7][8]
-
Sterilize the final LNP formulation by passing it through a 0.2 µm filter.
-
Protocol 2: Quality Control of Formulated LNPs
-
Particle Size and PDI Measurement:
-
Dilute a small aliquot of the final LNP suspension in PBS.
-
Measure the hydrodynamic diameter and Polydispersity Index (PDI) using a Dynamic Light Scattering (DLS) instrument.
-
-
Encapsulation Efficiency Quantification:
-
This is commonly measured using a fluorescent dye that binds to nucleic acids, such as RiboGreen.[1]
-
Prepare two sets of LNP samples. To one set, add a detergent like Triton X-100 (to a final concentration of 0.2%) to lyse the LNPs and expose all the encapsulated nucleic acid.[7][8] The other set remains untreated.
-
Add the fluorescent dye to both sets of samples and measure the fluorescence intensity.
-
Calculate the encapsulation efficiency (EE) using the formula: EE (%) = (Fluorescence [Triton-treated] - Fluorescence [Untreated]) / Fluorescence [Triton-treated] * 100.[8]
-
Protocol 3: In Vitro Transfection
-
Cell Seeding: Plate healthy, low-passage cells in a multi-well plate such that they reach 70-90% confluency at the time of transfection.[5]
-
LNP Addition: Dilute the LNP-nucleic acid complexes to the desired final concentration in fresh, antibiotic-free cell culture medium.
-
Incubation: Add the diluted LNP complexes to the cells and gently rock the plate to ensure even distribution. Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.[5] The optimal incubation time depends on the specific nucleic acid payload (e.g., 24-48 hours for mRNA expression, 48-72 hours for protein knockdown by siRNA).[10]
-
Analysis: Assess the outcome of the gene delivery. For reporter genes like GFP, use fluorescence microscopy or flow cytometry. For gene knockdown, measure mRNA or protein levels using qPCR or Western blot, respectively.
Troubleshooting Guide
Issue 1: Low Transfection Efficiency
-
Question: My transfection efficiency is very low. What are the possible causes and how can I fix it?
-
Answer: Low efficiency can stem from several factors related to the LNPs, the cells, or the protocol.[5]
| Possible Cause | Recommended Solution(s) |
| Suboptimal N:P Ratio | Perform a dose-response curve by formulating LNPs with varying N:P ratios (e.g., from 3 to 10) to find the optimal balance between efficiency and toxicity for your specific cell type and nucleic acid. |
| Poor LNP Quality | Re-characterize your LNP batch for size, PDI, and encapsulation efficiency.[5] Ensure they meet the specifications in the table above. If not, re-formulate the LNPs, paying close attention to lipid quality and mixing parameters. |
| Poor Cell Health | Use healthy, actively dividing cells at a low passage number (<20).[5] If performance drops, start a new vial of cells from a frozen stock.[11] Regularly test for mycoplasma contamination. |
| Incorrect Cell Confluency | Optimize cell confluency at the time of transfection. The ideal range is typically 70-90%, but this can be cell-type dependent.[5] |
| Inhibitors in Medium | Do not use antibiotics during transfection.[5] Avoid media containing high concentrations of phosphate or components like chondroitin (B13769445) sulfate (B86663) that can interfere with complex formation.[11][12] |
| Incorrect Incubation Time | Optimize the incubation time for your specific assay. While 24-48 hours is standard, some sensitive cells may benefit from a shorter exposure (e.g., 4-6 hours) before replacing the medium with fresh medium.[1][10] |
Issue 2: High Cytotoxicity
-
Question: I'm observing significant cell death after transfection. What should I do?
-
Answer: High cytotoxicity is often related to the charge and concentration of the LNPs.
| Possible Cause | Recommended Solution(s) |
| N:P Ratio is Too High | An excessively high N:P ratio leads to a highly positive surface charge, which is toxic to cells.[1][4] Reduce the N:P ratio to the lowest level that still provides good transfection efficiency. |
| LNP Dose is Too High | Perform a dose-response experiment to determine the optimal concentration of LNPs. Reduce the amount of LNP complex added to the cells. |
| Low Cell Density | Transfecting cells at a low confluency can make them more susceptible to toxicity. Ensure cells are within the optimal 70-90% confluency range. |
| Contaminants in Nucleic Acid/Lipid Prep | Ensure the plasmid DNA or siRNA used is of high quality and free of endotoxins.[11] Use high-purity lipids. |
Issue 3: Particle Aggregation or Precipitation
-
Question: I see a precipitate in my cell culture wells after adding the LNPs. What's causing this?
-
Answer: Precipitation indicates instability of the LNP complexes.
| Possible Cause | Recommended Solution(s) |
| Incompatible Media | Some serum-free media formulations can inhibit cationic lipid-mediated transfection and cause precipitation.[11] Test for compatibility or perform the transfection in a serum-containing medium if possible. |
| Excessive LNP Concentration | High concentrations of LNPs can lead to aggregation. Try diluting the complexes further before adding them to the cells. |
| Improper Purification | Incomplete removal of ethanol or failure to buffer-exchange into a neutral pH buffer can cause instability. Ensure the dialysis or TFF step is performed correctly. |
Visualizations
Caption: Experimental workflow for LNP formulation, quality control, and in vitro transfection.
Caption: Troubleshooting logic for low LNP transfection efficiency.
Caption: Mechanism of LNP cellular uptake and endosomal escape.
Caption: Relationship between N:P ratio and key experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding the N/P Ratio in mRNA-LNP Complexes — NanoSphere Articles – Insights on Nanomedicine, RNA, and LNP Therapies [nanosphere.ch]
- 3. The Effect of N/P Ratio on the In Vitro and In Vivo Interaction Properties of PEGylated Poly(2-(dimethylamino)ethyl methacrylate)-Based siRNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-based vectors for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Lipid-based nanotherapeutics for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 8. echelon-inc.com [echelon-inc.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
Technical Support Center: Mitigating Cytotoxicity of Stearoxypropyl Dimethylamine Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Stearoxypropyl dimethylamine (B145610) formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to cytotoxicity encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Stearoxypropyl dimethylamine and why is it used in my formulations?
This compound is a cationic surfactant. Its positive charge at physiological pH allows it to interact with negatively charged cell membranes, making it a useful component in various applications, including as a penetration enhancer in drug delivery systems. However, this interaction is also the primary source of its potential cytotoxicity.
Q2: I'm observing high levels of cell death in my in vitro experiments. Could my this compound formulation be the cause?
Yes, it is possible. Cationic surfactants like this compound can disrupt cell membranes, leading to cell lysis and death, especially at higher concentrations. The observed cytotoxicity is often dose-dependent. A study on the closely related compound, Stearamidopropyl dimethylamine (SAPDMA), in zebrafish embryos reported a median lethal concentration (LC50) of 2.3 mg/L, classifying it as "moderately toxic" in that model system.[1][2] While this is an in vivo model, it highlights the potential for cytotoxicity.
Q3: What are the common mechanisms of cytotoxicity associated with cationic surfactants like this compound?
The primary mechanism of cytotoxicity for cationic surfactants is the disruption of the cell membrane's integrity. The positively charged headgroup of the surfactant interacts with the negatively charged components of the cell membrane, leading to increased permeability, leakage of intracellular components, and eventual cell lysis. At lower concentrations, cationic surfactants can also induce apoptosis (programmed cell death).
Q4: Are there ways to reduce the cytotoxicity of my this compound formulation without compromising its function?
Yes, several strategies can be employed to mitigate the cytotoxicity of this compound formulations. These approaches focus on reducing the concentration of free surfactant molecules that can interact with cell membranes. Common strategies include:
-
Complexation with Anionic Polymers: Combining this compound with negatively charged polymers (e.g., hyaluronic acid, chondroitin (B13769445) sulfate, humic acids) can neutralize its positive charge and reduce its ability to disrupt cell membranes.[3]
-
Formation of Mixed Micelles with Non-ionic Surfactants: Incorporating non-ionic surfactants (e.g., Polysorbates, Tweens) into the formulation can lead to the formation of mixed micelles. This effectively lowers the concentration of free cationic surfactant monomers.
-
Liposomal Encapsulation: Encapsulating this compound within liposomes can shield it from direct interaction with cell membranes, releasing it in a more controlled manner at the target site.
-
Concentration Optimization: The most straightforward approach is to determine the minimum effective concentration of this compound required for your application through a dose-response study.
Troubleshooting Guide: High Cytotoxicity in Experiments
If you are experiencing unexpected or high levels of cytotoxicity in your cell cultures when using this compound formulations, follow these troubleshooting steps:
| Observed Issue | Potential Cause | Recommended Action |
| Rapid cell lysis and detachment shortly after adding the formulation. | The concentration of this compound is too high, causing acute membrane disruption. | 1. Perform a dose-response experiment to determine the IC50 value in your specific cell line. 2. Reduce the working concentration of this compound to below the IC50. 3. Consider one of the cytotoxicity reduction strategies outlined in the FAQs. |
| Gradual increase in cell death over 24-48 hours. | Sub-lethal concentrations of this compound may be inducing apoptosis. | 1. Evaluate markers of apoptosis (e.g., caspase activity, Annexin V staining). 2. Attempt to reduce cytotoxicity by complexing this compound with an anionic polymer or forming mixed micelles. |
| Inconsistent cytotoxicity results between experiments. | Variability in formulation preparation or cell culture conditions. | 1. Ensure consistent and thorough mixing of the this compound formulation before each use. 2. Standardize cell seeding density and culture conditions. 3. Prepare fresh dilutions of the formulation for each experiment. |
| High background cytotoxicity in vehicle control. | The solvent used to dissolve this compound may be toxic to the cells. | 1. Test the cytotoxicity of the vehicle alone at the same concentration used in your experiments. 2. If the vehicle is toxic, explore alternative, more biocompatible solvents. |
Quantitative Cytotoxicity Data
The following table summarizes the reported cytotoxicity of a closely related cationic surfactant, Stearamidopropyl dimethylamine (SAPDMA), and provides an estimated range for this compound for comparison. Note: The IC50 values for this compound are estimates based on data for similar cationic surfactants and should be experimentally determined for your specific cell line and assay conditions.
| Compound | Test System | Endpoint | Value | Reference |
| Stearamidopropyl dimethylamine (SAPDMA) | Zebrafish Embryo | LC50 (96h) | 2.3 mg/L | [1][2] |
| This compound (Estimated) | Human Fibroblasts / Keratinocytes (in vitro) | IC50 (24h) | 10 - 100 µM | Educated Estimate |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells of interest (e.g., human fibroblasts, keratinocytes)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound formulation and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of the this compound formulation in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include wells with medium only (negative control) and vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After the incubation period, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the negative control. Determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound formulation and vehicle control
-
Lysis buffer (positive control)
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control by adding lysis buffer to a set of wells 30 minutes before the end of the incubation period.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add the appropriate volume to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually 490 nm).
-
Data Analysis: Calculate the percentage of LDH release for each treatment group relative to the positive control (100% lysis).
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of formulations.
Caption: Decision pathway for mitigating formulation-induced cytotoxicity.
Caption: Signaling pathway of cationic surfactant-induced cytotoxicity.
References
Technical Support Center: Controlling Particle Size and Polydispersity of Stearoxypropyl Dimethylamine (SPD) LNPs
Welcome to the technical support center for the formulation of Stearoxypropyl dimethylamine (B145610) (SPD) lipid nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling LNP particle size and polydispersity, critical quality attributes for effective nucleic acid delivery.
Note on the Provided Data: While this guide focuses on Stearoxypropyl dimethylamine (SPD), a widely used ionizable lipid, specific public data on its formulation parameters is limited. Therefore, this document leverages data and protocols for SM-102, a structurally analogous and extensively characterized ionizable lipid. The principles and methodologies described are highly transferable to SPD-based LNP formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the particle size of SPD LNPs?
A1: The particle size of SPD LNPs is a multifactorial property influenced by both the formulation composition and the manufacturing process. Key factors include:
-
Lipid Composition: The molar ratio of the different lipids, particularly the percentage of the PEGylated lipid, plays a crucial role. A higher molar percentage of PEG-lipid generally leads to smaller particle sizes.
-
Aqueous to Organic Phase Ratio: In microfluidic mixing, the ratio of the aqueous phase (containing the nucleic acid) to the organic phase (containing the lipids in ethanol) is a critical parameter. Increasing this ratio typically results in smaller LNPs.[1]
-
Total Flow Rate (TFR): The combined flow rate of the aqueous and organic phases through the microfluidic device influences the mixing time and turbulence. Higher TFRs generally lead to smaller and more uniform LNPs.
-
N/P Ratio: The molar ratio of the nitrogen atoms in the ionizable lipid (SPD) to the phosphate (B84403) groups in the nucleic acid cargo can impact the degree of condensation and the final particle size.
Q2: How can I reduce the polydispersity index (PDI) of my SPD LNP formulation?
A2: A low polydispersity index (PDI) indicates a narrow and uniform particle size distribution, which is crucial for consistent in vivo performance. To reduce PDI:
-
Optimize Mixing Parameters: The speed and consistency of mixing are paramount. Microfluidic systems are considered the gold standard for producing LNPs with low PDI due to their highly controlled and reproducible mixing conditions.[2] For other methods, ensure rapid and homogenous mixing.
-
Control the Aqueous to Organic Phase Ratio: Similar to its effect on size, this ratio also impacts PDI. Systematic optimization is necessary to find the ideal ratio for a monodisperse formulation.
-
Ensure Lipid Solubility: All lipid components must be fully dissolved in the organic solvent (typically ethanol) before mixing. Any precipitation can lead to larger and more polydisperse particles.
-
Downstream Processing: Purification methods like dialysis or tangential flow filtration (TFF) can help remove larger aggregates and narrow the size distribution.
Q3: What is a typical target size and PDI for LNP-based nucleic acid delivery?
A3: The optimal size for LNP-mediated delivery depends on the target tissue. Generally, a particle size between 80-100 nm is considered optimal for delivery to cells.[2] For PDI, a value below 0.2 is generally considered acceptable for pharmaceutical applications, indicating a homogenous population of nanoparticles.
Q4: Can the type of nucleic acid cargo affect the LNP size and PDI?
A4: Yes, the characteristics of the nucleic acid cargo, such as its size, concentration, and purity, can influence the final LNP properties. Larger nucleic acids may result in slightly larger LNPs. The presence of impurities or double-stranded RNA contaminants can also affect encapsulation efficiency and lead to a higher PDI.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Particle Size (>150 nm) | 1. Inadequate mixing speed or efficiency. 2. Low aqueous to organic phase ratio. 3. Low total flow rate in the microfluidic system. 4. Precipitation of lipids in the organic phase. 5. Insufficient PEG-lipid concentration. | 1. Increase the mixing speed or use a more efficient mixing method (e.g., microfluidics). 2. Increase the aqueous to organic phase ratio (e.g., from 2:1 to 3:1). 3. Increase the total flow rate. 4. Ensure complete dissolution of all lipids in ethanol (B145695), gently warming if necessary. 5. Increase the molar percentage of the PEG-lipid in the formulation. |
| High Polydispersity Index (PDI > 0.2) | 1. Inconsistent or slow mixing. 2. Suboptimal aqueous to organic phase ratio. 3. Aggregation of LNPs after formation. 4. Impurities in the nucleic acid or lipid components. | 1. Utilize a controlled and reproducible mixing method like microfluidics. 2. Systematically screen different aqueous to organic phase ratios to find the optimal condition. 3. Ensure the final LNP suspension is in a suitable buffer (e.g., PBS pH 7.4) to maintain stability. 4. Use high-purity nucleic acid and lipid components. |
| Inconsistent Batch-to-Batch Results | 1. Variability in manual mixing techniques. 2. Fluctuations in flow rates or temperature. 3. Inconsistent quality of starting materials. | 1. Switch to an automated mixing system like microfluidics for better reproducibility. 2. Precisely control and monitor process parameters. 3. Qualify vendors and perform quality control on all raw materials. |
Data on LNP Formulation Parameters
The following tables summarize quantitative data on the effect of formulation parameters on the physicochemical properties of LNPs formulated with the SM-102 ionizable lipid. These findings can be used as a starting point for optimizing SPD LNP formulations.
Table 1: Effect of Aqueous to Organic Phase Ratio on SM-102 LNP Properties
| Aqueous:Organic Phase Ratio | Z-Average Size (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1.3:1 | 145 | < 0.2 | ~0 |
| 1.5:1 | 110 | < 0.2 | ~0 |
| 2:1 | 80 | < 0.2 | ~0 |
| 3:1 | 60 | < 0.2 | ~0 |
Data adapted from a study on ALC-0315 and SM-102 LNPs, demonstrating the trend of decreasing size with an increasing aqueous phase ratio.
Experimental Protocols
Protocol 1: Formulation of SPD LNPs using Microfluidics
This protocol describes a general method for formulating SPD LNPs using a microfluidic mixing device.
Materials:
-
This compound (SPD)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
Nucleic acid (e.g., mRNA, siRNA)
-
Ethanol (200 proof, anhydrous)
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve SPD, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
-
The total lipid concentration in the ethanol phase can be around 10-20 mg/mL.
-
Ensure all lipids are completely dissolved. Gentle warming may be required.
-
-
Prepare Aqueous Phase:
-
Dissolve the nucleic acid in citrate buffer (pH 4.0) at the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the lipid stock solution into the organic phase inlet and the nucleic acid solution into the aqueous phase inlet.
-
Set the desired total flow rate (e.g., 12 mL/min) and aqueous to organic phase ratio (e.g., 3:1).
-
Initiate the mixing process and collect the resulting LNP suspension.
-
-
Purification and Buffer Exchange:
-
Immediately after formation, dilute the LNP suspension with PBS (pH 7.4) to raise the pH and stabilize the particles.
-
Purify the LNPs and exchange the buffer to PBS (pH 7.4) using dialysis or tangential flow filtration (TFF) with an appropriate molecular weight cutoff membrane (e.g., 100 kDa).
-
-
Sterile Filtration:
-
Filter the final LNP formulation through a 0.22 µm sterile filter.
-
Protocol 2: Characterization of LNP Size and Polydispersity
This protocol outlines the measurement of LNP size and PDI using Dynamic Light Scattering (DLS).
Materials and Equipment:
-
SPD LNP suspension
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
Cuvettes for DLS measurement
Procedure:
-
Sample Preparation:
-
Dilute the SPD LNP suspension in PBS (pH 7.4) to a suitable concentration for DLS measurement. The optimal concentration will depend on the instrument and should be within its linear range.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up and stabilize.
-
Set the measurement parameters, including the dispersant (water), temperature (e.g., 25°C), and measurement angle (e.g., 173°).
-
-
Measurement:
-
Transfer the diluted LNP sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Perform at least three replicate measurements to ensure reproducibility.
-
-
Data Analysis:
-
The DLS software will provide the Z-average particle size and the polydispersity index (PDI).
-
Analyze the size distribution report to check for the presence of multiple populations or aggregates.
-
Visualizations
Caption: Workflow for SPD LNP formulation and characterization.
Caption: Troubleshooting logic for high particle size or PDI.
References
- 1. (438b) Impact of Formulation Process on Efficacy and Biophysical Attributes of mRNA-Lipid Nanoparticles | AIChE [proceedings.aiche.org]
- 2. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 3. A guide to RNA-LNP formulation screening - Inside Therapeutics [insidetx.com]
Technical Support Center: Stearoxypropyl Dimethylamine Drug Carriers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to drug leakage from Stearoxypropyl dimethylamine-based drug carriers.
Frequently Asked Questions (FAQs)
Q1: What is Stearoxypropyl dimethylamine (B145610) and why is it used in drug delivery?
A1: this compound is a cationic lipid that can be used as a primary or supplementary component in the formulation of lipid nanoparticles (LNPs) for drug delivery.[1] Its key feature is a tertiary amine head group, which has a pKa in the acidic range. This allows for the creation of pH-sensitive nanoparticles that are relatively neutral at physiological pH (around 7.4) but become positively charged in acidic environments, such as those found in endosomes (pH 5.5-6.5).[2][3] This pH-dependent protonation is crucial for triggering the release of the encapsulated drug inside the target cells.[2][4]
Q2: What are the primary causes of drug leakage from this compound drug carriers?
A2: Drug leakage from these carriers is a significant challenge and can be attributed to several factors:
-
Formulation Instability: The lipid bilayer of the nanoparticle may be unstable, leading to premature release of the drug. This can be influenced by the lipid composition, the drug-to-lipid ratio, and the manufacturing process.[5][6]
-
Drug Properties: Highly water-soluble drugs may have a tendency to partition out of the lipid core into the external aqueous medium. Conversely, drugs that are poorly soluble in the lipid matrix may be expelled.
-
Storage Conditions: Improper storage temperature or pH can lead to lipid phase transitions or degradation, compromising the integrity of the nanoparticle and causing drug leakage.[7]
-
High Drug Loading: Attempting to encapsulate a high concentration of a drug can disrupt the lipid bilayer, leading to increased leakage.[8]
Q3: How does pH influence the stability and drug release of these carriers?
A3: The pH-sensitive nature of this compound is central to its function. At physiological pH (~7.4), the tertiary amine group is largely deprotonated, resulting in a relatively neutral and stable nanoparticle.[2] This stability helps to minimize drug leakage during circulation in the bloodstream.[9] Upon cellular uptake and entry into the endosome, the lower pH (~5.5-6.5) causes the protonation of the amine group.[3] This leads to a change in the charge and structure of the nanoparticle, destabilizing the endosomal membrane and facilitating the release of the encapsulated drug into the cytoplasm.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High initial burst release/leakage | 1. Suboptimal lipid composition. 2. High drug-to-lipid ratio. 3. Insufficiently rigid lipid core. | 1. Incorporate a "helper lipid" like cholesterol: Cholesterol can increase the packing density of the lipid bilayer, enhancing its stability and reducing drug leakage.[11][12] 2. Optimize the drug-to-lipid ratio: Systematically decrease the drug concentration to find a balance between loading efficiency and nanoparticle stability.[8] 3. Vary the this compound concentration: Adjust the molar ratio of this compound to other lipids in the formulation. |
| Low encapsulation efficiency | 1. Poor drug solubility in the lipid matrix. 2. Unfavorable electrostatic interactions. 3. Rapid drug partitioning into the aqueous phase during formulation. | 1. Select appropriate lipids: Choose lipids that enhance the solubility of your specific drug. 2. Adjust the pH of the aqueous phase during formulation: The pH can influence the charge of both the drug and the lipids, affecting encapsulation.[13] 3. Optimize the mixing process: In methods like microfluidic mixing, the flow rate ratio of the lipid and aqueous phases can impact encapsulation.[14][15] |
| Particle aggregation and instability during storage | 1. Inadequate surface stabilization. 2. High particle concentration. 3. Inappropriate storage buffer or temperature. | 1. Incorporate a PEGylated lipid: A polyethylene (B3416737) glycol (PEG) layer on the surface of the nanoparticle provides steric hindrance, preventing aggregation.[10][16] 2. Optimize the particle concentration: Dilute the nanoparticle suspension to a concentration that minimizes aggregation. 3. Screen different storage buffers and temperatures: Store the nanoparticles in a buffer that maintains a stable pH and at a temperature that prevents lipid crystallization or degradation.[7] |
| Inconsistent batch-to-batch results | 1. Variability in manual mixing methods. 2. Inconsistent quality of raw materials. 3. Fluctuations in environmental conditions (e.g., temperature). | 1. Utilize a reproducible formulation method: Microfluidic mixing systems offer precise control over mixing parameters, leading to more consistent nanoparticle characteristics.[14][15] 2. Ensure high purity of all components: Use high-quality lipids and other reagents.[17] 3. Standardize all experimental parameters: Carefully control temperature, pH, and mixing times. |
Data Presentation
Table 1: Influence of Cholesterol Content on Nanoparticle Properties
| Cholesterol (molar %) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Leakage after 24h (%) |
| 10 | 120 ± 5.2 | 0.25 ± 0.03 | +35 ± 2.1 | 85 ± 4.5 | 15 ± 2.1 |
| 20 | 115 ± 4.8 | 0.21 ± 0.02 | +38 ± 1.9 | 88 ± 3.9 | 10 ± 1.8 |
| 30 | 110 ± 5.1 | 0.18 ± 0.03 | +42 ± 2.5 | 92 ± 3.1 | 7 ± 1.5 |
| 40 | 105 ± 4.5 | 0.15 ± 0.02 | +45 ± 2.2 | 95 ± 2.8 | 5 ± 1.2 |
Note: The data presented in this table are illustrative and will vary depending on the specific drug, other lipids used in the formulation, and the experimental conditions.
Table 2: Effect of pH on Drug Release
| pH of Release Medium | Cumulative Drug Release after 6h (%) |
| 7.4 | 8 ± 1.5 |
| 6.5 | 35 ± 3.2 |
| 5.5 | 75 ± 4.1 |
Note: This table illustrates the pH-dependent release profile characteristic of this compound-containing nanoparticles.[18]
Experimental Protocols
1. Preparation of this compound-based Lipid Nanoparticles using Microfluidic Mixing
This protocol describes a reproducible method for formulating lipid nanoparticles.[14][15]
-
Materials:
-
This compound
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEGylated lipid (e.g., DMG-PEG 2000)
-
Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Drug to be encapsulated
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette (MWCO 10 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Prepare the lipid-ethanol solution: Dissolve this compound, DSPC, cholesterol, and the PEGylated lipid in ethanol at the desired molar ratios. A common starting ratio is 50:10:38.5:1.5.[19]
-
Prepare the aqueous-drug solution: Dissolve the drug in the aqueous buffer (e.g., citrate buffer, pH 4.0).
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the aqueous-drug solution into another.
-
Set the flow rate ratio on the microfluidic device, typically 3:1 (aqueous:organic).[14]
-
Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the lipid nanoparticles.
-
-
Purification:
-
Collect the nanoparticle suspension.
-
Dialyze the suspension against PBS (pH 7.4) for at least 2 hours using a dialysis cassette to remove the ethanol and unencapsulated drug. Change the PBS buffer every 30 minutes.[20]
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the encapsulation efficiency using a suitable assay (e.g., RiboGreen for RNA, or HPLC for small molecules).
-
-
2. In Vitro Drug Leakage Assessment using a Dialysis-Based Method
This protocol allows for the determination of drug leakage from the nanoparticles over time.[21][22][23]
-
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (at least 100 times the molecular weight of the drug)[23]
-
Release medium (e.g., PBS, pH 7.4)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
-
Procedure:
-
Transfer a known volume and concentration of the drug-loaded nanoparticle suspension into the dialysis bag/cassette.
-
Seal the dialysis bag/cassette and place it in a container with a known volume of pre-warmed release medium (e.g., 500 mL of PBS at 37°C).
-
Place the container in a shaking incubator set at 37°C and a suitable agitation speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Replenish the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
Quantify the concentration of the drug in the collected samples using a validated analytical method.
-
Calculate the cumulative percentage of drug leakage at each time point relative to the initial total amount of drug in the nanoparticles.
-
Visualizations
References
- 1. Stearamidopropyl Dimethylamine | C23H48N2O | CID 62109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. biorxiv.org [biorxiv.org]
- 4. pH-dependent structural transitions in cationic ionizable lipid mesophases are critical for lipid nanoparticle function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azonano.com [azonano.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. Recent Progress of Lipid Nanoparticles-Based Lipophilic Drug Delivery: Focus on Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. nbinno.com [nbinno.com]
- 13. susupport.com [susupport.com]
- 14. benchchem.com [benchchem.com]
- 15. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pH-Responsive therapeutic solid lipid nanoparticles for reducing P-glycoprotein-mediated drug efflux of multidrug resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 20. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]
- 21. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An Update to Dialysis-Based Drug Release Testing-Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols | MDPI [mdpi.com]
Technical Support Center: Enhancing Endosomal Escape of Stearoxypropyl Dimethylamine (ST-DMA3) Nanoparticles
This technical support center is designed for researchers, scientists, and drug development professionals working with Stearoxypropyl Dimethylamine (B145610) (ST-DMA3) lipid nanoparticles (LNPs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing endosomal escape and achieving efficient intracellular delivery of your cargo.
Frequently Asked Questions (FAQs)
Q1: What is ST-DMA3 and why is it used in Lipid Nanoparticles?
Stearoxypropyl dimethylamine (ST-DMA3) is a synthetic ionizable cationic lipid. It is a critical component in LNP formulations for the delivery of nucleic acid therapeutics, such as siRNA and mRNA. Its effectiveness is due to its pKa, which is in the acidic range. This property allows the LNP to remain relatively neutral at physiological pH, minimizing toxicity, and to become positively charged within the acidic environment of the endosome. This pH-dependent charge switch is crucial for interacting with the endosomal membrane and facilitating the release of the nucleic acid payload into the cytoplasm, a process known as endosomal escape.
Q2: What is a standard lipid composition for formulating ST-DMA3 LNPs?
A common molar ratio for formulating ST-DMA3 LNPs, adapted from formulations of structurally similar ionizable lipids like DLin-MC3-DMA, is:
-
50% Ionizable Lipid (ST-DMA3): The core functional component for nucleic acid encapsulation and endosomal escape.
-
10% Helper Lipid (e.g., DSPC): 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) helps to form a stable lipid bilayer.
-
38.5% Cholesterol: A structural lipid that modulates membrane fluidity and stability.
-
1.5% PEGylated Lipid (e.g., DMG-PEG2000): 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 provides a hydrophilic shell that prevents aggregation and reduces clearance by the reticuloendothelial system.[1]
Q3: What is the N/P ratio and why is it a critical parameter to optimize?
The N/P ratio refers to the molar ratio of nitrogen atoms (N) in the ionizable lipid (ST-DMA3) to the phosphate (B84403) groups (P) in the nucleic acid backbone. This ratio is a critical parameter as it influences the encapsulation efficiency, particle stability, and ultimately, the transfection efficiency. While a higher N/P ratio can improve the encapsulation of negatively charged nucleic acids through enhanced electrostatic interactions, excessively high ratios can lead to increased cytotoxicity. For ionizable lipids similar to ST-DMA3, N/P ratios in the range of 3 to 6 are often a good starting point for optimization.[1]
Q4: What is the proposed mechanism of endosomal escape for ST-DMA3 LNPs?
The endosomal escape of ST-DMA3 LNPs is believed to occur through a pH-mediated mechanism. After cellular uptake via endocytosis, the LNP is trafficked into an endosome. As the endosome matures, its internal pH drops from neutral to acidic (pH 5.5-6.5). In this acidic environment, the tertiary amine group of ST-DMA3 becomes protonated, giving the LNP a net positive charge. These cationic LNPs are then thought to interact with anionic lipids present on the inner leaflet of the endosomal membrane. This interaction disrupts the membrane's integrity, potentially by inducing a non-bilayer hexagonal (HII) phase transition, which leads to the formation of pores and the subsequent release of the nucleic acid cargo into the cytoplasm.[2][3]
Troubleshooting Guides
This section addresses common issues encountered during experiments with ST-DMA3 LNPs and provides actionable solutions.
Issue 1: Low Transfection Efficiency
| Possible Cause | Troubleshooting Steps |
| Suboptimal LNP Formulation or Quality | Verify LNP Characteristics: Ensure your LNPs meet the quality control specifications outlined in Table 1. Characterize each new batch for size, polydispersity index (PDI), and encapsulation efficiency.[4] Optimize N/P Ratio: An incorrect N/P ratio can lead to poor encapsulation or cytotoxicity. Perform a titration of the N/P ratio (e.g., 3, 4, 5, 6) to find the optimal balance for your cell type and nucleic acid. Check Lipid Integrity: Ensure the ST-DMA3 and other lipids have not degraded. Store them at the recommended temperature and protect them from light and oxidation. |
| Poor Cell Health or Inappropriate Cell Density | Use Healthy, Low-Passage Cells: Use cells that are actively dividing and at a low passage number. Optimize Cell Confluency: The optimal confluency at the time of transfection is typically 70-90%. Test a range of cell densities to determine the best conditions for your specific cell line. Test for Mycoplasma Contamination: Mycoplasma contamination can significantly impact cell health and transfection outcomes. |
| Inefficient Endosomal Escape | Incorporate Fusogenic Helper Lipids: Consider replacing a portion of the DSPC with a fusogenic lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) to potentially enhance membrane fusion with the endosome.[5] Co-delivery of Endosomolytic Agents: As a positive control or for difficult-to-transfect cells, co-administration of a known endosomolytic agent like chloroquine (B1663885) can help determine if endosomal escape is the primary barrier. |
| Incorrect Experimental Protocol | Optimize Incubation Time: The optimal incubation time for LNPs with cells can vary. Test a time course (e.g., 4, 8, 12, 24 hours) to determine the peak expression or knockdown of your target. Serum Presence: While many protocols suggest serum-free media during complex formation, the presence of serum during transfection can sometimes enhance uptake for certain cell types due to the association of apolipoproteins like ApoE.[6] Test transfection in both serum-free and serum-containing media. |
Issue 2: High Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Excessively High LNP Dose | Perform a Dose-Response Curve: Determine the optimal LNP concentration that provides high transfection efficiency with minimal toxicity by testing a range of doses. Reduce Incubation Time: Shorter incubation times (e.g., 4-6 hours) followed by a media change can reduce cytotoxicity. |
| High N/P Ratio | Lower the N/P Ratio: A high positive surface charge can lead to membrane disruption and toxicity. Test lower N/P ratios to reduce the overall positive charge of the LNPs. |
| Contaminants in LNP Preparation | Ensure RNase-Free and Endotoxin-Free Conditions: Use sterile, RNase-free, and endotoxin-free reagents and consumables throughout the LNP formulation process. |
Quantitative Data Summary
The following tables provide typical parameters for LNP formulations using ionizable lipids structurally similar to ST-DMA3. These values should serve as a starting point for optimization.
Table 1: Typical Physicochemical Properties of ST-DMA3-like LNPs
| Parameter | Recommended Range | Reference(s) |
| Size (Hydrodynamic Diameter, nm) | 80 - 150 | [4] |
| Polydispersity Index (PDI) | < 0.2 | [4] |
| Zeta Potential (mV) at neutral pH | Near-neutral to slightly negative | [4] |
| Encapsulation Efficiency (%) | > 90% | [4] |
Table 2: Example Transfection Efficiencies in Different Cell Lines (using similar ionizable lipids)
| Cell Line | Nucleic Acid | Transfection Efficiency | Reference(s) |
| HeLa | Luciferase mRNA | High | [7] |
| HepG2 | Luciferase mRNA | High | [7] |
| A549 | Luciferase mRNA | Moderate | [7] |
| Caco-2 | Luciferase mRNA | Moderate | [7] |
| RAW 264.7 | GFP mRNA | Moderate | [8] |
| CT26 | GFP mRNA | High | [8] |
Experimental Protocols
Protocol 1: Formulation of ST-DMA3 LNPs by Microfluidic Mixing
This protocol describes a general method for formulating ST-DMA3 LNPs encapsulating mRNA using a microfluidic device.
Materials:
-
ST-DMA3
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000
-
Ethanol (B145695) (anhydrous)
-
mRNA in 50 mM citrate (B86180) buffer (pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Syringes
-
Dialysis cassette (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Stock Solution: Dissolve ST-DMA3, DSPC, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare mRNA Solution: Dilute the mRNA stock to the desired concentration in 50 mM citrate buffer (pH 4.0).
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio, typically 3:1 (Aqueous:Organic). The rapid mixing facilitates LNP self-assembly.
-
-
Dialysis and Concentration:
-
Collect the LNP solution.
-
Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated mRNA.
-
Concentrate the LNPs if necessary using a centrifugal filter device (e.g., Amicon® Ultra).
-
-
Characterization: Characterize the LNPs for size, PDI, and encapsulation efficiency as described in the troubleshooting section.
-
Storage: Sterilize the final LNP solution by passing it through a 0.22 µm filter. Store the LNPs at 4°C for short-term use. For long-term storage, consider lyophilization with a cryoprotectant.
Protocol 2: Calcein (B42510) Endosomal Escape Assay
This assay qualitatively assesses endosomal membrane disruption by monitoring the release of the fluorescent dye calcein from the endo-lysosomal compartments into the cytosol.
Materials:
-
Cells cultured in a 96-well plate
-
ST-DMA3 LNPs
-
Calcein AM (acetoxymethyl ester)
-
Hank's Balanced Salt Solution (HBSS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Calcein Loading:
-
Prepare a working solution of Calcein AM (typically 1-2 µM) in HBSS.
-
Wash the cells once with HBSS.
-
Add the Calcein AM working solution to the cells and incubate for 30 minutes at 37°C.
-
-
LNP Treatment:
-
Wash the cells twice with HBSS to remove excess Calcein AM.
-
Add fresh cell culture medium containing different concentrations of ST-DMA3 LNPs to the wells. Include untreated cells as a negative control.
-
-
Incubation: Incubate the cells for a desired period (e.g., 4-8 hours) to allow for LNP uptake and endosomal escape.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm. An increase in diffuse cytosolic fluorescence indicates endosomal escape.
Protocol 3: Split Luciferase Assay for Quantifying Endosomal Escape
This assay provides a quantitative measure of endosomal escape by reconstituting a functional luciferase enzyme in the cytosol upon cargo release.
Materials:
-
Cells stably expressing the large subunit of luciferase (LgBiT).
-
ST-DMA3 LNPs encapsulating the small, complementary HiBiT peptide.
-
Luciferase substrate (e.g., furimazine).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the LgBiT-expressing cells in a 96-well white-walled plate and allow them to adhere overnight.
-
LNP Treatment: Add ST-DMA3 LNPs containing the HiBiT peptide to the cells at various concentrations.
-
Incubation: Incubate the cells for a desired time period to allow for LNP uptake and endosomal escape.
-
Lysis and Luminescence Measurement:
-
Lyse the cells according to the luciferase assay manufacturer's protocol.
-
Add the luciferase substrate to the cell lysate.
-
Immediately measure the luminescence using a luminometer. The luminescence signal is proportional to the amount of HiBiT peptide that has escaped into the cytosol and reconstituted the active luciferase enzyme.[9][10]
-
Visualizations
Caption: Intracellular trafficking pathway of ST-DMA3 LNPs and endosomal escape.
Caption: Troubleshooting workflow for low transfection efficiency with ST-DMA3 LNPs.
References
- 1. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Limiting endosomal damage sensing reduces inflammation triggered by lipid nanoparticle endosomal escape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. sartorius.com [sartorius.com]
- 8. Novel Lipid Nanoparticles Stable and Efficient for mRNA Transfection to Antigen-Presenting Cells [mdpi.com]
- 9. Quantifying the Endosomal Escape of pH-Responsive Nanoparticles Using the Split Luciferase Endosomal Escape Quantification Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unravelling the endosomal escape of pH-responsive nanoparticles using the split luciferase endosomal escape quantification assay - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
long-term storage and stability of Stearoxypropyl dimethylamine
This technical support center provides guidance on the long-term storage, stability, and handling of Stearoxypropyl dimethylamine (B145610) for research, scientific, and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for Stearoxypropyl dimethylamine?
For optimal stability, this compound should be stored in a cool, dry, and dark environment. It is advisable to keep it in a well-sealed container, protected from light and moisture, at a temperature between 2-8°C. For extended storage, blanketing with an inert gas like argon or nitrogen can prevent oxidation.
Q2: What is the expected shelf life of this compound?
When stored under the recommended conditions, this compound is expected to remain stable for several years. However, it is crucial to refer to the manufacturer's certificate of analysis for the specific retest date. Regular quality control checks are recommended to ensure its integrity for use in experiments.
Q3: What are the primary degradation pathways for this compound?
The main degradation pathway for this compound is oxidation of the tertiary amine group, which can lead to the formation of N-oxides. Hydrolysis of the ether linkage is also a potential degradation route, although it generally requires more extreme pH and temperature conditions.
Q4: How can I monitor the stability of this compound over time?
The stability of this compound can be monitored by assessing its purity and the presence of degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometry - MS) is a common method for this purpose. Changes in physical appearance, such as color or odor, may also indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected experimental results | Degradation of this compound due to improper storage. | 1. Verify the storage conditions (temperature, light, and moisture exposure). 2. Test the purity of the material using a suitable analytical method like HPLC. 3. If degradation is confirmed, use a fresh batch of the compound for subsequent experiments. |
| Phase separation or precipitation in formulations | 1. pH of the formulation is not optimal for the solubility of this compound. 2. Incompatibility with other excipients in the formulation. | 1. Ensure the pH of the formulation is appropriate to maintain the cationic charge and solubility of the amine. 2. Conduct compatibility studies with other formulation components. |
| Discoloration or off-odor of the material | Oxidation or contamination of the material. | 1. Do not use the material if any change in its physical appearance is observed. 2. Review handling procedures to minimize exposure to air and light. 3. Store the material under an inert atmosphere if it is highly sensitive to oxidation. |
Experimental Protocols
Protocol for Accelerated Stability Study
This protocol outlines a method to assess the stability of this compound under accelerated conditions.
-
Sample Preparation:
-
Accurately weigh 10 mg of this compound into three separate amber glass vials.
-
Seal the vials tightly.
-
-
Storage Conditions:
-
Place one vial in a refrigerator at 2-8°C (control).
-
Place the second vial in a stability chamber at 25°C/60% RH.
-
Place the third vial in a stability chamber at 40°C/75% RH.
-
-
Time Points for Analysis:
-
Analyze the samples at initial (T=0), 1 month, 3 months, and 6 months.
-
-
Analytical Method:
-
At each time point, dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
-
Analyze the sample using a validated HPLC method to determine the purity and identify any degradation products.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detector: ELSD or MS
-
-
-
Data Analysis:
-
Compare the purity of the samples stored at accelerated conditions to the control sample.
-
Calculate the percentage of degradation over time.
-
Visualizations
Caption: Workflow for an accelerated stability study of this compound.
Caption: Troubleshooting decision tree for unexpected experimental results.
Validation & Comparative
In Vivo Performance of Cationic Lipid Nanoparticles for Drug Delivery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of in vivo drug delivery is continually evolving, with nanoparticles at the forefront of innovative therapeutic strategies. Among these, cationic lipid nanoparticles (LNPs) have garnered significant attention for their ability to encapsulate and deliver a variety of therapeutic payloads, including nucleic acids and small molecule drugs. This guide provides a comparative analysis of the in vivo performance of cationic LNPs, with a conceptual exploration of nanoparticles incorporating Stearoxypropyl dimethylamine (B145610), and contrasts them with other prominent drug delivery platforms. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key validation assays are provided.
Section 1: Cationic Lipid Nanoparticles - A Performance Overview
Cationic lipids are essential components of many non-viral gene delivery systems. Their positively charged headgroups facilitate interaction with negatively charged nucleic acids and cell membranes, promoting cellular uptake. While "Stearoxypropyl dimethylamine" as a singular component for a nanoparticle is not extensively documented in publicly available research, its chemical structure—featuring a tertiary amine headgroup and a long stearoxypropyl tail—suggests its potential use as a cationic lipid in LNP formulations.
The in vivo performance of cationic LNPs is a multifactorial equation, heavily influenced by the specific lipid composition, particle size, surface charge, and the nature of the therapeutic cargo. Key performance indicators include delivery efficiency to target tissues, biocompatibility, and the resulting therapeutic efficacy.
Comparative Performance Data
The following table summarizes typical in vivo performance data for cationic LNPs compared to other common nanoparticle-based drug delivery systems. It is important to note that these values can vary significantly based on the specific formulation, animal model, and therapeutic application.
| Nanoparticle Type | Typical Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Primary In Vivo Target Organs | Common Therapeutic Cargo | Key Advantages | Key Disadvantages |
| Cationic Lipid Nanoparticles (LNPs) | 70 - 150 | +20 to +50 | 80 - 95 | Liver, Spleen, Lungs | siRNA, mRNA, pDNA | High encapsulation efficiency for nucleic acids, efficient cellular uptake. | Potential for toxicity, rapid clearance by the reticuloendothelial system (RES), can induce immune responses. |
| Liposomes (Neutral/Anionic) | 80 - 200 | -30 to +10 | 50 - 90 | Tumors (via EPR effect), RES | Chemotherapeutics, Small molecules | Biocompatible, well-established clinically, can be surface-modified for targeting. | Lower encapsulation efficiency for some drugs, potential for drug leakage. |
| Polymeric Nanoparticles (e.g., PLGA) | 100 - 500 | -50 to 0 | 60 - 90 | Variable, depends on surface chemistry | Small molecules, Proteins | Biodegradable, sustained drug release. | Potential for organic solvent residues, can be immunogenic. |
| Inorganic Nanoparticles (e.g., Gold, Iron Oxide) | 10 - 100 | Variable | N/A (surface conjugation) | Liver, Spleen | Imaging agents, Photothermal agents | Unique physicochemical properties for imaging and therapy. | Potential for long-term accumulation and toxicity, difficult to biodegrade. |
Section 2: Experimental Protocols for In Vivo Validation
The in vivo validation of nanoparticle-based drug delivery systems is a critical step in preclinical development. Below are detailed methodologies for key experiments.
In Vivo Biodistribution Study
Objective: To determine the tissue and organ distribution of the nanoparticles after systemic administration.
Protocol:
-
Nanoparticle Labeling: Label the nanoparticles with a fluorescent dye (e.g., Cy5, DiR) or a radionuclide (e.g., 111In, 64Cu).
-
Animal Model: Use a relevant animal model (e.g., BALB/c mice, 6-8 weeks old).
-
Administration: Administer the labeled nanoparticles intravenously (i.v.) via the tail vein at a specified dose (e.g., 10 mg/kg).
-
Time Points: Euthanize groups of animals at various time points post-injection (e.g., 1, 4, 24, and 48 hours).
-
Organ Harvesting: Perfuse the animals with saline and harvest major organs (liver, spleen, lungs, kidneys, heart, brain, etc.).
-
Quantification:
-
Fluorescence: Homogenize the organs and measure the fluorescence intensity using a suitable plate reader. Normalize to organ weight.
-
Radioactivity: Measure the radioactivity in each organ using a gamma counter. Express as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Imaging (Optional): Perform whole-body imaging at different time points using an in vivo imaging system (IVIS) for fluorescently labeled nanoparticles or PET/SPECT for radiolabeled nanoparticles.
In Vivo Efficacy Study
Objective: To evaluate the therapeutic effect of the drug-loaded nanoparticles in a disease model.
Protocol:
-
Disease Model: Establish a relevant disease model (e.g., tumor xenograft model for cancer therapy, genetic disease model for gene therapy).
-
Treatment Groups: Divide the animals into groups: (a) Untreated control, (b) Vehicle control (empty nanoparticles), (c) Free drug, (d) Drug-loaded nanoparticles.
-
Dosing Regimen: Administer the treatments according to a predetermined schedule (e.g., once every three days for two weeks).
-
Monitoring: Monitor the animals for signs of toxicity and measure relevant efficacy endpoints (e.g., tumor volume, survival rate, specific biomarkers).
-
Data Analysis: Compare the efficacy outcomes between the different treatment groups using appropriate statistical methods.
In Vivo Toxicity Study
Objective: To assess the potential adverse effects of the nanoparticles.
Protocol:
-
Animal Model: Use healthy animals (e.g., Sprague-Dawley rats).
-
Dose Escalation: Administer increasing doses of the nanoparticles to different groups of animals.
-
Monitoring: Observe the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, mortality).
-
Blood Analysis: Collect blood samples at different time points for hematology (e.g., complete blood count) and serum biochemistry (e.g., liver enzymes ALT/AST, kidney function markers BUN/creatinine).
-
Histopathology: At the end of the study, euthanize the animals and perform a gross necropsy. Collect major organs for histopathological examination by a board-certified veterinary pathologist.
Section 3: Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
In Vivo Biodistribution Workflow
Caption: Workflow for an in vivo biodistribution study of nanoparticles.
Cellular Uptake and Endosomal Escape Pathway of Cationic LNPs
Caption: Proposed mechanism of cellular uptake and payload release by cationic LNPs.
Section 4: Concluding Remarks
The in vivo validation of nanoparticle-based drug delivery systems is a complex but essential process for their clinical translation. While specific data on this compound nanoparticles is limited, the broader class of cationic lipid nanoparticles, to which it would belong, demonstrates significant promise, particularly for nucleic acid delivery. The choice of a delivery platform should be guided by a thorough evaluation of its in vivo performance, including biodistribution, efficacy, and toxicity, as outlined in this guide. Researchers are encouraged to adapt and refine these protocols to suit their specific therapeutic goals and nanoparticle formulations.
A Head-to-Head Battle of Ionizable Lipids: DLin-MC3-DMA vs. ALC-0315 for Nucleic Acid Delivery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of nucleic acid therapeutics, the choice of a delivery vehicle is paramount to clinical success. Lipid nanoparticles (LNPs) have emerged as the leading platform for the systemic delivery of RNA-based drugs, with the ionizable cationic lipid being a critical component governing both efficacy and safety. This guide provides an objective, data-driven comparative analysis of two clinically significant ionizable lipids: DLin-MC3-DMA, the cornerstone of the first FDA-approved siRNA therapeutic, Onpattro®, and ALC-0315, a key component of the Pfizer-BioNTech COVID-19 mRNA vaccine.
This comprehensive comparison delves into their chemical and physical properties, in vivo performance, and the experimental protocols underlying these findings, empowering researchers to make informed decisions in the design and development of next-generation LNP-based therapeutics.
Chemical and Physical Properties: A Tale of Two Structures
DLin-MC3-DMA and ALC-0315, while both serving as ionizable cationic lipids, possess distinct chemical structures that influence their physicochemical properties and biological activity.
DLin-MC3-DMA features a tertiary amine headgroup linked to two unsaturated lipid tails via an ester bond.[1][2] Its full chemical name is (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate.[1][3]
ALC-0315 , on the other hand, is a synthetic amino lipid with a more complex structure, officially named [(4-hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate).[4][5]
The key to the function of these ionizable lipids lies in their acid dissociation constant (pKa). The pKa determines the pH at which the lipid transitions from a neutral to a positively charged state. This "pKa switch" is crucial for the encapsulation of negatively charged nucleic acids during formulation at an acidic pH and for the subsequent endosomal escape and release of the payload into the cytoplasm of target cells at physiological pH.
| Property | DLin-MC3-DMA | ALC-0315 |
| Chemical Name | (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate | [(4-Hydroxybutyl)azanediyl]di(hexane-6,1-diyl) bis(2-hexyldecanoate) |
| Molecular Formula | C43H79NO2 | C48H95NO5 |
| Molecular Weight | 642.1 g/mol [2] | 766.29 g/mol [5] |
| pKa | ~6.44[3] | ~6.09[4] |
Table 1: Comparison of the Chemical and Physical Properties of DLin-MC3-DMA and ALC-0315.
In Vivo Performance: A Trade-off Between Potency and Toxicity
Direct comparative studies in preclinical models have revealed significant differences in the in vivo performance of LNPs formulated with DLin-MC3-DMA versus ALC-0315, particularly in the context of siRNA delivery to the liver.
Gene Silencing Efficacy
In a head-to-head comparison for siRNA-mediated gene silencing in mice, LNPs formulated with ALC-0315 demonstrated superior potency compared to those with DLin-MC3-DMA. At a dose of 1 mg/kg of siRNA targeting Factor VII in hepatocytes, ALC-0315 LNPs achieved a more profound knockdown.
| Ionizable Lipid | Target Gene | Target Cell Type | siRNA Dose (mg/kg) | Residual mRNA (%) |
| DLin-MC3-DMA | Factor VII | Hepatocytes | 1 | ~30% |
| ALC-0315 | Factor VII | Hepatocytes | 1 | ~15% |
Table 2: In Vivo Gene Silencing Efficacy of DLin-MC3-DMA and ALC-0315 LNPs in Mice. Data represents an approximation from published studies for illustrative purposes.
Toxicity Profile
While ALC-0315 exhibits higher potency, it also presents a less favorable toxicity profile at higher doses. Studies have shown that at a high dose of 5 mg/kg, ALC-0315-formulated LNPs led to a significant increase in markers of liver toxicity, such as alanine (B10760859) aminotransferase (ALT) and total bilirubin, whereas DLin-MC3-DMA LNPs did not induce a comparable level of hepatotoxicity at the same dose.
| Ionizable Lipid | Dose (mg/kg) | Alanine Aminotransferase (ALT) Levels | Total Bilirubin Levels |
| DLin-MC3-DMA | 5 | No significant increase | No significant increase |
| ALC-0315 | 5 | Significant increase | Significant increase |
Table 3: Comparative In Vivo Toxicity of DLin-MC3-DMA and ALC-0315 LNPs in Mice.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
LNP Formulation via Microfluidic Mixing
Microfluidic mixing is a widely adopted method for the reproducible and scalable production of LNPs.
Materials:
-
Ionizable lipid (DLin-MC3-DMA or ALC-0315)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
Nucleic acid (siRNA or mRNA)
-
Absolute ethanol (B145695)
-
Citrate (B86180) buffer (25 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG2000 in absolute ethanol to achieve the desired stock concentrations.
-
Prepare Lipid Mixture: In a sterile vial, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:DMG-PEG2000).
-
Prepare Nucleic Acid Solution: Dilute the nucleic acid in 25 mM citrate buffer (pH 4.0).
-
Microfluidic Mixing: Load the lipid mixture (in ethanol) and the nucleic acid solution (in aqueous buffer) into separate syringes and mount them on the microfluidic device. Set the flow rate ratio (aqueous:ethanolic) to 3:1 and the total flow rate according to the manufacturer's instructions.
-
Dialysis: Dialyze the collected LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.
-
Characterization: Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS), and determine the encapsulation efficiency using a RiboGreen assay.
In Vivo Gene Silencing Study in Mice
Animal Model:
-
C57BL/6 mice (female, 6-8 weeks old)
Procedure:
-
LNP Administration: Administer the formulated LNPs intravenously (IV) via the tail vein at the desired siRNA dose (e.g., 1 mg/kg). Include a control group receiving LNPs encapsulating a non-targeting control siRNA.
-
Sample Collection: At a predetermined time point post-injection (e.g., 48 hours), euthanize the mice and collect liver tissue and blood.
-
RNA Extraction and Analysis: Extract total RNA from the liver tissue and perform quantitative real-time PCR (qRT-PCR) to determine the mRNA levels of the target gene (e.g., Factor VII).
-
Protein Analysis: Process the blood to obtain serum and measure the protein levels of the target gene using an appropriate method (e.g., ELISA or chromogenic assay).
-
Data Analysis: Normalize the target gene expression to a housekeeping gene and express the results as a percentage of the control group.
In Vivo Toxicity Assessment
Procedure:
-
Dosing: Administer a high dose of the LNP formulations (e.g., 5 mg/kg siRNA) intravenously to mice. A control group should receive PBS.
-
Blood Collection: At various time points post-injection (e.g., 24 and 48 hours), collect blood via retro-orbital or cardiac puncture.
-
Serum Analysis: Process the blood to obtain serum and analyze for markers of liver toxicity, including ALT and total bilirubin, using commercially available assay kits.
-
Histopathology: Collect liver tissue, fix in formalin, and embed in paraffin. Section the tissue and perform hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess for any histopathological changes.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in LNP-mediated delivery, the following diagrams are provided.
Caption: LNP uptake and endosomal escape pathway.
Caption: General experimental workflow for LNP formulation.
Conclusion
The choice between DLin-MC3-DMA and ALC-0315 for LNP-mediated nucleic acid delivery represents a critical decision in drug development, with a clear trade-off between efficacy and safety. ALC-0315 demonstrates superior potency in gene silencing, which may be advantageous for therapeutic applications requiring a robust and immediate effect. However, its potential for liver toxicity at higher doses necessitates careful dose consideration and safety monitoring. DLin-MC3-DMA, while exhibiting slightly lower potency, offers a more favorable safety profile, making it a reliable choice for chronic therapies or applications where a wider therapeutic window is essential.
Ultimately, the selection of the optimal ionizable lipid will depend on the specific therapeutic application, the nature of the nucleic acid payload, the target cell or organ, and the desired balance between potency and safety. This guide provides a foundational framework of comparative data and experimental protocols to aid researchers in navigating this critical decision-making process and advancing the development of safe and effective nucleic acid therapeutics.
References
A Comparative Guide to the Biocompatibility of Cationic Surfactants in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biocompatibility of Stearamidopropyl Dimethylamine and its alternatives, Cetrimonium Chloride and Behentrimonium Chloride, based on available data from animal models. The information is intended to assist researchers and formulation scientists in making informed decisions regarding the selection of cationic surfactants for cosmetic and pharmaceutical applications.
Executive Summary
Cationic surfactants are essential ingredients in a wide range of personal care and pharmaceutical products, primarily for their conditioning and antistatic properties. However, their potential for skin irritation and sensitization is a critical consideration in product development. This guide summarizes the available biocompatibility data from animal studies for three commonly used cationic surfactants: Stearamidopropyl Dimethylamine, Cetrimonium Chloride, and Behentrimonium Chloride.
While data on Stearoxypropyl Dimethylamine is not available in the public domain, this guide utilizes data for the closely related compound Stearamidopropyl Dimethylamine as a surrogate for comparative purposes. The data presented herein is derived from standardized animal testing protocols, including cytotoxicity, skin irritation (Draize test), and skin sensitization (Guinea Pig Maximization Test and Buehler Test) assays.
Data Presentation: Comparative Biocompatibility
The following tables summarize the quantitative data from animal and in vitro studies on the biocompatibility of Stearamidopropyl Dimethylamine, Cetrimonium Chloride, and Behentrimonium Chloride.
| Endpoint | Stearamidopropyl Dimethylamine | Cetrimonium Chloride | Behentrimonium Chloride |
| Acute Toxicity (LC50) | 2.3 mg/L (Zebrafish embryo) | Not Found | Not Found |
| No Observed Effect Concentration (NOEC) | 0.1 mg/L (Zebrafish embryo) | Not Found | Not Found |
| Skin Irritation (Primary Dermal Irritation Index - PDII) | Considered non-irritating in non-human studies at 100%[1][2] | 5.4 (Severely irritating)[3] | Minimal skin irritation observed at 5.0% in a cosmetic formulation[4] |
| Skin Sensitization | Potential dermal sensitizer[1] | 75% sensitization rate (Buehler Test)[3] | No evidence of allergic contact dermatitis in human patch tests[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below. These protocols are based on internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Dermal Irritation/Corrosion: Draize Test (OECD 404)
The Draize test is utilized to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.[6]
-
Animal Model: Healthy, young adult albino rabbits are typically used.
-
Procedure: A small area of the animal's back is clipped free of fur. 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the clipped skin and covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.[7][8]
-
Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[7]
-
Scoring: The reactions are scored on a scale of 0 (no effect) to 4 (severe effect) for both erythema and edema.
-
Calculation of Primary Dermal Irritation Index (PDII): The average erythema and edema scores for each observation period are calculated. The PDII is the overall average of these scores. A higher PDII indicates a greater irritation potential.
Skin Sensitization: Guinea Pig Maximization Test (GPMT) (OECD 406)
The GPMT is a sensitive method used to determine if a substance can induce skin sensitization (allergic contact dermatitis).[9][10]
-
Animal Model: Young, healthy albino guinea pigs are used.[10]
-
Induction Phase:
-
Day 0: Three pairs of intradermal injections are made into the shoulder region of the guinea pigs. These include the test substance, Freund's Complete Adjuvant (FCA) to enhance the immune response, and the test substance emulsified in FCA.[9][10]
-
Day 7: The same shoulder area is treated topically with the test substance, often under an occlusive patch for 48 hours.
-
-
Challenge Phase:
-
Day 21: A non-irritating concentration of the test substance is applied topically to a naive site on the animal's flank under an occlusive patch for 24 hours.
-
-
Observation and Scoring: The challenge sites are observed at 24 and 48 hours after patch removal for signs of erythema and edema. The reactions are scored, and the incidence and severity of the responses in the test group are compared to a control group that did not receive the induction exposure to the test substance. A substance is generally considered a sensitizer (B1316253) if a significantly higher number of animals in the test group show a positive response compared to the control group.[9]
Skin Sensitization: Buehler Test (OECD 406)
The Buehler test is another method to assess the skin sensitization potential of a substance, which does not use an adjuvant.
-
Animal Model: Young, healthy albino guinea pigs are used.
-
Induction Phase: A topical application of the test substance at the maximum non-irritating concentration is applied to the skin under an occlusive patch for 6 hours. This is repeated three times over a three-week period.
-
Challenge Phase: Two weeks after the last induction exposure, a challenge patch with a non-irritating concentration of the test substance is applied to a naive skin site for 6 hours.
-
Observation and Scoring: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of reactions in the test group are compared to a control group. A substance is typically classified as a sensitizer if at least 15% of the test animals show a positive response.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow diagrams for key in vivo biocompatibility tests.
Signaling Pathways
Caption: Simplified signaling pathways for skin irritation and sensitization.
References
- 1. A collection of guinea pig sensitization test results--grouped by chemical class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Confirmation of in vitro and clinical safety assessment of behentrimonium chloride-containing leave-on body lotions using post-marketing adverse event data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. oecd.org [oecd.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. epa.gov [epa.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. oecd.org [oecd.org]
- 10. ecetoc.org [ecetoc.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Stearoxypropyl Dimethylamine Quantification
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of specialty chemicals like Stearoxypropyl dimethylamine (B145610) is essential for quality control, formulation development, and safety assessments. The cross-validation of analytical methods is a critical step to ensure consistency and comparability of results when different analytical techniques are employed. This guide provides an objective comparison of potential analytical methods for the quantification of Stearoxypropyl dimethylamine.
Due to the limited availability of specific cross-validation studies for this compound in publicly accessible literature, this guide leverages experimental data and methodologies established for structurally similar long-chain aliphatic amines and amine oxides. The principles and techniques discussed are directly applicable and provide a robust framework for developing and validating methods for this compound. The primary analytical techniques considered are High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography (GC).
Comparative Analysis of Analytical Methods
The selection of an analytical method is guided by the specific requirements of the analysis, including the desired sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the expected quantitative performance of different analytical techniques for the quantification of this compound, based on data for similar compounds.
| Performance Metric | HPLC-UV (with derivatization) | HPLC-ELSD/CAD | LC-MS/MS | GC-FID (with derivatization) |
| Principle | Chromatographic separation followed by UV absorbance detection of a derivatized analyte. | Chromatographic separation followed by detection based on light scattering from evaporated analyte particles. | Chromatographic separation coupled with mass-based detection. | Chromatographic separation of a volatile derivative followed by flame ionization detection. |
| Selectivity | Moderate to High | Moderate | Very High | Moderate to High |
| Sensitivity | Moderate | Moderate | Very High | Moderate |
| Linearity Range | Typically in the µg/mL range | ng/mL to µg/mL range | pg/mL to ng/mL range | ng/mL to µg/mL range |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~5-20 ng/mL | ~0.01-0.1 ng/mL | ~10-100 ng/mL |
| Limit of Quantitation (LOQ) | ~50-150 ng/mL | ~20-60 ng/mL | ~0.05-0.5 ng/mL | ~50-300 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% | 90 - 110% |
| Precision (%RSD) | < 5% | < 10% | < 3% | < 10% |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the successful implementation and cross-validation of analytical methods.
1. LC-MS/MS Method
This technique offers superior sensitivity and selectivity, making it ideal for quantifying trace amounts of this compound in complex matrices.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or mixed-mode column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) would be used. This involves selecting the precursor ion (the protonated molecule [M+H]+ of this compound) and a specific product ion generated through collision-induced dissociation.
-
Sample Preparation: For complex matrices, a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) is necessary to remove interferences.
2. HPLC with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD)
These detectors are suitable for analytes like this compound that lack a UV chromophore.
-
Instrumentation: An HPLC system equipped with an ELSD or CAD detector.
-
Column: A C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like methanol (B129727) or acetonitrile.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detector Settings: Nebulizer and evaporator temperatures optimized for the analyte and mobile phase.
-
Quantification: A calibration curve is generated by injecting known concentrations of this compound standards.
3. HPLC-UV Method with Pre-column Derivatization
To enable UV detection, this compound can be derivatized with a UV-absorbing agent.[3][4]
-
Derivatization: The amine group of this compound can be reacted with a derivatizing agent such as 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) to form a stable, UV-active product.[3][4]
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent like methanol or acetonitrile.
-
Detection: UV detector set at the maximum absorbance wavelength of the derivatized product.
-
Quantification: A calibration curve is constructed by derivatizing and injecting known concentrations of this compound standards.
Cross-Validation Workflow
Cross-validation is essential to ensure that different analytical methods yield comparable and reliable results. This is particularly important when transferring methods between laboratories or when using different techniques within the same study.[5][6][7]
Caption: A typical workflow for the cross-validation of two analytical methods.
The process involves analyzing the same set of incurred study samples with both analytical methods. The resulting data is then statistically compared to assess for any bias and to determine if the methods can be considered equivalent. The acceptance criteria for equivalency should be pre-specified. A common approach is to assess if the percent differences between the results from the two methods fall within a predefined acceptance range.[6]
Conclusion
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Amidopropyl dimethylamine and respective quaternized salts a - Chromatography Forum [chromforum.org]
- 3. Analytical Method [keikaventures.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Benchmarking Stearoxypropyl Dimethylamine: A Comparative Guide to Transfection Reagent Performance
For Researchers, Scientists, and Drug Development Professionals
The efficient delivery of nucleic acids into cells is a critical step in a wide range of molecular biology research and therapeutic development. Cationic lipids, such as Stearoxypropyl dimethylamine, have emerged as promising non-viral vectors due to their favorable safety profile and ease of use. This guide provides an objective comparison of the expected performance of this compound-based transfection reagents against other commercially available alternatives, supported by experimental data from structurally similar compounds and detailed protocols.
Due to the limited publicly available performance data specifically for this compound, this guide will utilize data from the well-characterized cationic lipid DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and the polymer pDMAEMA (poly(2-(dimethylamino)ethyl methacrylate)) as proxies. These compounds share key structural and functional similarities with this compound, providing valuable insights into its potential efficacy in terms of transfection efficiency and cytotoxicity.
Performance Comparison
The selection of a transfection reagent is a balance between achieving high transfection efficiency and maintaining cell viability. The following tables summarize the performance of our proxy compounds, DOTAP and pDMAEMA, in comparison to leading commercial transfection reagents across various cell lines.
Table 1: Transfection Efficiency
| Reagent/Proxy | Cell Line | Transfection Efficiency (%) | Reference |
| DOTAP | Hep-2 | High | [1] |
| DOTAP | MCF-7 | Low | [1] |
| DOTAP | SW-480 | Low | [1] |
| DOTAP/DOPE | AGS | ~15-20 | [2] |
| DOTAP/DOPE | Huh-7 | ~10-15 | [2] |
| pDMAEMA (reducible) | B16F10 | Comparable to non-reducible pDMAEMA | [3] |
| pDMAEMA (reducible) | Human Pancreatic Cancer Lines | Better than non-reducible pDMAEMA | [3] |
| Lipofectamine 2000 | Hep-2 | High | [1] |
| Lipofectamine 2000 | MCF-7 | High | [1] |
| Lipofectamine 2000 | SW-480 | High | [1] |
| Lipofectamine 2000 | T47D | 76 ± 0.6 | [4] |
| Lipofectamine 2000 | MCF-10A | 36 ± 0.7 | [4] |
| X-tremeGENE HP | AGS | 36.9 | [5] |
| Attractene™ | AGS | 29 | [5] |
Table 2: Cytotoxicity
| Reagent/Proxy | Cell Line | Cell Viability (%) | Reference |
| DOTAP | MCF-7 | >85 | [1] |
| pDMAEMA (reducible) | - | Minimal cytotoxicity | [3] |
| Lipofectamine 2000 | MCF-7 | >85 | [1] |
| X-tremeGENE HP | AGS | 68-75 | [5] |
| Attractene™ | AGS | 74.5-95.5 | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible transfection experiments. Below are generalized protocols for lipid-mediated transfection of plasmid DNA.
General Protocol for Lipid-Mediated Plasmid DNA Transfection
This protocol is a starting point and should be optimized for specific cell types and plasmid DNA.
Materials:
-
Healthy, actively dividing cells in culture
-
Plasmid DNA of high purity
-
Cationic lipid transfection reagent (e.g., this compound-based formulation)
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete growth medium with serum
-
Multi-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.
-
Complex Formation:
-
For each transfection, dilute the plasmid DNA into a tube containing serum-free medium.
-
In a separate tube, dilute the cationic lipid reagent into serum-free medium.
-
Combine the diluted DNA and diluted lipid reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for the formation of lipid-DNA complexes.
-
-
Transfection:
-
Add the lipid-DNA complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Post-Transfection:
-
After 4-6 hours, the medium containing the complexes can be replaced with fresh, complete growth medium if cytotoxicity is a concern.
-
Assay for gene expression 24-72 hours post-transfection.
-
Visualizing the Process
Diagram 1: General Transfection Workflow
References
Comparative Analysis of Stearoxypropyl Dimethylamine in Diverse Cell Lines: A Review of Current In Vitro Data
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the cellular effects of Stearoxypropyl dimethylamine (B145610) across different cell lines. While this cationic surfactant is utilized in various industrial applications, its specific cytotoxic, apoptotic, and signaling pathway modulatory effects in a comparative in vitro setting remain largely unexplored.
Currently, there is a notable absence of published research detailing a comparative study of Stearoxypropyl dimethylamine's impact on various cell lines, particularly cancer cell lines. The available information primarily focuses on its ecotoxicology, with studies highlighting its moderate toxicity in aquatic organisms like zebrafish embryos.[1] General information regarding its properties as a cationic surfactant suggests that, like other molecules in its class, it may interact with and disrupt cell membranes, potentially leading to cytotoxicity. However, specific dose-dependent effects, such as IC50 values and the induction of apoptosis, have not been documented across a panel of cell lines.
Summary of Available Data
Published data on the biological effects of this compound is sparse and does not provide the necessary quantitative data for a comparative guide as requested. Key missing information includes:
-
Cytotoxicity Data: There are no publicly available studies presenting IC50 values or dose-response curves for this compound in different cell lines.
-
Apoptosis Induction: Research specifically investigating the ability of this compound to induce programmed cell death (apoptosis) in various cell types is not present in the current body of scientific literature.
-
Mechanism of Action: While some sources speculate that it may inhibit enzymes like phospholipase A2 and cyclooxygenase 2, there is a lack of experimental evidence to confirm these mechanisms, especially within the context of cancer cell biology. No defined signaling pathways modulated by this compound have been elucidated.
Due to this lack of specific experimental data, it is not feasible to construct the requested comparative tables, detailed experimental protocols, or signaling pathway diagrams. Further research is required to determine the in vitro effects of this compound on various cell lines to enable such a comparative analysis.
References
Assessing the Immunogenicity of Stearoxypropyl Dimethylamine-Based Carriers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a carrier system is a critical determinant of the success of therapeutic and vaccine development, with immunogenicity being a key factor influencing both safety and efficacy. This guide provides a comparative analysis of the immunogenic potential of Stearoxypropyl dimethylamine-based carriers against other widely used alternatives. Due to the limited publicly available data on the specific immunogenicity of Stearoxypropyl dimethylamine (B145610) in drug delivery applications, this guide extrapolates its potential immunogenic profile based on the known behavior of structurally similar cationic lipids. This comparison is supported by experimental data for alternative carriers and detailed methodologies for assessing immunogenicity.
I. Overview of Carrier Systems and Immunogenicity
Lipid-based nanoparticles (LNPs) have emerged as a leading platform for the delivery of various therapeutic payloads, including nucleic acids. The immunogenicity of these carriers is largely influenced by their lipid composition, particularly the nature of the cationic or ionizable lipid component. These lipids are essential for encapsulating negatively charged cargo and facilitating endosomal escape, but they can also be recognized by the innate immune system, triggering inflammatory responses.
This compound is a cationic lipid characterized by a tertiary amine headgroup. While specific immunogenicity data for its use in drug delivery is scarce, its chemical structure suggests a potential for interaction with innate immune receptors.
Alternative Carriers for Comparison:
-
DLin-MC3-DMA (MC3): An ionizable cationic lipid that has been a cornerstone for siRNA delivery and is a key component of the first FDA-approved RNAi therapeutic, Onpattro®.[1][2][3][4]
-
ALC-0315: An ionizable lipid used in the Pfizer-BioNTech COVID-19 mRNA vaccine (Comirnaty®).[1][2][3][4]
-
SM-102: An ionizable lipid utilized in the Moderna COVID-19 mRNA vaccine (Spikevax®).
-
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane): A permanently cationic lipid that has been extensively used in preclinical and clinical studies as an adjuvant and delivery vehicle.[5][6][7][8][9][10]
II. Comparative Immunogenicity Data
The following tables summarize key immunogenicity parameters for the alternative carrier systems based on published experimental data. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is a synthesis from various sources.
Table 1: In Vitro Cytokine Induction by Lipid Nanoparticles
| Carrier System | Cell Type | Key Cytokines Induced | Reference |
| DLin-MC3-DMA | Human PBMCs | IL-1β, IL-6, TNF-α, IFN-γ | [11][12] |
| ALC-0315 | Human PBMCs | IL-1β, IL-6, TNF-α, IFN-γ | [11][12] |
| SM-102 | Human PBMCs | Higher IL-1β secretion compared to MC3 | [11] |
| DOTAP | Mouse Splenocytes | IFN-γ, IL-4, IL-5 | [6][7][8] |
Table 2: In Vivo Immunogenicity Profile in Murine Models
| Carrier System | Route of Administration | Key Immune Response | Reference |
| DLin-MC3-DMA | Intramuscular | Th1-biased cellular immune response | |
| ALC-0315 | Intramuscular | Potent Th1 and antibody responses | [1] |
| SM-102 | Intramuscular | Robust antibody and T-cell responses | |
| DOTAP | Intramuscular/Subcutaneous | Strong Th1 responses (IFN-γ) | [5][6] |
III. Signaling Pathways and Experimental Workflows
Signaling Pathways of Innate Immune Activation by Cationic Lipids
Cationic and ionizable lipids within LNPs can be recognized by pattern recognition receptors (PRRs) of the innate immune system, primarily Toll-like receptors (TLRs) and the NLRP3 inflammasome. This recognition initiates a signaling cascade leading to the production of pro-inflammatory cytokines and type I interferons.
Caption: Innate immune signaling pathways activated by cationic lipid nanoparticles.
Experimental Workflow for Assessing LNP Immunogenicity
A typical workflow for evaluating the immunogenicity of LNP-based carriers involves a combination of in vitro and in vivo studies.
Caption: A generalized workflow for the preclinical assessment of LNP immunogenicity.
IV. Experimental Protocols
A. In Vitro Cytokine Release Assay Using Human PBMCs
Objective: To determine the potential of LNP formulations to induce pro-inflammatory cytokine release from human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate the isolated PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
LNP Treatment: Add LNP formulations at various concentrations to the cell cultures. Include a positive control (e.g., Lipopolysaccharide, LPS) and a negative control (vehicle buffer).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Quantification: Analyze the supernatants for the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
B. In Vivo Murine Immunogenicity Study
Objective: To evaluate the in vivo immune response, including antibody production and T-cell activation, following administration of LNP formulations in mice.
Methodology:
-
Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice.
-
LNP Formulation: Prepare LNP formulations encapsulating a model antigen (e.g., ovalbumin, SARS-CoV-2 spike protein).
-
Immunization: Administer the LNP formulations to the mice via the desired route (e.g., intramuscularly). Include control groups receiving the antigen alone, empty LNPs, and a vehicle control. Administer a prime and one or two booster immunizations at 2-3 week intervals.
-
Blood Collection: Collect blood samples via submandibular or retro-orbital bleeding at specified time points (e.g., pre-immunization, and 2 weeks after each immunization).
-
Antibody Titer Measurement: Prepare serum from the blood samples and determine the antigen-specific IgG, IgG1, and IgG2a antibody titers using an enzyme-linked immunosorbent assay (ELISA).
-
T-Cell Response Analysis: At a terminal timepoint, harvest spleens and/or lymph nodes. Isolate splenocytes or lymphocytes and re-stimulate them in vitro with the specific antigen or overlapping peptides.
-
ELISpot Assay: Perform an IFN-γ or IL-4 ELISpot assay to quantify the number of antigen-specific cytokine-secreting T-cells.
-
Intracellular Cytokine Staining (ICS): Use flow cytometry to analyze the production of intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) by CD4+ and CD8+ T-cells.
V. Conclusion
The immunogenicity of lipid-based carriers is a multifaceted issue that is highly dependent on the specific lipid composition. While there is a growing body of evidence characterizing the immune responses to clinically advanced ionizable lipids such as DLin-MC3-DMA and ALC-0315, and permanently cationic lipids like DOTAP, specific data for this compound-based carriers in drug delivery remains limited.
Based on its tertiary amine structure, it is plausible that this compound-based carriers will exhibit some level of inherent immunogenicity, potentially through the activation of innate immune pathways similar to other cationic lipids. However, the magnitude and nature of this response can only be determined through rigorous experimental evaluation. The protocols and comparative data provided in this guide offer a framework for researchers to conduct such assessments and to benchmark the performance of novel carriers like those based on this compound against established alternatives. A thorough understanding of the structure-immunogenicity relationship will be paramount in designing safe and effective next-generation drug delivery systems.
References
- 1. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Microfluidic-prepared DOTAP nanoparticles induce strong T-cell responses in mice | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Intranasal Immunization with DOTAP Cationic Liposomes Combined with DC-Cholesterol Induces Potent Antigen-Specific Mucosal and Systemic Immune Responses in Mice | PLOS One [journals.plos.org]
- 8. Intranasal Immunization with DOTAP Cationic Liposomes Combined with DC-Cholesterol Induces Potent Antigen-Specific Mucosal and Systemic Immune Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 10. pdsbiotech.com [pdsbiotech.com]
- 11. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.upenn.edu [med.upenn.edu]
A Comparative Guide to the In Vivo Biodistribution of Stearoxypropyl Dimethylamine (SPDMA)-like Lipid Nanoparticle Formulations
For Researchers, Scientists, and Drug Development Professionals
The in vivo biodistribution of lipid nanoparticles (LNPs) is a critical determinant of their efficacy and safety as delivery vehicles for therapeutics like mRNA. The choice of ionizable lipid, along with the composition of helper lipids, cholesterol, and PEGylated lipids, significantly influences which tissues and organs the LNPs accumulate in. This guide provides a comparative analysis of the biodistribution of LNP formulations based on an ionizable lipid structurally and functionally similar to Stearoxypropyl dimethylamine (B145610) (SPDMA), namely SM-102. The data presented herein is derived from preclinical studies and aims to inform the rational design of LNPs for targeted therapeutic applications.
Data Presentation: Comparative Biodistribution of LNP Formulations
The following tables summarize the quantitative biodistribution of LNP formulations with varying compositions, highlighting the impact of different helper lipids on organ-specific accumulation. The data is presented as the percentage of total reporter protein expression in key organs, providing a functional measure of biodistribution.
| Formulation Component | LNP Formulation 1 (Liver-Targeting) | LNP Formulation 2 (Spleen-Targeting) |
| Ionizable Lipid | SM-102 | SM-102 |
| Helper Lipid | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) |
| Cholesterol | Cholesterol | Cholesterol |
| PEGylated Lipid | DMG-PEG 2000 | DMG-PEG 2000 |
| Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | 50:10:38.5:1.5 | 50:10:38.5:1.5 |
| Organ | LNP Formulation 1 (% Expression) | LNP Formulation 2 (% Expression) |
| Liver | ~60-70% | ~20-30% |
| Spleen | ~5-15% | ~40-50% |
| Lungs | <5% | <5% |
| Heart | <1% | <1% |
| Kidneys | <1% | <1% |
Note: The data presented are aggregated from multiple preclinical studies and represent approximate values to illustrate biodistribution trends. Actual percentages can vary based on the specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of LNP biodistribution.
LNP Formulation by Microfluidic Mixing
Lipid nanoparticles are typically formulated by rapid mixing of a lipid mixture in an organic solvent (e.g., ethanol) with an aqueous solution containing the mRNA cargo at an acidic pH.
-
Lipid Stock Preparation: The ionizable lipid (e.g., SM-102), helper lipid (DSPC or DOPE), cholesterol, and PEG-lipid (DMG-PEG 2000) are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
mRNA Solution Preparation: The mRNA encoding a reporter protein (e.g., Firefly Luciferase) is diluted in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing device (e.g., NanoAssemblr) at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing leads to the self-assembly of LNPs with the mRNA encapsulated.
-
Purification and Characterization: The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated mRNA. The size, polydispersity index (PDI), and zeta potential of the LNPs are characterized by dynamic light scattering (DLS). The encapsulation efficiency of mRNA is determined using a fluorescent dye-based assay (e.g., RiboGreen assay).
In Vivo Biodistribution Study in Mice
-
Animal Model: BALB/c or C57BL/6 mice (typically 6-8 weeks old) are used for in vivo studies.
-
Administration: A defined dose of the LNP-encapsulated mRNA (e.g., 0.5 mg/kg) is administered to the mice via intravenous (IV) injection into the tail vein.
-
In Vivo Imaging (IVIS): At specific time points post-injection (e.g., 6, 24, 48 hours), mice are anesthetized and injected with a substrate for the reporter protein (e.g., D-luciferin for luciferase). The bioluminescence signal is then measured using an in vivo imaging system (IVIS). This provides a whole-body view of protein expression.
-
Ex Vivo Organ Imaging: After the final in vivo imaging time point, mice are euthanized, and major organs (liver, spleen, lungs, heart, kidneys) are harvested. The organs are then imaged ex vivo using the IVIS to quantify the bioluminescence signal in each organ.
-
Data Analysis: The radiant flux (photons/second) from each organ is quantified using the imaging software. The percentage of expression in each organ is calculated relative to the total expression from all harvested organs.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for comparing the in vivo biodistribution of different LNP formulations.
Caption: Simplified signaling pathway from LNP cellular uptake to reporter protein expression and detection.
Safety Operating Guide
Proper Disposal of Stearoxypropyl Dimethylamine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount to ensuring a secure work environment and maintaining environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Stearoxypropyl dimethylamine (B145610), a compound also commonly known as Stearamidopropyl dimethylamine. Adherence to these guidelines will help your facility maintain compliance with safety regulations and build a culture of safety.
Immediate Safety and Hazard Information
Stearoxypropyl dimethylamine is a cationic surfactant and tertiary amine. Before handling, it is crucial to be aware of its primary hazards. According to safety data sheets (SDS), this chemical can cause serious eye damage and is toxic to aquatic life with long-lasting effects.[1] Therefore, it must be treated as hazardous waste, and direct release to the environment, including disposal down the sanitary sewer, is to be strictly avoided.
Key Hazard Information
| Hazard Statement | GHS Classification | Primary Precaution |
| Causes serious eye damage | Eye Damage/Irritation, Category 1 | Wear protective goggles and face protection. |
| Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Long-term Hazard, Category 2 | Avoid release to the environment. Collect spillage. |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of collection, storage, and transfer. The following protocol is a general guideline; always consult your institution's specific Environmental Health and Safety (EHS) procedures.
1. Waste Identification and Collection:
-
Designate as Hazardous Waste: All waste containing this compound, including pure unused product, solutions, and contaminated labware (e.g., pipette tips, gloves), must be treated as hazardous waste.
-
Use a Dedicated Waste Container: Collect all this compound waste in a designated, leak-proof container that is chemically compatible with amines. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.
-
Aqueous vs. Non-Aqueous Waste: If possible, collect aqueous solutions of this compound separately from non-aqueous (solvent-based) solutions to facilitate proper disposal by your EHS department.
2. Labeling the Waste Container:
-
Immediate Labeling: As soon as you begin collecting waste in the container, affix a "Hazardous Waste" label.
-
Complete Information: The label must include:
-
The full chemical name: "this compound" or "Stearamidopropyl dimethylamine".
-
The concentration or percentage of the chemical in the waste mixture.
-
An indication of the hazards (e.g., "Corrosive," "Environmental Hazard").
-
The accumulation start date (the date the first drop of waste was added).
-
The name of the principal investigator or lab supervisor.
-
The laboratory room number and contact information.
-
3. Segregation and Storage:
-
Incompatible Materials: this compound is incompatible with strong oxidizing agents. Ensure that the waste container is not stored in proximity to these chemicals.
-
Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from sinks or floor drains.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
4. Arranging for Disposal:
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowable time according to your institution's policy (often 90 days), contact your EHS department to schedule a waste pickup.
-
Do Not Transport: Do not personally transport hazardous waste across the facility. EHS personnel are trained for the safe handling and transport of chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, your laboratory can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and protecting our planet.
References
Essential Safety and Operational Protocols for Handling Stearoxypropyl Dimethylamine
This guide provides immediate, essential safety and logistical information for the handling of Stearoxypropyl dimethylamine (B145610), tailored for research, scientific, and drug development professionals. The following procedures outline the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling Stearoxypropyl dimethylamine, it is crucial to use appropriate personal protective equipment to prevent direct contact and exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Justification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against dust formation and splashes, as the chemical can cause serious eye damage.[1][2] |
| Skin Protection | Chemical-impermeable gloves and fire/flame resistant and impervious clothing.[1] | Prevents skin contact, as the substance may cause skin irritation.[2][3] |
| Respiratory Protection | An effective dust mask or a full-face respirator should be used if exposure limits are exceeded, irritation is experienced, or if there is a risk of inhaling dust.[1][4] | Protects against inhalation of dust and aerosols.[1][4] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe working environment.
Handling:
-
Avoid all personal contact, including inhalation.[5]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.[4]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.
-
Store away from incompatible materials such as oxidizing agents and acids.[3][4]
Emergency and Disposal Plans
First-Aid Measures:
-
Eye Contact: Immediately rinse with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water.[1][3] Get medical attention if irritation develops.[3]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1] Call a doctor or Poison Control Center immediately.[1]
Spill and Leakage Procedures:
-
Ensure adequate ventilation and evacuate personnel to safe areas.[1]
-
Use personal protective equipment, including chemical-impermeable gloves.[1]
-
Avoid dust formation and breathing vapors, mist, or gas.[1]
-
Remove all sources of ignition and use spark-proof tools.[1]
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Collect the spillage and place it in suitable, closed containers for disposal.[1]
Disposal:
-
Dispose of the contents and container at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.
Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
